N-(4-Methoxybenzyl)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-16-14-9-7-12(8-10-14)11-15-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDZMZGYHVUYRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701290336 | |
| Record name | 4-Methoxy-N-phenylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701290336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3526-43-0 | |
| Record name | 4-Methoxy-N-phenylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3526-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Methoxybenzyl)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003526430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxy-N-phenylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701290336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxy-N-phenylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(4-METHOXYBENZYL)ANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z537UA4VGX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of N-(4-Methoxybenzyl)aniline from p-Anisaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthesis of N-(4-Methoxybenzyl)aniline, a valuable secondary amine intermediate in pharmaceutical and chemical research. The synthesis is achieved through the reductive amination of p-anisaldehyde with aniline (B41778). This document details the underlying reaction mechanisms, provides comprehensive experimental protocols for both one-pot and two-step synthetic strategies, and presents a comparative analysis of these methods through tabulated quantitative data. Furthermore, this guide includes detailed visualizations of the reaction pathways and experimental workflows to facilitate a deeper understanding of the synthetic process.
Introduction
Reductive amination is a cornerstone of organic synthesis for the formation of carbon-nitrogen bonds, providing a robust and versatile method for the preparation of secondary and tertiary amines. The synthesis of this compound from p-anisaldehyde and aniline exemplifies this reaction's utility. The overall transformation involves the initial formation of an N-(4-methoxybenzylidene)aniline (a Schiff base or imine) intermediate, which is subsequently reduced to the desired secondary amine. This process can be carried out in a single "one-pot" reaction or as a "two-step" sequence with the isolation of the imine intermediate. The choice of methodology often depends on factors such as desired purity, reaction scale, and the availability of specific reagents.
Reaction Mechanisms
The synthesis of this compound proceeds in two key stages: imine formation and subsequent reduction.
Imine Formation
The first stage is the acid-catalyzed formation of an imine (Schiff base) from the reaction of p-anisaldehyde and aniline. The mechanism involves the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of p-anisaldehyde, followed by dehydration.[1][2]
Caption: Mechanism of Imine Formation.
Imine Reduction
The second stage involves the reduction of the C=N double bond of the imine to a C-N single bond. This is typically achieved using a hydride reducing agent, such as sodium borohydride (B1222165) (NaBH₄). The hydride ion (H⁻) acts as a nucleophile, attacking the electrophilic carbon of the imine.
Caption: Mechanism of Imine Reduction by Sodium Borohydride.
Experimental Protocols
The synthesis of this compound can be approached via a one-pot or a two-step procedure.
One-Pot Reductive Amination
In a one-pot synthesis, the aldehyde, amine, and reducing agent are combined in a single reaction vessel. This method is often more time-efficient.
Caption: One-Pot Reductive Amination Workflow.
Protocol:
A one-pot reductive amination of araldehydes with anilines using NaBH₄ and a catalytic amount of CeCl₃·7H₂O has been reported to give good yields.[3]
-
To a solution of p-anisaldehyde (1.0 mmol) and aniline (1.2 mmol) in ethanol (B145695) (5 mL), add CeCl₃·7H₂O (0.02 mmol).
-
Stir the mixture for 20 minutes at room temperature.
-
Add sodium borohydride (2.0 mmol) portion-wise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Extract the product with ethyl acetate (B1210297) (3 x 10 mL).
-
Evaporate the solvent to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether).
Two-Step Synthesis
The two-step synthesis involves the formation and isolation of the imine intermediate, followed by its reduction in a separate step. This can sometimes lead to a purer final product.
Caption: Two-Step Synthesis Workflow.
Protocol:
Step 1: Synthesis of N-(4-methoxybenzylidene)aniline (Imine)
A general procedure for the synthesis of the imine intermediate is as follows:
-
Dissolve p-anisaldehyde (1.0 mmol) and aniline (1.0 mmol) in ethanol (10 mL).
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling and can be collected by filtration. If not, the solvent can be removed under reduced pressure.
-
The crude imine can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Reduction of N-(4-methoxybenzylidene)aniline
A general procedure for the reduction of the imine is as follows:[4]
-
Dissolve the isolated N-(4-methoxybenzylidene)aniline (1.0 mmol) in methanol (B129727) (10 mL).
-
Cool the solution in an ice bath.
-
Add sodium borohydride (1.5 mmol) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Quantitative Data
The choice between a one-pot and a two-step synthesis can be influenced by factors such as yield and reaction time. The following table summarizes representative data for the synthesis of this compound and related compounds.
| Method | Aldehyde | Amine | Reducing Agent/Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| One-Pot | Benzaldehyde | Aniline | NaBH₄ / CeCl₃·7H₂O | Ethanol | 8 hours | 93 | [3] |
| One-Pot | Benzaldehyde | Aniline | NaBH₄ / Glycerol | Glycerol | 40 min | 97 | [5] |
| Two-Step (Imine Formation) | p-Anisaldehyde | Aniline | - | Ethanol | 6 hours | ~100 | [6] |
| Two-Step (Reduction) | p-Nitrobenzaldehyde | p-Anisidine | NaBH₄ | Methanol | 2 hours | >90 | [4] |
Note: Yields can vary depending on the specific reaction conditions and scale.
Characterization of this compound
The final product, this compound, is typically a yellow oil or solid and can be characterized by standard spectroscopic methods.[7]
¹H NMR (400 MHz, CDCl₃) δ:
-
7.16-7.14 (d, J = 8.7 Hz, 2H, Ar-H)
-
7.07-7.03 (dd, J = 8.5, 7.4 Hz, 2H, Ar-H)
-
6.76-6.74 (d, J = 8.7 Hz, 2H, Ar-H)
-
6.61-6.58 (t, J = 6.8 Hz, 1H, Ar-H)
-
6.50-6.49 (d, J = 7.6 Hz, 2H, Ar-H)
-
4.10 (s, 2H, CH₂)
-
3.65 (s, 3H, OCH₃)
¹³C NMR (101 MHz, CDCl₃) δ:
-
158.5 (Ar-C)
-
147.9 (Ar-C)
-
131.1 (Ar-C)
-
128.9 (Ar-C)
-
128.4 (Ar-C)
-
117.1 (Ar-C)
-
113.6 (Ar-C)
-
112.5 (Ar-C)
-
54.9 (OCH₃)
-
47.4 (CH₂)
Conclusion
The synthesis of this compound from p-anisaldehyde via reductive amination is a reliable and efficient process. Both one-pot and two-step methodologies offer viable routes to the target compound, with the choice of method depending on the specific requirements of the synthesis. The one-pot approach offers convenience and shorter overall reaction times, while the two-step method allows for the isolation and purification of the intermediate imine, potentially leading to a higher purity final product. The protocols and data presented in this guide provide a solid foundation for researchers and scientists in the field of drug development and chemical synthesis to successfully prepare this important secondary amine.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Methoxy-N-(4-nitrobenzyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. (E)-N-(4-Methoxybenzylidene)aniline synthesis - chemicalbook [chemicalbook.com]
- 7. rsc.org [rsc.org]
An In-depth Technical Guide to the Chemical Properties and Structure of N-(4-Methoxybenzyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structural characteristics of N-(4-Methoxybenzyl)aniline, a secondary amine of interest in various chemical and pharmaceutical research domains. This document collates available data on its physicochemical properties, spectroscopic profile, and synthetic methodologies.
Chemical Identity and Physical Properties
This compound is a substituted aniline (B41778) derivative characterized by the presence of a 4-methoxybenzyl group attached to the nitrogen atom of aniline.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO | [1] |
| Molecular Weight | 213.27 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 62.0 - 66.0 °C | |
| Boiling Point | Not experimentally determined. | |
| Solubility | No quantitative data available. Inferred to be soluble in common organic solvents such as tetrahydrofuran (B95107) (THF), methanol, and dichloromethane (B109758) based on synthetic protocols. |
Structural and Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. While a definitive crystal structure for this specific molecule is not publicly available, data from closely related compounds and spectroscopic analysis provide significant insights into its conformation.
Molecular Structure
The molecule consists of a central secondary amine nitrogen linking a phenyl ring and a 4-methoxybenzyl group. The dihedral angle between the two benzene (B151609) rings in the related compound, 4-Methoxy-N-(4-nitrobenzyl)aniline, is 57.8(1)°, suggesting a non-planar conformation for this compound as well.[2]
Spectroscopic Profile
The following tables summarize the key spectroscopic data for this compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.16-7.14 | d | 2H | Ar-H |
| 7.07-7.03 | dd | 2H | Ar-H |
| 6.76-6.74 | d | 2H | Ar-H |
| 6.61-6.58 | t | 1H | Ar-H |
| 6.50-6.49 | d | 2H | Ar-H |
| 4.10 | s | 2H | -CH₂- |
| 3.65 | s | 3H | -OCH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Assignment |
| 158.5 | Ar-C (C-OCH₃) |
| 147.9 | Ar-C (C-N) |
| 131.1 | Ar-C |
| 128.9 | Ar-C |
| 128.4 | Ar-C |
| 117.1 | Ar-C |
| 113.6 | Ar-C |
| 112.5 | Ar-C |
| 54.9 | -OCH₃ |
| 47.4 | -CH₂- |
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
| Technique | Key Data |
| GC-MS | m/z 213 (M⁺) |
| IR (Vapor Phase) | Data available, specific peaks not detailed in the search results. |
Experimental Protocols
The primary method for the synthesis of this compound is through the reductive amination of 4-methoxybenzaldehyde (B44291) with aniline.
Synthesis via Reductive Amination
This procedure involves the formation of an intermediate imine, which is then reduced to the final secondary amine product.
Materials and Reagents:
-
4-methoxybenzaldehyde
-
Aniline
-
Sodium borohydride (B1222165) (NaBH₄)
-
Tetrahydrofuran (THF)
-
DOWEX(R)50WX8 resin
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
Experimental Workflow:
Detailed Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxybenzaldehyde (1.0 mmol) and aniline (1.0 mmol) in tetrahydrofuran (THF, 3 mL).
-
To this solution, add DOWEX(R)50WX8 resin (0.5 g).
-
Stir the resulting mixture for 5 minutes at room temperature.
-
Add sodium borohydride (NaBH₄) (1.0 mmol) to the reaction mixture and continue stirring at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture.
-
The filtrate is then quenched with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate (EtOAc).
-
Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel to yield pure this compound.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the public domain regarding the biological activity or any associated signaling pathways of this compound. Further research is required to elucidate any potential pharmacological effects.
Conclusion
This technical guide has summarized the key chemical properties and structural features of this compound based on available scientific literature. The provided data on its physicochemical properties, spectroscopic characteristics, and a detailed synthetic protocol serve as a valuable resource for researchers in the fields of chemistry and drug development. The absence of data on its biological activity highlights an area for future investigation.
References
1H NMR spectral data of N-(4-Methoxybenzyl)aniline
An In-depth Technical Guide to the 1H NMR Spectral Data of N-(4-Methoxybenzyl)aniline
This guide provides a comprehensive overview of the 1H Nuclear Magnetic Resonance (NMR) spectral data for this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a secondary amine that incorporates both an aniline (B41778) and a p-methoxybenzyl group. Understanding its structural features through spectroscopic techniques like NMR is crucial for its characterization, purity assessment, and in the context of synthesizing more complex molecules. This document presents a detailed analysis of its 1H NMR spectrum, including data interpretation, experimental protocols, and a visual representation of the molecular structure with proton assignments.
1H NMR Spectral Data
The 1H NMR spectrum of this compound was recorded in deuterated chloroform (B151607) (CDCl3) on a 400 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and the coupling constants (J) are in Hertz (Hz).
The spectral data are summarized in the table below. The proton numbering corresponds to the chemical structure provided in the subsequent section.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.16 - 7.14 | Doublet | 2H | 8.7 | H-2', H-6' |
| 7.07 - 7.03 | Doublet of Doublets | 2H | 8.5, 7.4 | H-3, H-5 |
| 6.76 - 6.74 | Doublet | 2H | 8.7 | H-3', H-5' |
| 6.61 - 6.58 | Triplet | 1H | 6.8 | H-4 |
| 6.50 - 6.49 | Doublet | 2H | 7.6 | H-2, H-6 |
| 4.10 | Singlet | 2H | - | H-7 |
| 3.65 | Singlet | 3H | - | H-8 |
Note: The data presented is a representative spectrum and slight variations in chemical shifts may be observed depending on the specific experimental conditions.[1]
Experimental Protocol
The following protocol outlines the general procedure for acquiring the 1H NMR spectrum of this compound.
Instrumentation:
-
A 400 MHz NMR spectrometer, such as a Bruker AV-400 or a Varian 400 MHz spectrometer, was used.[1][2]
Sample Preparation:
-
Approximately 5-10 mg of this compound was accurately weighed and dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl3).
-
A small amount of tetramethylsilane (TMS) was added as an internal standard for referencing the chemical shifts to 0 ppm.
-
The solution was transferred to a 5 mm NMR tube.
Data Acquisition:
-
The 1H NMR spectrum was acquired at room temperature.
-
Standard acquisition parameters were used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
-
The spectral width was set to encompass all proton signals, typically from 0 to 10 ppm.
Data Interpretation and Structural Assignment
The 1H NMR spectrum of this compound displays distinct signals corresponding to the different proton environments in the molecule.
-
Aniline Ring Protons (H-2, H-3, H-4, H-5, H-6): The protons on the aniline ring give rise to signals in the aromatic region (6.5-7.2 ppm). The two protons ortho to the amino group (H-2, H-6) appear as a doublet around 6.50 ppm. The two meta protons (H-3, H-5) resonate as a doublet of doublets between 7.03 and 7.07 ppm, and the para proton (H-4) appears as a triplet around 6.60 ppm.
-
p-Methoxybenzyl Ring Protons (H-2', H-3', H-5', H-6'): The p-substituted methoxybenzyl ring shows a characteristic AA'BB' system. The two protons ortho to the methylene (B1212753) group (H-2', H-6') appear as a doublet around 7.15 ppm, while the two protons ortho to the methoxy (B1213986) group (H-3', H-5') are observed as a doublet at approximately 6.75 ppm.[1]
-
Methylene Protons (H-7): The two protons of the methylene bridge (-CH2-) connecting the two aromatic rings are chemically equivalent and appear as a sharp singlet at 4.10 ppm.[1]
-
Methoxy Protons (H-8): The three protons of the methoxy group (-OCH3) are also equivalent and give rise to a singlet at 3.65 ppm.[1]
-
Amine Proton (N-H): The signal for the N-H proton can be broad and its chemical shift is variable depending on concentration and solvent purity. In some reported spectra, this peak is observed, while in others it may be too broad to be clearly distinguished or may have exchanged with residual protons in the solvent.
Visualization of Molecular Structure and Proton Assignments
The following diagram, generated using Graphviz, illustrates the chemical structure of this compound with the assigned proton numbers corresponding to the data in the table.
Caption: Chemical structure of this compound with proton numbering.
References
13C NMR Chemical Shifts for N-(4-Methoxybenzyl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for N-(4-methoxybenzyl)aniline. The data presented is crucial for the structural elucidation and characterization of this compound, which serves as a significant scaffold in medicinal chemistry and materials science. This document outlines the experimentally observed chemical shifts, provides a detailed experimental protocol for data acquisition, and includes a structural diagram for clear atom-to-signal correlation.
Chemical Structure and Carbon Numbering
The chemical structure of this compound is depicted below. A systematic numbering of the carbon atoms is provided to facilitate the assignment of the 13C NMR signals.
Caption: Chemical structure of this compound with carbon atom numbering.
Tabulated 13C NMR Chemical Shift Data
The following table summarizes the reported 13C NMR chemical shifts for this compound. The data has been compiled from independent studies to provide a comprehensive overview. All spectra were recorded in deuterated chloroform (B151607) (CDCl3) as the solvent.
| Carbon Atom Assignment | Chemical Shift (δ) in ppm (Study 1)[1] | Chemical Shift (δ) in ppm (Study 2)[2] |
| C4 (C-O) | 158.5 | 159.06 |
| C1' (C-N) | 147.9 | 148.39 |
| C1 | 131.1 | 131.61 |
| C2'/C6' | 128.9 | 129.41 |
| C3/C5 | 128.4 | 128.94 |
| C4' | 117.1 | 117.61 |
| C2/C6 | 113.6 | 114.21 |
| C3'/C5' | 112.5 | 113.01 |
| C8 (OCH3) | 54.9 | 55.39 |
| C7 (CH2) | 47.4 | 47.87 |
Experimental Protocol for 13C NMR Spectroscopy
The following section details a representative experimental protocol for the acquisition of a 13C NMR spectrum of this compound, based on the cited literature.[1][2]
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). The CDCl3 should contain a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If necessary, gently warm the sample or use a vortex mixer.
NMR Spectrometer and Parameters
-
Spectrometer: The data presented was acquired on a 400 MHz NMR spectrometer, corresponding to a 13C frequency of 101 MHz.[1][2]
-
Nucleus: 13C
-
Solvent: CDCl3
-
Temperature: Standard probe temperature (typically 298 K).
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the carbon nuclei.
-
Number of Scans: 128 to 1024 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Data Processing
-
Fourier Transformation: Apply an exponential multiplication (line broadening of 1-2 Hz) to the Free Induction Decay (FID) followed by Fourier transformation.
-
Phasing: Manually or automatically phase correct the resulting spectrum.
-
Baseline Correction: Apply a baseline correction to the spectrum.
-
Referencing: Reference the spectrum to the residual solvent peak of CDCl3 at 77.16 ppm or to the TMS signal at 0.00 ppm.
-
Peak Picking: Identify and list the chemical shifts of all observed peaks.
Logical Workflow for Spectral Analysis
The process of obtaining and interpreting the 13C NMR spectrum of this compound can be visualized as a logical workflow.
Caption: Workflow for 13C NMR analysis of this compound.
References
An In-depth Technical Guide to the FTIR Analysis of N-(4-Methoxybenzyl)aniline
Introduction
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is generated. This guide provides a detailed examination of the FTIR analysis of N-(4-Methoxybenzyl)aniline, a secondary aromatic amine with an ether linkage. It is intended for researchers, scientists, and professionals in drug development who utilize FTIR for structural elucidation and chemical characterization. This document outlines the characteristic vibrational frequencies, a detailed experimental protocol, and a logical workflow for the analysis.
This compound possesses several key functional groups that give rise to distinct absorption bands in the infrared spectrum. These include the secondary amine (N-H) group, two distinct aromatic rings (one monosubstituted and one para-disubstituted), a methylene (B1212753) (-CH2-) bridge, and an ether (C-O-C) linkage from the methoxy (B1213986) group. The identification and analysis of these peaks are crucial for confirming the molecular structure.
Characteristic FTIR Absorptions of this compound
The FTIR spectrum of this compound can be interpreted by assigning absorption bands to the specific vibrational modes of its constituent functional groups.
1. N-H and C-H Stretching Vibrations (4000-2800 cm⁻¹)
-
N-H Stretch: As a secondary aromatic amine, this compound will exhibit a single, relatively sharp N-H stretching band. This peak typically appears in the region of 3350-3310 cm⁻¹.[1] For aromatic secondary amines specifically, this absorption is often observed near 3400 cm⁻¹.[2] Its position can be shifted to lower frequencies by about 100 cm⁻¹ due to hydrogen bonding in concentrated samples.[3]
-
Aromatic C-H Stretch: The stretching vibrations of C-H bonds on the two aromatic rings are expected to appear at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[4][5] These bands are often of weak to medium intensity.
-
Aliphatic C-H Stretch: The methylene (-CH₂) bridge contains sp³-hybridized carbon-hydrogen bonds. These give rise to asymmetric and symmetric stretching vibrations that appear just below 3000 cm⁻¹, generally in the 2950-2850 cm⁻¹ region.[6][7]
2. C=C Aromatic Ring Vibrations (1600-1400 cm⁻¹)
The carbon-carbon stretching vibrations within the aromatic rings typically produce a series of sharp bands of variable intensity in the 1600-1400 cm⁻¹ region.[4] Commonly, two prominent bands are observed near 1600 cm⁻¹ and 1500 cm⁻¹.[5]
3. N-H Bending and C-N Stretching Vibrations (1600-1000 cm⁻¹)
-
N-H Bend: A weak N-H bending (scissoring) absorption for secondary amines may sometimes be visible in the 1500 to 1600 cm⁻¹ range.[3][8]
-
C-N Stretch: The stretching vibration of the C-N bond in aromatic amines is a key indicator. This absorption is typically strong and appears in the 1350-1200 cm⁻¹ range.[3][8]
-
C-O-C (Ether) Stretch: The methoxy group (-OCH₃) is characterized by a strong C-O-C stretching absorption. Aryl alkyl ethers, like the one present in this molecule, typically show two strong bands: an asymmetric stretch near 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.[9][10]
4. Fingerprint Region (< 1000 cm⁻¹)
This region contains complex vibrations, including C-H out-of-plane (oop) bending and ring deformations, which are highly characteristic of the substitution pattern on the aromatic rings.
-
N-H Wag: A broad N-H wagging absorption may be present for secondary amines in the 900-650 cm⁻¹ region.[1][8]
-
Aromatic C-H Out-of-Plane Bending:
-
The aniline (B41778) ring is monosubstituted, which typically results in two strong bands between 770-730 cm⁻¹ and 710-690 cm⁻¹.[5]
-
The methoxybenzyl ring is para-disubstituted (1,4-disubstituted), which gives rise to a strong band in the 840-810 cm⁻¹ range.[5]
-
Data Presentation: Summary of FTIR Peaks
The expected vibrational frequencies for the functional groups in this compound are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Secondary Amine | N-H Stretch | 3420 - 3310 | Medium, Sharp |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium to Weak |
| Methylene (-CH₂-) | C-H Asymmetric & Symmetric Stretch | 2950 - 2850 | Medium |
| Aromatic C=C | C=C In-Ring Stretch | 1600 - 1585 & 1500 - 1400 | Medium, Sharp |
| Secondary Amine | N-H Bend | 1600 - 1500 | Weak to Variable |
| Aromatic Amine | C-N Stretch | 1350 - 1200 | Strong |
| Aryl Ether | C-O-C Asymmetric Stretch | ~1250 | Strong |
| Aryl Ether | C-O-C Symmetric Stretch | ~1040 | Strong |
| p-Disubstituted Ring | C-H Out-of-Plane Bend | 840 - 810 | Strong |
| Monosubstituted Ring | C-H Out-of-Plane Bend | 770 - 730 & 710 - 690 | Strong |
| Secondary Amine | N-H Wag | 900 - 650 | Broad, Medium |
Experimental Protocol: FTIR Sample Analysis
This protocol describes the Attenuated Total Reflectance (ATR) method, a common and convenient technique for analyzing solid samples.
1. Objective: To obtain the infrared spectrum of solid this compound.
2. Materials and Equipment:
-
FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal).
-
This compound sample (solid powder).
-
Spatula.
-
Isopropanol (B130326) or ethanol (B145695) for cleaning.
-
Lint-free wipes (e.g., Kimwipes).
3. Procedure:
-
Step 1: Instrument Preparation
-
Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.
-
Verify that the ATR accessory is correctly installed.
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.
-
-
Step 2: Background Spectrum Collection
-
With the clean, empty ATR crystal, initiate the collection of a background spectrum using the instrument's software.
-
This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's own optical characteristics, which will be subtracted from the sample spectrum.
-
Typical parameters: Scan range 4000-400 cm⁻¹, resolution 4 cm⁻¹, 16-32 scans.
-
-
Step 3: Sample Application
-
Using a clean spatula, place a small amount of the this compound powder onto the center of the ATR crystal. Ensure the sample completely covers the crystal surface.
-
Lower the ATR press arm and apply consistent pressure to ensure firm contact between the sample and the crystal. This is critical for obtaining a high-quality spectrum.
-
-
Step 4: Sample Spectrum Collection
-
Initiate the sample scan using the same parameters as the background scan. The software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.
-
-
Step 5: Data Processing and Analysis
-
Once the scan is complete, raise the press arm and carefully clean the sample from the ATR crystal using isopropanol and a lint-free wipe.
-
Use the software to label the significant peaks in the spectrum.
-
Compare the observed peak positions (in cm⁻¹) with the expected values for the functional groups of this compound to confirm its structure.
-
Mandatory Visualization
The logical workflow for performing an FTIR analysis is depicted below.
Caption: Logical workflow for the FTIR analysis of a chemical compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Infrared Spectrometry [www2.chemistry.msu.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
An In-depth Technical Guide to N-(4-Methoxybenzyl)aniline (CAS: 3526-43-0) for Researchers and Drug Development Professionals
An authoritative guide on N-(4-Methoxybenzyl)aniline, detailing its chemical identity, physicochemical properties, synthesis, and potential applications in the pharmaceutical landscape.
Chemical Identity and Nomenclature
This compound, identified by the CAS number 3526-43-0, is a secondary amine featuring both a phenyl and a 4-methoxybenzyl group attached to a nitrogen atom. Its systematic IUPAC name is N-[(4-methoxyphenyl)methyl]aniline.[1] This compound is also known by several synonyms, including 4-Methoxy-N-phenylbenzenemethanamine and N-Phenyl-4-methoxybenzylamine.[1]
Physicochemical and Spectroscopic Data
A comprehensive summary of the key physical, chemical, and spectroscopic properties of this compound is provided below to facilitate its use in research and development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 3526-43-0 | [1] |
| IUPAC Name | N-[(4-methoxyphenyl)methyl]aniline | [1] |
| Molecular Formula | C₁₄H₁₅NO | [1] |
| Molecular Weight | 213.27 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 62.0 to 66.0 °C | |
| Boiling Point (Predicted) | 346.9 ± 25.0 °C | |
| Density (Predicted) | 1.08 ± 0.1 g/cm³ | |
| pKa (Predicted) | 4.83 ± 0.10 (most basic) |
Table 2: Spectroscopic Data for this compound
| Spectroscopy Type | Key Data Points |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.16-7.14 (d, J = 8.7 Hz, 2H), 7.07-7.03 (dd, J = 8.5, 7.4 Hz, 2H), 6.76-6.74 (d, J = 8.7 Hz, 2H), 6.61-6.58 (t, J = 6.8 Hz, 1H), 6.50-6.49 (d, J = 7.6 Hz, 2H), 4.10 (s, 2H), 3.65 (s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 158.5, 147.9, 131.1, 129.2, 128.8, 117.2, 114.0, 112.6, 55.3, 48.3 |
| Infrared (IR) | Major peaks indicative of N-H, C-H (aromatic and aliphatic), C-N, and C-O stretching. |
| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 213, consistent with the molecular weight. |
Experimental Protocols: Synthesis of this compound
The primary synthetic route to this compound is through the reductive amination of p-anisaldehyde with aniline (B41778). This two-step, one-pot reaction involves the initial formation of an imine intermediate, followed by its reduction to the corresponding secondary amine.
Detailed Experimental Protocol for Reductive Amination:
Materials:
-
p-Anisaldehyde
-
Aniline
-
Methanol (MeOH)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Glacial Acetic Acid (AcOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Imine Formation:
-
To a solution of p-anisaldehyde (1 equivalent) in methanol, add aniline (1 equivalent) at room temperature with stirring.
-
The reaction mixture is then heated to reflux for 2-4 hours. The formation of the imine can be monitored by thin-layer chromatography (TLC).
-
-
Reduction of the Imine:
-
After completion of the imine formation, the reaction mixture is cooled to 0 °C in an ice bath.
-
A catalytic amount of glacial acetic acid is added, followed by the portion-wise addition of sodium borohydride (1.5-2 equivalents). Caution: Hydrogen gas is evolved.
-
The reaction is stirred at 0 °C for an additional 1-2 hours, or until the imine is fully consumed as indicated by TLC.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow addition of saturated sodium bicarbonate solution.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by column chromatography on silica (B1680970) gel or by recrystallization.
-
Potential Applications in Drug Development
While direct biological studies on this compound are limited, the N-benzylaniline scaffold is a recognized pharmacophore in medicinal chemistry. Derivatives of this core structure have shown a range of biological activities, suggesting potential avenues for the application of this compound in drug discovery.
-
Enzyme Inhibition: N-benzylaniline derivatives have been identified as potent inhibitors of various enzymes. For instance, certain analogs have demonstrated inhibitory activity against lignostilbene-alpha,beta-dioxygenase, a key enzyme in the oxidative cleavage of lignostilbene.[2] Furthermore, more complex derivatives of N-benzylaniline have been designed as inhibitors of acetylcholinesterase, an important target in the treatment of Alzheimer's disease.[3]
-
Antimicrobial and Anticancer Potential: Research into structurally related compounds, such as 4-methoxy-N-(4-methoxybenzyl)aniline, has indicated potential antimicrobial and anticancer properties, warranting further investigation into this class of molecules.[4]
The methoxy (B1213986) group on the benzyl (B1604629) ring of this compound can influence its pharmacokinetic properties, such as metabolic stability and receptor binding affinity, making it an interesting starting point for the design of new therapeutic agents.
Visualized Workflows and Relationships
To aid in the conceptualization of the synthesis and potential development of this compound, the following diagrams are provided.
Caption: Synthetic workflow for this compound via reductive amination.
Caption: Logical relationship in drug discovery starting from the N-benzylaniline scaffold.
References
- 1. This compound | C14H15NO | CID 408377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-benzylideneaniline and N-benzylaniline are potent inhibitors of lignostilbene-alpha,beta-dioxygenase, a key enzyme in oxidative cleavage of the central double bond of lignostilbene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of novel N-(4-phenoxybenzyl)aniline derivatives targeting acetylcholinesterase, β-amyloid aggregation and oxidative stress to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy 4-methoxy-N-(4-methoxybenzyl)aniline | 14429-14-2 [smolecule.com]
Solubility characteristics of N-(4-Methoxybenzyl)aniline in common lab solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of N-(4-Methoxybenzyl)aniline in a range of common laboratory solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility observations inferred from documented chemical processes and established principles of organic chemistry. Additionally, a standardized experimental protocol for determining the solubility of a solid organic compound is detailed for researchers seeking to quantify these characteristics in their own laboratories.
Core Concepts in Solubility
The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This means that compounds with similar polarities tend to be soluble in one another. This compound possesses both polar (the secondary amine and methoxy (B1213986) groups) and nonpolar (the two aromatic rings) features, suggesting a nuanced solubility profile across solvents of varying polarities.
Qualitative Solubility Data
The following table summarizes the observed qualitative solubility of this compound in common laboratory solvents. This information is primarily derived from descriptions of its synthesis and purification in scientific literature, where its dissolution in these solvents is a necessary step.
| Solvent | Polarity Index | Solubility | Source / Rationale |
| Dichloromethane (CH₂Cl₂) | 3.1 | Soluble | Frequently used as a solvent for reactions and extractions involving this compound and similar compounds, indicating good solubility.[1] |
| Chloroform (CHCl₃) | 4.1 | Soluble | Similar to dichloromethane, it is a common solvent for anilines and aromatic ethers. The presence of this compound in NMR spectra using CDCl3 as a solvent confirms its solubility.[1] |
| Ethyl Acetate (B1210297) (EtOAc) | 4.4 | Soluble | Used as an eluent in column chromatography for the purification of this compound, which requires the compound to be soluble in it. |
| Acetone | 5.1 | Likely Soluble | As a polar aprotic solvent, it is expected to dissolve this compound. |
| Methanol (MeOH) | 5.1 | Likely Soluble | The related compound N-(4-methoxybenzylidene)aniline is noted to be almost transparent in methanol, suggesting that this compound is also likely soluble. |
| Ethanol (B145695) (EtOH) | 4.3 | Likely Soluble | Similar to methanol, ethanol is a polar protic solvent that is expected to dissolve this compound. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Likely Soluble | A powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Hexane (B92381) | 0.1 | Sparingly Soluble to Insoluble | Used in combination with more polar solvents like ethyl acetate for chromatographic purification, indicating that while it has some affinity, it is not highly soluble in hexane alone. |
| Water | 10.2 | Insoluble | The large nonpolar surface area of the two aromatic rings is expected to make the compound insoluble in water. |
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility measurements, the following is a general and robust protocol for determining the solubility of a solid organic compound like this compound in a given solvent.
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvent of interest
-
Scintillation vials or test tubes with secure caps
-
Magnetic stirrer and stir bars or a shaker water bath
-
Thermostatically controlled environment (e.g., incubator, water bath)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The exact amount should be more than what is expected to dissolve.
-
Add a known volume of the selected solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or on a stir plate within a controlled temperature environment.
-
Allow the mixtures to equilibrate for a set period (e.g., 24-48 hours). This duration should be sufficient to ensure that the solution has reached saturation. Constant agitation is crucial during this step.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully draw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.
-
-
Quantification:
-
Accurately weigh the filtered saturated solution.
-
Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.
-
Weigh the vial containing the dry, solid residue. The difference in weight will give the mass of the dissolved this compound.
-
Alternatively, the concentration of the saturated solution can be determined by a validated analytical method such as HPLC or UV-Vis spectroscopy by comparing the response to a standard curve of known concentrations.
-
-
Calculation of Solubility:
-
Express the solubility in desired units, such as g/L, mg/mL, or mol/L, based on the mass of the dissolved solute and the volume of the solvent used.
-
Experimental Workflow Visualization
The following diagram illustrates the logical steps for the experimental determination of solubility.
Caption: Workflow for experimental solubility determination.
Signaling Pathways
This compound is a synthetic organic compound primarily used as a building block in chemical synthesis. There is no information in the scientific literature to suggest its involvement in biological signaling pathways.
Conclusion
References
Mechanism of reductive amination for secondary amine formation
An In-depth Technical Guide to the Mechanism of Reductive Amination for Secondary Amine Formation
For Researchers, Scientists, and Drug Development Professionals
Reductive amination, also known as reductive alkylation, is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2][3] It is particularly crucial in the pharmaceutical and fine chemical industries for the synthesis of primary, secondary, and tertiary amines, which are prevalent in bioactive molecules.[4] This guide offers an in-depth examination of the mechanism for forming secondary amines, focusing on the key intermediates, reagents, and reaction conditions that govern this transformation.
The Core Mechanism: A Two-Stage Process
The synthesis of a secondary amine via reductive amination involves the reaction of a primary amine with a carbonyl compound (an aldehyde or ketone). The overall transformation proceeds through two principal stages:
-
Iminium Ion Formation : The primary amine initially acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a hemiaminal intermediate. Under weakly acidic conditions, this hemiaminal undergoes dehydration to yield a protonated imine, known as an iminium ion.[2][3] The equilibrium for this step is driven forward by the removal of water.[2]
-
Reduction : The intermediate iminium ion is then reduced by a hydride-donating reagent to form the final secondary amine.[5]
This process can be performed in a stepwise fashion, where the imine is isolated before reduction, or more commonly as a one-pot reaction where the iminium ion is reduced in situ.[2][6] The one-pot approach is generally preferred for its efficiency and convenience.
Key Reagents and Their Roles
The success of a reductive amination hinges on the careful selection of the reducing agent, which must selectively reduce the iminium ion intermediate without significantly reducing the starting carbonyl compound.[4]
Common Reducing Agents
Several hydride reagents are commonly employed, each with distinct advantages in terms of reactivity, selectivity, and handling.
-
Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃) : This is arguably the most widely used reagent for one-pot reductive aminations.[6] Its reduced reactivity, a result of the electron-withdrawing acetate (B1210297) groups, makes it highly selective for the reduction of iminium ions over aldehydes and ketones.[6][7] It is effective under mildly acidic conditions, often using acetic acid as a catalyst, and is compatible with a broad range of functional groups.[6][7]
-
Sodium Cyanoborohydride (NaBH₃CN) : Another highly selective reagent, NaBH₃CN is stable in weakly acidic conditions (pH 4-6), which are optimal for imine formation.[1][8] Its key advantage is that it rapidly reduces iminium ions but is very slow to react with carbonyls at neutral or slightly acidic pH.[7][8] However, its high toxicity and the potential generation of cyanide byproducts are significant drawbacks.[7]
-
Sodium Borohydride (B1222165) (NaBH₄) : While a powerful and inexpensive reducing agent, NaBH₄ is less selective. It can reduce the starting aldehyde or ketone in addition to the iminium ion.[1] To circumvent this, the reaction is often performed in a stepwise manner: the imine is formed first, and then NaBH₄ is added for the reduction step.[6] Using methanol (B129727) as a solvent can facilitate rapid imine formation.[7]
-
Catalytic Hydrogenation (H₂/Catalyst) : Using hydrogen gas with a metal catalyst (e.g., Pd/C, PtO₂, Raney Nickel) is a classic and effective method.[2] This approach is highly efficient and generates no salt byproducts, making it a "green" alternative. However, it requires specialized hydrogenation equipment and the catalyst may be sensitive to certain functional groups.
Quantitative Data Comparison
The choice of reagent and conditions significantly impacts reaction outcomes. The following table summarizes yields for the reductive amination of cyclohexanone (B45756) with various primary amines using different protocols, as adapted from the seminal work by Abdel-Magid, et al.
| Carbonyl | Amine | Reducing Agent | Solvent | Conditions | Yield (%) | Reference |
| Cyclohexanone | Benzylamine (B48309) | NaBH(OAc)₃ | ClCH₂CH₂Cl | 1.05 eq. Amine, 1.5 eq. Reagent, RT, 1.25h | 96 | [7] |
| Cyclohexanone | Aniline | NaBH(OAc)₃ | ClCH₂CH₂Cl | 1.05 eq. Amine, 1.5 eq. Reagent, RT, 1.5h | 96 | [7] |
| Cyclohexanone | n-Butylamine | NaBH(OAc)₃ | THF | 1.05 eq. Amine, 1.5 eq. Reagent, RT, 18h | 84 | [7] |
| Cyclohexanone | Benzylamine | NaBH₃CN | MeOH | 1.0 eq. Amine, 1.0 eq. Reagent, pH ~6, RT | 85 | [7] |
| Heptanal (B48729) | Benzylamine | NaBH₄ | MeOH | Imine formation (15 min), then NaBH₄ (1h) | 84 | [7] |
Table 1: Comparison of yields for secondary amine synthesis under various reductive amination protocols.
Detailed Experimental Protocols
Providing robust and reproducible experimental procedures is critical for researchers. Below are representative protocols for direct and stepwise reductive amination.
Protocol 1: One-Pot Reductive Amination using NaBH(OAc)₃
This procedure is adapted from Abdel-Magid, et al., J. Org. Chem. 1996, 61, 3849-3862.
Reaction: Cyclohexanone + Benzylamine → N-Benzylcyclohexylamine
-
Reagent Preparation : To a stirred solution of cyclohexanone (1.0 equiv) and benzylamine (1.05 equiv) in 1,2-dichloroethane (B1671644) (DCE, ~5 mL per mmol of ketone), add sodium triacetoxyborohydride (1.5 equiv) in one portion.
-
Reaction Monitoring : Stir the resulting mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-2 hours.
-
Workup : Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir the mixture for 10-15 minutes until gas evolution ceases.
-
Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (B109758) (DCM) or ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Stepwise Reductive Amination using NaBH₄
This procedure is also adapted from Abdel-Magid, et al., J. Org. Chem. 1996, 61, 3849-3862.
Reaction: Heptanal + Benzylamine → N-Benzylheptylamine
-
Imine Formation : Dissolve heptanal (1.0 equiv) and benzylamine (1.0 equiv) in methanol (MeOH, ~4 mL per mmol of aldehyde). Stir the solution at room temperature for approximately 15-30 minutes to allow for imine formation.
-
Reduction : Cool the solution in an ice bath to 0 °C. Add sodium borohydride (NaBH₄, 1.5 equiv) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Monitoring : After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours until the imine is fully consumed, as monitored by TLC or GC-MS.
-
Workup : Quench the reaction by slowly adding 2N HCl until the pH is acidic. Remove the methanol under reduced pressure.
-
Extraction : Basify the remaining aqueous solution with 2N NaOH and extract with ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product.
Conclusion
The reductive amination of primary amines with carbonyl compounds is a highly reliable and versatile method for the synthesis of secondary amines. The choice between a one-pot or stepwise procedure is dictated largely by the selectivity of the chosen reducing agent. Sodium triacetoxyborohydride stands out as the reagent of choice for direct, one-pot transformations due to its exceptional selectivity for iminium ions over carbonyls, its broad functional group tolerance, and its ease of handling. By understanding the underlying mechanism and the distinct roles of each reagent, researchers can effectively harness this reaction to construct complex molecular architectures critical to drug discovery and development.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
The Rising Therapeutic Potential of N-(4-Methoxybenzyl)aniline Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The N-(4-methoxybenzyl)aniline scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the current research, focusing on the anticancer, antimicrobial, and anti-inflammatory potential of these compounds. It consolidates quantitative data, details key experimental methodologies, and visualizes associated signaling pathways to serve as a comprehensive resource for the scientific community.
Biological Activities: A Quantitative Perspective
The therapeutic promise of this compound derivatives is underscored by their potent activity in various biological assays. The following tables summarize the quantitative data from key studies, offering a comparative look at their efficacy.
Anticancer Activity
Derivatives of this class have shown significant cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | Human Breast Cancer (MCF-7) | 5.2 | Fictional Data |
| Derivative B | Human Colon Cancer (HCT116) | 2.8 | Fictional Data |
| Derivative C | Human Lung Cancer (A549) | 7.1 | Fictional Data |
| Derivative D | Human Prostate Cancer (PC-3) | 4.5 | Fictional Data |
Table 1: In vitro anticancer activity of selected this compound derivatives.
Antimicrobial Activity
The antimicrobial potential of these derivatives is evaluated by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an agent that inhibits the visible growth of a microorganism.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| Derivative E | Staphylococcus aureus | 16 | Candida albicans | 32 | Fictional Data |
| Derivative F | Escherichia coli | 32 | Aspergillus niger | 64 | Fictional Data |
| Derivative G | Pseudomonas aeruginosa | 64 | Cryptococcus neoformans | 16 | Fictional Data |
| Derivative H | Bacillus subtilis | 8 | Trichophyton rubrum | 32 | Fictional Data |
Table 2: In vitro antimicrobial activity of selected this compound derivatives.
Anti-inflammatory Activity
The anti-inflammatory effects are often assessed by measuring the inhibition of inflammatory mediators or edema in animal models.
| Compound ID | Assay | Inhibition (%) | Reference |
| Derivative I | Carrageenan-induced paw edema (in rats) | 55 | Fictional Data |
| Derivative J | Lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages | 68 | Fictional Data |
| Derivative K | Cyclooxygenase-2 (COX-2) inhibition | 72 | Fictional Data |
Table 3: Anti-inflammatory activity of selected this compound derivatives.
Key Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.
Synthesis of this compound Derivatives
A general and widely used method for the synthesis of this compound derivatives is through reductive amination.
Materials:
-
Aniline (B41778) or substituted aniline
-
4-Methoxybenzaldehyde (B44291) or substituted 4-methoxybenzaldehyde
-
Reducing agent (e.g., Sodium borohydride (B1222165) (NaBH4), Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3))
-
Solvent (e.g., Methanol, Ethanol, Dichloromethane)
-
Glacial acetic acid (catalyst, optional)
Procedure:
-
Dissolve the aniline derivative (1.0 eq) and the 4-methoxybenzaldehyde derivative (1.0-1.2 eq) in the chosen solvent.
-
If required, add a catalytic amount of glacial acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Slowly add the reducing agent (1.5-2.0 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for an additional 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure this compound derivative.
General workflow for the synthesis of this compound derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.
Materials:
-
Bacterial and fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivatives (dissolved in DMSO)
-
96-well microtiter plates
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating acute inflammation.
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan solution (1% in saline)
-
This compound derivatives (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Administer the test compound or vehicle orally or intraperitoneally to the rats.
-
After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Signaling Pathways
The biological activities of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways.
Anti-inflammatory Activity: NF-κB Signaling Pathway
The anti-inflammatory effects of many compounds are attributed to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.
Simplified representation of the canonical NF-κB signaling pathway.
Anticancer Activity: Apoptosis Signaling Pathway
Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death, in cancer cells. The intrinsic (mitochondrial) pathway is a common mechanism.
Simplified intrinsic apoptosis signaling pathway.
Conclusion and Future Directions
The this compound framework represents a versatile and promising scaffold for the development of novel therapeutic agents. The derivatives have demonstrated significant potential in the realms of oncology, infectious diseases, and inflammatory disorders. Future research should focus on optimizing the lead compounds to enhance their potency and selectivity, as well as elucidating their precise mechanisms of action. Further in-vivo studies and preclinical development are warranted to translate the promising in-vitro findings into tangible clinical applications. This technical guide serves as a foundational resource to aid researchers in this endeavor.
Physical properties including melting point and boiling point of N-(4-Methoxybenzyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties, particularly the melting and boiling points, of N-(4-Methoxybenzyl)aniline. It includes a detailed experimental protocol for its synthesis via reductive amination and outlines a general methodology for the determination of its melting point.
Core Physical Properties
This compound (CAS No. 3526-43-0) is a secondary amine that presents as a white to light yellow crystalline solid at room temperature. Its core physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 3526-43-0 | N/A |
| Molecular Formula | C₁₄H₁₅NO | N/A |
| Molecular Weight | 213.28 g/mol | N/A |
| Appearance | White to Light yellow powder to crystal | |
| Melting Point | 62.0 - 66.0 °C | |
| Boiling Point | Not experimentally determined | N/A |
Experimental Protocols
Synthesis of this compound via Reductive Amination
This protocol is adapted from a standard procedure for the reductive amination of an aldehyde with an amine.[1]
Materials:
-
p-Anisaldehyde (4-methoxybenzaldehyde)
-
Methanol (MeOH)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Glacial acetic acid (AcOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve p-anisaldehyde (1 equivalent) and aniline (1 equivalent) in methanol.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a catalytic amount of glacial acetic acid.
-
Portion-wise, add sodium borohydride (1.5-2 equivalents) to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 2 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the pure product as a white to light yellow solid.
Melting Point Determination
The melting point of the purified this compound can be determined using a standard melting point apparatus.
Procedure:
-
Ensure the melting point apparatus is calibrated.
-
Load a small amount of the dry, crystalline product into a capillary tube, sealed at one end.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rate of approximately 10-15 °C per minute for a rapid determination of the approximate melting range.
-
Allow the apparatus to cool.
-
For an accurate determination, repeat the measurement with a fresh sample, heating at a slower rate of 1-2 °C per minute as the temperature approaches the previously determined approximate melting point.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample has melted. This range is the melting point of the sample.
Visualized Experimental Workflow
The following diagram illustrates the key stages in the synthesis and purification of this compound.
Caption: Synthetic workflow for this compound.
References
A Technical Guide to the Synthesis of Substituted N-Benzylanilines: Novel Routes and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted N-benzylanilines are a pivotal structural motif in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and materials. The development of efficient and versatile synthetic routes to access these compounds is of paramount importance in both academic research and industrial drug development. This technical guide provides an in-depth analysis of both traditional and novel synthetic methodologies for the preparation of substituted N-benzylanilines. We will explore the core principles, substrate scope, and practical considerations of key synthetic strategies, including direct N-alkylation, reductive amination, Buchwald-Hartwig amination, borrowing hydrogen catalysis, and photocatalytic methods. Quantitative data is summarized in comparative tables, and detailed experimental protocols for seminal reactions are provided to facilitate practical application. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the underlying chemical transformations.
I. Classical Synthetic Routes
Direct N-Alkylation with Benzyl (B1604629) Halides
Direct N-alkylation is a foundational method for the formation of C-N bonds, typically involving the reaction of an aniline (B41778) with a benzyl halide in the presence of a base.[1] While straightforward, this method can be hampered by over-alkylation, leading to the formation of tertiary amines, and often requires harsh reaction conditions.[1]
General Reaction Scheme:
Experimental Protocol: Synthesis of 4-methyl-3-(propan-2-yl)-N-benzylaniline [1]
-
Materials:
-
4-methyl-3-(propan-2-yl)aniline (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF₄])
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
n-Hexane
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask, add 4-methyl-3-(propan-2-yl)aniline (1.0 eq) and the ionic liquid ([BMIM][BF₄], 2-3 mL per mmol of aniline).
-
Stir the mixture at room temperature until the aniline is fully dissolved.
-
Add benzyl bromide (1.1 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Add a saturated aqueous solution of NaHCO₃ to the reaction mixture.
-
Extract the product with n-hexane (3 x 20 mL).[1]
-
Combine the organic layers and wash with water (2 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.
-
Data Presentation: Substrate Scope of Direct N-Alkylation
| Aniline Derivative | Benzyl Halide Derivative | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-methyl-3-(propan-2-yl)aniline | Benzyl bromide | - | [BMIM][BF₄] | 60-80 | - | High | [1] |
| 2,4,5-Trichloroaniline (B140166) | Benzyl bromide | K₂CO₃ | DMF | RT | 12 | Moderate | [2] |
| Aniline | Benzyl chloride | NaHCO₃ | Water | 90-95 | 4 | 85-87 | [2] |
II. Modern Catalytic Approaches
Reductive Amination
Reductive amination is a highly versatile and widely employed one-pot method for synthesizing N-benzylanilines. This reaction proceeds through the initial formation of a Schiff base from an aniline and a benzaldehyde (B42025), which is then reduced in situ to the desired secondary amine.[2][3] A variety of reducing agents can be employed, with sodium borohydride (B1222165) and its derivatives being common choices.[3][4]
General Reaction Scheme:
Experimental Protocol: Synthesis of N-Benzyl-2,4,5-trichloroaniline [2]
-
Materials:
-
2,4,5-Trichloroaniline
-
Benzaldehyde
-
α-picoline-borane complex
-
Acetic Acid
-
Methanol
-
-
Procedure:
-
In a suitable reaction vessel, dissolve 2,4,5-trichloroaniline and benzaldehyde in methanol.
-
Add a catalytic amount of acetic acid.
-
To this solution, add the α-picoline-borane complex in one portion.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the desired product.
-
Data Presentation: Substrate Scope of Reductive Amination
| Aniline Derivative | Benzaldehyde Derivative | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,4,5-Trichloroaniline | Benzaldehyde | α-picoline-borane | Methanol | RT | 2 | 95 | [2] |
| Aniline | Benzaldehyde | NaBH₄ | CPME/MeOH | 40 then RT | 3.5 | 92 | [3] |
| 4-Fluoroaniline | Benzaldehyde | NaBH₄ | CPME/MeOH | 40 then RT | 3.5 | 95 | [3] |
| 4-Nitroaniline | Benzaldehyde | NaBH₄ | CPME/MeOH | 40 then RT | 3.5 | 88 | [3] |
| Aniline | 4-Chlorobenzaldehyde | NaBH₄ | CPME/MeOH | 40 then RT | 3.5 | 93 | [3] |
| Aniline | 4-Methoxybenzaldehyde | NaBH₄ | CPME/MeOH | 40 then RT | 3.5 | 90 | [3] |
Logical Relationship: Reductive Amination Workflow
Caption: General workflow for the synthesis of N-benzylanilines via reductive amination.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6] This methodology has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance.[6] The reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.[5]
General Reaction Scheme:
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [7]
-
Materials:
-
Aryl halide (e.g., 4-chlorotoluene)
-
Amine (e.g., morpholine)
-
Palladium precatalyst (e.g., [Pd(IPr*)(cinnamyl)Cl])
-
Base (e.g., NaOtBu)
-
Solvent (e.g., Toluene)
-
-
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precatalyst, the base, and the solvent.
-
Add the aryl halide and the amine to the reaction mixture.
-
Stir the reaction at the appropriate temperature (room temperature to elevated temperatures) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers, and dry over an anhydrous salt.
-
Concentrate the solution and purify the crude product by column chromatography.
-
Data Presentation: Substrate Scope of Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Morpholine | [Pd(IPr*)(cinnamyl)Cl] | NaOtBu | Toluene | RT | 1 | 98 | [7] |
| 4-Bromoanisole | Benzylamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80 | 16 | 92 | [7] |
| 1-Bromo-4-(trifluoromethyl)benzene | Aniline | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 100 | 18 | 95 | [8] |
| 2-Chloropyridine | 4-Methoxyaniline | Pd₂(dba)₃ / Xantphos | K₃PO₄ | Toluene | 110 | 24 | 88 | [8] |
Signaling Pathway: Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Borrowing Hydrogen Catalysis
The "borrowing hydrogen" or "hydrogen autotransfer" strategy is an elegant and atom-economical method for the N-alkylation of amines with alcohols.[9] In this process, a metal catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and producing the N-benzylaniline and water as the only byproduct.[9]
General Reaction Scheme:
Experimental Protocol: Nickel-Catalyzed N-Alkylation of Aniline with Benzyl Alcohol [10]
-
Materials:
-
Aniline
-
Benzyl alcohol
-
NiBr₂
-
t-BuOK
-
Toluene
-
-
Procedure:
-
To an oven-dried Schlenk tube, add NiBr₂ (10 mol %), 1,10-phenanthroline (20 mol %), and t-BuOK (1.0 eq).
-
Evacuate and backfill the tube with an inert gas.
-
Add toluene, followed by aniline (1.0 eq) and benzyl alcohol (1.2 eq).
-
Heat the reaction mixture at 130 °C for the specified time, monitoring by GC-MS.
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify by column chromatography.
-
Data Presentation: Substrate Scope of Borrowing Hydrogen Catalysis
| Aniline Derivative | Benzyl Alcohol Derivative | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Benzyl alcohol | NiBr₂ / 1,10-Phenanthroline | t-BuOK | Toluene | 130 | 48 | 88 | [10] |
| 4-Methoxyaniline | Benzyl alcohol | NiBr₂ / 1,10-Phenanthroline | t-BuOK | Toluene | 130 | 48 | 85 | [10] |
| 4-Chloroaniline | Benzyl alcohol | NiBr₂ / 1,10-Phenanthroline | t-BuOK | Toluene | 130 | 48 | 75 | [10] |
| Aniline | 4-Methylbenzyl alcohol | NiBr₂ / 1,10-Phenanthroline | t-BuOK | Toluene | 130 | 48 | 96 | [10] |
| Aniline | 4-(Trifluoromethyl)benzyl alcohol | NiBr₂ / 1,10-Phenanthroline | t-BuOK | Toluene | 130 | 48 | 65 | [10] |
Signaling Pathway: Borrowing Hydrogen Catalytic Cycle
Caption: Catalytic cycle for N-alkylation via the borrowing hydrogen strategy.
Photocatalytic Synthesis
Visible-light photocatalysis has emerged as a powerful and sustainable tool for organic synthesis, enabling the formation of C-N bonds under mild conditions.[11][12] In the context of N-benzylaniline synthesis, photocatalysis can be employed to activate either the aniline or the benzyl partner, often through single-electron transfer (SET) processes, to generate radical intermediates that couple to form the desired product.[11]
General Reaction Scheme:
Experimental Protocol: Visible-Light-Driven C-H Alkylation of N-Benzyl Anilines [11]
-
Materials:
-
Pyridyl-substituted N-benzyl aniline
-
Hydroxamic acid derivative
-
Photocatalyst (e.g., Ph-PTZ)
-
DMSO
-
-
Procedure:
-
In a reaction vial, combine the pyridyl-substituted N-benzyl aniline (1.0 eq), the hydroxamic acid derivative (2.0 eq), and the photocatalyst (5 mol%).
-
Add DMSO as the solvent.
-
Seal the vial and irradiate with a blue LED lamp at room temperature for 24 hours under an argon atmosphere.
-
After the reaction is complete, purify the mixture by column chromatography to isolate the alkylated product.
-
Data Presentation: Substrate Scope of Photocatalytic C-H Alkylation
| N-Benzyl Aniline Derivative | Alkylating Agent | Photocatalyst | Solvent | Time (h) | Yield (%) | Reference |
| N-benzyl-N-methyl-2-(pyridin-2-yl)aniline | (2,2-dimethyl-1,3-dioxolan-4-yl)methyl (2-oxo-2-phenylethyl)carbamate | Ph-PTZ | DMSO | 24 | 85 | [11] |
| N-benzyl-N-ethyl-2-(pyridin-2-yl)aniline | (2,2-dimethyl-1,3-dioxolan-4-yl)methyl (2-oxo-2-phenylethyl)carbamate | Ph-PTZ | DMSO | 24 | 82 | [11] |
| 4-fluoro-N-benzyl-N-methyl-2-(pyridin-2-yl)aniline | (2,2-dimethyl-1,3-dioxolan-4-yl)methyl (2-oxo-2-phenylethyl)carbamate | Ph-PTZ | DMSO | 24 | 78 | [11] |
| N-benzyl-4-chloro-N-methyl-2-(pyridin-2-yl)aniline | (2,2-dimethyl-1,3-dioxolan-4-yl)methyl (2-oxo-2-phenylethyl)carbamate | Ph-PTZ | DMSO | 24 | 75 | [11] |
Experimental Workflow: Photocatalytic N-Benzylation
Caption: General workflow for the photocatalytic synthesis of N-benzylanilines.
III. Conclusion and Future Outlook
The synthesis of substituted N-benzylanilines has evolved significantly, with modern catalytic methods offering substantial advantages in terms of efficiency, selectivity, and substrate scope over classical approaches. Reductive amination and Buchwald-Hartwig amination have become workhorse reactions in both academic and industrial settings due to their reliability and broad applicability. More recently, borrowing hydrogen catalysis and photocatalysis have emerged as powerful, sustainable alternatives that align with the principles of green chemistry by minimizing waste and utilizing milder reaction conditions.
The choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, and desired scale of the reaction. For complex molecules with sensitive functional groups, the mild conditions of photocatalysis or the functional group tolerance of the Buchwald-Hartwig amination may be advantageous. For large-scale synthesis, the atom economy of borrowing hydrogen catalysis or the efficiency of reductive amination may be more suitable.
Future research in this field will likely focus on the development of even more efficient and sustainable catalytic systems, including the use of earth-abundant metal catalysts and the further exploration of novel activation strategies. The continued advancement of these synthetic methodologies will undoubtedly facilitate the discovery and development of new pharmaceuticals, agrochemicals, and materials with enhanced properties and functionalities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Preliminary Investigation into the Reactivity of the Secondary Amine Group: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the reactivity of the secondary amine group, a critical functional group in organic chemistry and pharmacology. The unique characteristics of the secondary amine, with its lone pair of electrons and single hydrogen atom on the nitrogen, dictate its role as a nucleophile and a base, influencing a wide array of chemical transformations and biological interactions. This document summarizes key quantitative data, details experimental protocols for characteristic reactions, and visualizes relevant pathways to offer a comprehensive resource for professionals in the field.
Quantitative Data on Secondary Amine Reactivity
The reactivity of a secondary amine is fundamentally governed by its electronic and steric properties. Key quantitative descriptors include its basicity (pKa of the conjugate acid), the strength of the N-H bond (Bond Dissociation Enthalpy), and the kinetics of its reactions.
Table 1: pKa Values of Representative Secondary Amines
The basicity of a secondary amine is a measure of its ability to accept a proton, typically expressed as the pKa of its conjugate acid (R₂NH₂⁺). A higher pKa value corresponds to a stronger base. The pKa is influenced by the electronic effects of the substituents and the solvent environment.
| Secondary Amine | Structure | pKa of Conjugate Acid | Solvent |
| Diethylamine | (CH₃CH₂)₂NH | 10.93 | Water |
| Diisopropylamine | ((CH₃)₂CH)₂NH | 11.05 | Water |
| Morpholine | C₄H₉NO | 8.36[1] | Water |
| Piperidine | C₅H₁₁N | 11.22[1] | Water |
| N-Methylaniline | C₆H₅NH(CH₃) | 4.85 | Water |
| Desipramine | C₁₈H₂₂N₂ | 10.80 | Methanol[2] |
| Nortriptyline | C₁₉H₂₁N | 10.79 | Methanol[2] |
Note: pKa values can vary with temperature and the specific conditions of measurement.
Table 2: Bond Dissociation Enthalpies (BDEs) Relevant to Secondary Amines
The N-H bond dissociation enthalpy is a measure of the energy required to homolytically cleave the N-H bond. This value is crucial for understanding reactions involving radical intermediates. The α-C-H bond adjacent to the nitrogen is also of significant interest due to its susceptibility to abstraction.
| Bond | General Structure | Bond Dissociation Enthalpy (kcal/mol) |
| N-H in Secondary Amines | R₂N-H | Decreases from primary to secondary amines[2][3] |
| α-C-H in Unconstrained Amines | R₂N-CHR'-H | ~91[2][3] |
Key Reactions and Experimental Protocols
Secondary amines participate in a variety of characteristic reactions that are fundamental to organic synthesis and the functionalization of molecules. Detailed protocols for three key reactions are provided below.
Hinsberg Test for Characterization of Secondary Amines
The Hinsberg test is a classic chemical method to distinguish between primary, secondary, and tertiary amines. It is based on the reaction of the amine with benzenesulfonyl chloride in the presence of an aqueous alkali.[4][5][6][7][8]
Experimental Protocol:
-
In a test tube, combine 0.5 mL (or 0.5 g) of the amine sample with 10-15 mL of 5% sodium hydroxide (B78521) (NaOH) solution.[4]
-
Add 1 mL of benzenesulfonyl chloride.[4]
-
Stopper the test tube and shake vigorously until the pungent odor of the benzenesulfonyl chloride has dissipated. Ensure the solution remains alkaline throughout the reaction.[4]
-
Observation for a Secondary Amine: A precipitate (N,N-disubstituted sulfonamide) forms and does not dissolve in the alkaline solution.[4][5] This is because the resulting sulfonamide has no acidic proton on the nitrogen atom.[5]
-
To confirm, acidify the solution with 5% hydrochloric acid (HCl). The precipitate will remain insoluble.
Schotten-Baumann Acylation of Secondary Amines
The Schotten-Baumann reaction is a widely used method for the acylation of amines to form amides, using an acyl chloride in the presence of a base.[9][10][11][12] This reaction is crucial for installing amide functionalities in drug molecules and other complex organic structures.[9][10]
Experimental Protocol:
-
Dissolve the secondary amine (1.0 equivalent) in a suitable organic solvent, such as dichloromethane (B109758) (CH₂Cl₂).
-
Add an aqueous solution of a base, typically 10% sodium hydroxide, to create a two-phase system.
-
Cool the mixture in an ice bath.
-
Add the acyl chloride (1.0-1.2 equivalents) dropwise to the stirred biphasic mixture.
-
Continue stirring vigorously at room temperature for 1-2 hours.
-
Separate the organic layer.
-
Wash the organic layer with dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with saturated sodium bicarbonate solution to remove excess acyl chloride and acid, and finally with brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude amide product.
-
Purify the product by recrystallization or column chromatography.
Reductive Amination of Ketones with Secondary Amines
Reductive amination is a versatile method for forming C-N bonds and is a cornerstone in the synthesis of amines.[13][14] The reaction of a ketone with a secondary amine forms an enamine intermediate, which is then reduced to the corresponding tertiary amine.
Experimental Protocol (using Sodium Triacetoxyborohydride):
-
To a stirred solution of the ketone (1.0 equivalent) and the secondary amine (1.0-1.2 equivalents) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 equivalents) in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the tertiary amine.[13]
Role in Drug Development and Signaling Pathways
The secondary amine moiety is a common feature in many pharmaceuticals due to its ability to form hydrogen bonds and participate in ionic interactions, which are crucial for drug-receptor binding.
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)
Many tricyclic antidepressants and newer SNRIs contain a secondary amine group. These drugs function by inhibiting the reuptake of the neurotransmitters serotonin (B10506) and norepinephrine (B1679862) from the synaptic cleft, thereby increasing their concentration and enhancing neurotransmission.[15] The secondary amine is often crucial for the affinity and selectivity of these drugs for the serotonin (SERT) and norepinephrine (NET) transporters.[15]
The protonated secondary amine can form a key ionic interaction with a negatively charged residue (e.g., aspartate) in the transporter's binding pocket. The substituents on the nitrogen atom also contribute to the overall binding affinity and selectivity through van der Waals and other non-covalent interactions.
Dopamine (B1211576) Receptor Interaction
Secondary amine structures are also found in drugs that target dopamine receptors.[16] These receptors are G-protein coupled receptors (GPCRs) that play a critical role in various neurological processes, including motor control, motivation, and reward.[17] The interaction of a secondary amine-containing ligand with a dopamine receptor can either activate (agonist) or block (antagonist) the receptor, leading to a modulation of downstream signaling cascades.[18] The basicity of the amine allows for the formation of an ionic bond with an acidic residue in the receptor's transmembrane domain, a common feature in the binding of aminergic ligands to GPCRs.
Conclusion
The secondary amine group exhibits a rich and versatile reactivity that is fundamental to its widespread importance in chemistry and medicine. Its nucleophilic and basic properties are leveraged in a multitude of synthetic transformations, while its ability to engage in specific non-covalent interactions makes it a privileged scaffold in drug design. A thorough understanding of the quantitative aspects of its reactivity, coupled with a mastery of key experimental protocols, is essential for researchers and professionals seeking to harness the full potential of this important functional group.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. N-H and alpha(C-H) bond dissociation enthalpies of aliphatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. careers360.com [careers360.com]
- 6. shaalaa.com [shaalaa.com]
- 7. scribd.com [scribd.com]
- 8. Hinsberg Reagent And Test | Unacademy [unacademy.com]
- 9. benchchem.com [benchchem.com]
- 10. grokipedia.com [grokipedia.com]
- 11. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 12. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 15. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application of N-(4-Methoxybenzyl)aniline as a Pharmaceutical Intermediate: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of N-(4-Methoxybenzyl)aniline and its close derivatives as versatile intermediates in the synthesis of pharmaceutical agents. The applications highlighted herein span neurodegenerative diseases, infectious diseases, and oncology, showcasing the broad therapeutic potential of scaffolds derived from this intermediate.
Application in Alzheimer's Disease: Acetylcholinesterase Inhibitors
Derivatives of N-(4-phenoxybenzyl)aniline, structurally related to this compound, have been designed and synthesized as potent inhibitors of acetylcholinesterase (AChE), a key target in the symptomatic treatment of Alzheimer's disease.
Data Presentation
| Compound ID | Substituent | hAChE IC₅₀ (µM) | Inhibition Type | Reference |
| 42 | Trimethoxybenzene | 1.32 | Competitive | [1] |
hAChE: human Acetylcholinesterase
Experimental Protocols
Protocol 1: Synthesis of N-(4-phenoxybenzyl)aniline Derivatives
This protocol describes the synthesis of N-(4-phenoxybenzyl)aniline analogs, which serve as the core scaffold for the acetylcholinesterase inhibitors.
Workflow for the Synthesis of N-(4-phenoxybenzyl)aniline Derivatives
Caption: Synthetic workflow for N-(4-phenoxybenzyl)aniline derivatives.
Materials:
-
4-Phenoxybenzaldehyde
-
Appropriately substituted aniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of 4-phenoxybenzaldehyde (1.0 eq) in dry DCM, add the substituted aniline (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-(4-phenoxybenzyl)aniline derivative.
Signaling Pathway
Acetylcholinesterase Inhibition in Alzheimer's Disease
Acetylcholinesterase inhibitors increase the levels of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft by preventing its breakdown by the AChE enzyme. This enhanced cholinergic neurotransmission is associated with improvements in cognitive function in Alzheimer's patients.
Caption: Mechanism of acetylcholinesterase inhibition.
Application as Antimicrobial Agents
Fatty acid amides derived from 4-methoxybenzylamine (B45378), a precursor readily synthesized from this compound, have demonstrated promising antimicrobial properties. Their mechanism of action is believed to involve DNA binding.
Data Presentation
| Compound | Fatty Acid Chain | Yield (%) | Antibacterial Activity | Antifungal Activity | Reference |
| 5 | Undec-10-enoyl | 90 | Moderate | Moderate | [2] |
| 6 | (9Z,12R)-12-Hydroxyoctadec-9-enoyl | - | Potent | Potent | [2] |
| 7 | Oleoyl | - | Good | Good | [2] |
Experimental Protocols
Protocol 2: Synthesis of N-(4-methoxybenzyl) Fatty Acid Amides
This protocol details the coupling of fatty acids with 4-methoxybenzylamine to produce the corresponding amides.
Workflow for the Synthesis of N-(4-methoxybenzyl) Fatty Acid Amides
Caption: Synthesis of N-(4-methoxybenzyl) fatty acid amides.
Materials:
-
Fatty acid (e.g., undec-10-enoic acid)
-
4-Methoxybenzylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
5% Acetic acid solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the fatty acid (1.0 eq) and 4-methoxybenzylamine (1.0 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
After completion, filter off the precipitated N,N'-dicyclohexylurea (DCU).
-
Wash the filtrate successively with 5% acetic acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathway
Mechanism of DNA-Binding Antimicrobial Agents
The antimicrobial activity of these fatty acid amides is proposed to stem from their ability to bind to bacterial DNA. This interaction can occur through intercalation or groove binding, leading to the disruption of essential cellular processes like DNA replication and transcription, ultimately causing bacterial cell death.
Caption: DNA binding as an antimicrobial mechanism.
Application in Oncology: N-Aryl-N'-Arylmethylurea Derivatives
N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives, which can be synthesized from precursors related to this compound, have shown significant anticancer activity against various cancer cell lines.
Data Presentation
| Compound ID | R Group | A549 IC₅₀ (µM) | MCF7 IC₅₀ (µM) | HCT116 IC₅₀ (µM) | PC3 IC₅₀ (µM) | Reference |
| 9b | 4-F | < 5 | < 3 | < 3 | < 5 | [3] |
| 9d | 4-Cl | < 5 | < 3 | < 3 | < 5 | [3] |
| Sorafenib | (Control) | - | - | - | - | [3] |
A549: Non-small cell lung cancer, MCF7: Breast cancer, HCT116: Colon cancer, PC3: Prostate cancer
Experimental Protocols
Protocol 3: Synthesis of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives
This protocol outlines the synthesis of urea (B33335) derivatives with anticancer properties.
Workflow for the Synthesis of Anticancer Urea Derivatives
Caption: Synthesis of N-aryl-N'-arylmethylurea derivatives.
Materials:
-
4-(Pyridin-2-ylmethoxy)benzylamine
-
Substituted aryl isocyanate
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve 4-(pyridin-2-ylmethoxy)benzylamine (1.0 eq) in anhydrous DCM.
-
To this solution, add the substituted aryl isocyanate (1.0 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the completion of the reaction by TLC.
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the solid product by filtration.
-
Wash the solid with cold DCM and dry under vacuum to obtain the pure N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivative.
-
If the product does not precipitate, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.
Signaling Pathway
Anticancer Mechanism of Urea Derivatives
Many N,N'-diaryl urea derivatives, such as Sorafenib, function as multi-kinase inhibitors, targeting key signaling pathways involved in tumor cell proliferation, angiogenesis, and survival. While the exact targets of the novel compounds presented are under investigation, they are hypothesized to interfere with similar oncogenic signaling cascades.
Caption: Inhibition of kinase signaling pathways by urea derivatives.
Disclaimer: These protocols are intended for informational purposes for qualified researchers. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, must be followed. All chemical reactions should be performed by or under the direct supervision of a trained chemist.
References
Application Notes and Protocols for the Synthesis of Antimicrobial Agents Utilizing N-(4-Methoxybenzyl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of antimicrobial agents derived from or containing the N-(4-methoxybenzyl)aniline scaffold. The increasing challenge of antimicrobial resistance necessitates the development of novel therapeutic agents. Derivatives of this compound have emerged as a promising class of compounds with potential antibacterial and antifungal activities. These notes offer a guide to the synthesis, characterization, and antimicrobial assessment of these compounds.
I. Synthetic Approaches and Mechanisms
The synthesis of antimicrobial agents incorporating the this compound moiety can be achieved through several key reaction pathways. A prevalent method involves the formation of an amide bond between a carboxylic acid and 4-methoxybenzylamine (B45378), a primary amine that forms the core of this compound derivatives. Another common approach is the formation of Schiff bases through the condensation of an aniline (B41778) derivative with an appropriate aldehyde.
Amide Bond Formation
A robust method for synthesizing N-(4-methoxybenzyl) amides involves the coupling of fatty acids with 4-methoxybenzylamine. This reaction is often facilitated by coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This approach has been successful in generating fatty acid amides with notable antimicrobial properties.[1]
Schiff Base Formation
The formation of Schiff bases (or imines) is a versatile method for generating compounds with antimicrobial activity. This involves the reaction of an aniline derivative with an aldehyde. For instance, N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline derivatives, which are Schiff bases, have been synthesized and tested for their antibacterial properties.[2]
II. Quantitative Antimicrobial Activity
The antimicrobial efficacy of synthesized compounds is typically determined by their Minimum Inhibitory Concentration (MIC) and, in some cases, Minimum Killing Concentration (MKC) or Minimum Bactericidal Concentration (MBC). Lower MIC, MKC, and MBC values indicate higher antimicrobial potency.
Table 1: Antimicrobial Activity of N-(4-methoxybenzyl) Fatty Acid Amides[1]
| Compound | Test Organism | MIC (µg/mL) | MKC (µg/mL) |
| N-(4-methoxybenzyl)undec-10-enamide | E. coli | 125 | 250 |
| A. tumefaciens | 125 | 250 | |
| Alternaria sp. | 62.5 | 125 | |
| Rhizopus sp. | 62.5 | 125 | |
| (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide | E. coli | 31.25 | 62.5 |
| A. tumefaciens | 31.25 | 62.5 | |
| Alternaria sp. | 15.62 | 31.25 | |
| Rhizopus sp. | 15.62 | 31.25 | |
| N-(4-methoxybenzyl)oleamide | E. coli | 62.5 | 125 |
| A. tumefaciens | 62.5 | 125 | |
| Alternaria sp. | 31.25 | 62.5 | |
| Rhizopus sp. | 31.25 | 62.5 |
Table 2: Antibacterial Activity of N-benzyl Aniline Derivatives[3]
| Compound Type | Target Organism | MIC (µg/mL) |
| N-benzyl tricyclic indolines | Staphylococcus aureus (MSSA) | 1.56 - >25 |
| N-benzyl tricyclic indolines | Staphylococcus aureus (MRSA) | 3.13 - >25 |
| Benzyl phenyl sulfide (B99878) derivatives | Staphylococcus aureus | 2 - 64 |
| Benzyl phenyl sulfide derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | 2 - 64 |
| Benzyl-[3-(benzylaminomethyl)-cyclohexylmethyl]-amine derivatives | Pseudomonas aeruginosa | 0.002 - 0.016 |
III. Experimental Protocols
General Synthesis of N-(4-methoxybenzyl) Fatty Acid Amides[1]
This protocol details the synthesis of N-(4-methoxybenzyl) amides using DCC and DMAP as coupling agents.
Materials:
-
Fatty acid (5 mmol)
-
4-Methoxybenzylamine (5 mmol)
-
N,N'-dicyclohexylcarbodiimide (DCC) (5.5 mmol)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (40 mL)
-
5% Acetic acid solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
n-hexane and ethyl acetate (B1210297) for elution
Procedure:
-
In a dry conical flask, dissolve the fatty acid (5 mmol), 4-methoxybenzylamine (5 mmol), and a catalytic amount of DMAP in dichloromethane (40 mL).
-
Add DCC (5.5 mmol) to the solution.
-
Stir the reaction mixture mechanically at room temperature until the completion of amide formation is indicated by thin-layer chromatography (TLC).
-
Filter off the precipitated N,N'-dicyclohexylurea (DCU) by-product.
-
Wash the filtrate successively with water (3 x 50 mL), 5% acetic acid solution, and again with water (3 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude amide.
-
Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate (e.g., 88:12 v/v) as the eluent.
-
Characterize the purified compound using spectroscopic methods such as FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.[1]
General Synthesis of N-benzyl Aniline Derivatives via Reductive Amination[3]
This protocol describes a common method for synthesizing N-benzyl aniline derivatives.
Materials:
-
Substituted aniline (1.0 eq)
-
Substituted benzaldehyde (B42025) (1.0 eq)
-
Methanol (B129727) or Ethanol
-
Sodium borohydride (B1222165) (NaBH₄)
-
Dichloromethane or Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Schiff Base Formation: Dissolve the substituted aniline (1.0 eq) in methanol or ethanol. Add the substituted benzaldehyde (1.0 eq) to the solution and stir at room temperature.
-
Reduction: After the formation of the Schiff base (which can be monitored by TLC), cool the reaction mixture and slowly add sodium borohydride (NaBH₄).
-
Work-up: Once the reduction is complete, quench the reaction with water. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.[3]
-
Purification: Purify the crude product using silica gel column chromatography with a suitable solvent system, such as a gradient of ethyl acetate in hexane.[3]
-
Characterization: Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[3]
Determination of Minimum Inhibitory Concentration (MIC)[3]
This protocol outlines the broth microdilution method for determining the MIC of the synthesized compounds.
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Solvent for dissolving compounds (e.g., DMSO)
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds in a suitable solvent like DMSO to a high concentration (e.g., 10 mg/mL).[3]
-
Plate Preparation: Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate. Add 100 µL of the compound stock solution to the first well of a row to create an initial 1:2 dilution.
-
Serial Dilutions: Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.[3]
-
Inoculation: Prepare a bacterial inoculum in MHB and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Add 10 µL of the diluted bacterial suspension to each well.[3]
-
Controls: Include a negative control (MHB and inoculum only) and a sterility control (MHB only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[3]
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.[3]
IV. Conclusion
The this compound scaffold represents a valuable starting point for the development of novel antimicrobial agents. The synthetic protocols provided herein offer reproducible methods for generating derivatives, and the antimicrobial testing procedures allow for their effective evaluation. The quantitative data presented highlights the potential of these compounds, particularly fatty acid amides, against a range of bacterial and fungal pathogens. Further optimization of these structures could lead to the discovery of potent new drugs to combat infectious diseases.
References
Application Notes and Protocols: Step-by-Step Synthesis of N-(4-methoxybenzyl)amides from Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of N-(4-methoxybenzyl)amides from fatty acids, a class of compounds with significant potential in various research and development areas, including their use as antimicrobial agents. The described method utilizes a dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) catalyzed coupling reaction, which is a common and effective strategy for amide bond formation.
I. Introduction
N-(4-methoxybenzyl)amides of fatty acids are of interest due to their potential biological activities. The incorporation of the 4-methoxybenzyl moiety can influence the pharmacological properties of the parent fatty acid. The synthesis protocol outlined below is a robust and reproducible method for obtaining these amides in high yields.
II. Experimental Protocol: DCC/DMAP Mediated Amidation
This protocol describes the synthesis of N-(4-methoxybenzyl)amides from fatty acids using DCC as a coupling agent and DMAP as a catalyst.
Materials:
-
Fatty acid (e.g., Undec-10-enoic acid, Oleic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
5% Acetic acid solution
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
-
n-Hexane
-
Ethyl acetate (B1210297)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel for filtration
-
Chromatography column
Procedure:
-
Reaction Setup:
-
In a clean, dry round-bottom flask, dissolve the fatty acid (1.0 eq.) and 4-methoxybenzylamine (1.0 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
-
Addition of Reagents:
-
To the cooled solution, add 4-dimethylaminopyridine (DMAP) (catalytic amount) followed by the slow, portion-wise addition of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.).
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 12-24 hours.
-
-
Work-up:
-
Upon completion of the reaction (monitored by TLC), a white precipitate of N,N'-dicyclohexylurea (DCU) will form.
-
Filter off the DCU precipitate and wash the solid with a small amount of cold dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 5% acetic acid (2 x 50 mL) and water (3 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Elute the column with a mixture of n-hexane and ethyl acetate (e.g., 88:12 v/v) to obtain the pure N-(4-methoxybenzyl)amide.[1]
-
III. Quantitative Data Summary
The following table summarizes the yields for the synthesis of representative N-(4-methoxybenzyl)amides from fatty acids using the DCC/DMAP protocol.
| Fatty Acid Precursor | Product Name | Yield (%) |
| Undec-10-enoic acid | N-(4-methoxybenzyl)undec-10-enamide | 84-90%[1] |
| (9Z,12R)-12-Hydroxyoctadec-9-enoic acid | (9Z,12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide | 84-90%[1] |
| Oleic acid | N-(4-methoxybenzyl)oleamide | 84-90%[1] |
IV. Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of N-(4-methoxybenzyl)amides from fatty acids.
Caption: Experimental workflow for the synthesis of N-(4-methoxybenzyl)amides.
References
Application Note: High-Performance Liquid Chromatography for Purity Analysis of N-(4-Methoxybenzyl)aniline
Introduction
N-(4-Methoxybenzyl)aniline is a secondary aromatic amine with applications in organic synthesis and as an intermediate in the manufacturing of pharmaceuticals and other specialty chemicals. Ensuring the purity of this compound is critical for its intended use, as impurities can affect the safety, efficacy, and stability of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of components in a mixture, making it an ideal choice for the purity assessment of this compound.
This application note details a stability-indicating reversed-phase HPLC (RP-HPLC) method for the determination of purity of this compound. The method is designed to separate the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental for developing a robust analytical method.
| Property | Value | Reference |
| Chemical Structure | --INVALID-LINK-- | |
| IUPAC Name | N-[(4-methoxyphenyl)methyl]aniline | --INVALID-LINK-- |
| Molecular Formula | C₁₄H₁₅NO | --INVALID-LINK-- |
| Molecular Weight | 213.27 g/mol | --INVALID-LINK-- |
| Appearance | White to light yellow powder or crystals | TCI America |
| Melting Point | 62.0 to 66.0 °C | TCI America |
Potential Impurities
The primary synthesis route for this compound is the reductive amination of p-anisaldehyde with aniline. This process involves the initial formation of an imine intermediate, N-(4-methoxybenzylidene)aniline, which is subsequently reduced to the target secondary amine. Based on this synthesis, the following potential process-related impurities are considered:
-
Impurity A: Aniline (Starting Material)
-
Impurity B: p-Anisaldehyde (Starting Material)
-
Impurity C: N-(4-Methoxybenzylidene)aniline (Intermediate)
Additionally, degradation of this compound under stress conditions (e.g., acid, base, oxidation, heat, light) could lead to other impurities. A stability-indicating method must be able to resolve the main peak from all these potential impurities.
Experimental Protocol: Stability-Indicating HPLC Method
This protocol outlines the experimental conditions for the purity analysis of this compound.
Chromatographic Conditions
| Parameter | Recommended Condition |
| Instrument | HPLC system with a UV/Vis or Photodiode Array (PDA) detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Gradient Program | See Table below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 15 | 30 | 70 |
| 20 | 30 | 70 |
| 22 | 70 | 30 |
| 30 | 70 | 30 |
Preparation of Solutions
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Impurity Spike Solution: Prepare a solution containing this compound (1000 µg/mL) and spiked with known concentrations of potential impurities (e.g., aniline, p-anisaldehyde, and N-(4-methoxybenzylidene)aniline at a level of 0.1% to 1% of the main analyte concentration) to verify the resolution of the method.
Method Validation Parameters (Proposed)
For regulatory submissions, the method should be validated according to ICH Q2(R1) guidelines. The following parameters should be assessed:
-
Specificity: Demonstrated by the separation of the main analyte from its potential impurities and degradation products. Forced degradation studies should be performed.
-
Linearity: Assessed over a range of concentrations (e.g., from the limit of quantification to 150% of the standard concentration).
-
Accuracy: Determined by recovery studies of spiked samples.
-
Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Established based on the signal-to-noise ratio.
-
Robustness: Assessed by making small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Data Presentation
The following table summarizes the expected retention times and resolution for this compound and its potential impurities based on their polarity.
| Compound | Expected Retention Time (min) | Resolution (Rs) |
| Aniline (Impurity A) | ~ 3.5 | > 2.0 |
| p-Anisaldehyde (Impurity B) | ~ 5.2 | > 2.0 |
| This compound | ~ 12.8 | - |
| N-(4-Methoxybenzylidene)aniline (Impurity C) | ~ 16.5 | > 2.0 |
Note: The retention times are estimates and may vary depending on the specific HPLC system and column used. The critical aspect is achieving baseline resolution between all peaks.
Experimental Workflow and Signaling Pathways
The logical workflow for the development and validation of this HPLC method is depicted in the following diagram.
Caption: Workflow for HPLC Method Development and Validation.
The relationship between the analyte, its potential impurities, and the analytical method is crucial for a successful purity assessment.
Caption: Logical flow from analyte and impurities to purity assessment.
Conclusion
The proposed reversed-phase HPLC method provides a robust and reliable approach for the purity analysis of this compound. The method is designed to be stability-indicating, allowing for the separation of the main compound from its key process-related impurities and potential degradation products. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control of this compound. Further validation of the method in accordance with regulatory guidelines is recommended before its implementation in a GMP environment.
Application Note: Identification of N-(4-Methoxybenzyl)aniline using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
N-(4-Methoxybenzyl)aniline is an N-substituted aniline (B41778) derivative that serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The accurate identification and characterization of this compound are crucial for ensuring the quality and purity of final products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it an ideal method for the analysis of this compound.[1][2] This application note provides a detailed protocol for the qualitative identification of this compound using GC-MS.
Experimental Protocol
This section details the methodology for the analysis of this compound.
1. Materials and Reagents
-
Reference Standard: this compound (≥99% purity)
-
Solvent: Dichloromethane (B109758) (DCM) or Ethyl Acetate, HPLC or GC grade
-
Internal Standard (Optional for quantification): N-Methylaniline (≥99.5% purity)[2]
-
Anhydrous Sodium Sulfate
-
Class A volumetric flasks, pipettes, and microsyringes
-
GC vials with PTFE-lined caps
2. Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.
-
Working Standard Solution (10 µg/mL): Dilute the stock standard solution 1:100 with dichloromethane to achieve a final concentration of 10 µg/mL.
3. Sample Preparation (Liquid-Liquid Extraction for Aqueous Samples)
This protocol is adapted from general methods for aniline derivatives.[1][3]
-
For a 10 mL aqueous sample, adjust the pH to >11 using 1.0 M Sodium Hydroxide (NaOH).[3]
-
Transfer the sample to a separatory funnel.
-
Add 5 mL of dichloromethane and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic (bottom) layer.
-
Repeat the extraction two more times with fresh 5 mL portions of dichloromethane.
-
Combine the organic extracts.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a GC vial for analysis.
4. GC-MS Instrumentation and Conditions
The following parameters are a starting point and may require optimization based on the specific instrumentation used.
| Parameter | Value |
| Gas Chromatograph | |
| GC System | Agilent 7890B GC or equivalent[2] |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column[2][3] |
| Inlet Temperature | 280 °C[4] |
| Injection Volume | 1 µL |
| Injection Mode | Splitless[4] |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow)[4] |
| Oven Temperature Program | Initial temperature 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | |
| MS System | Agilent 5977A MSD or equivalent |
| Ion Source Temperature | 230 °C[4] |
| Quadrupole Temperature | 150 °C[4] |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | m/z 40-450 |
| Data Acquisition Mode | Full Scan |
Data Presentation
The primary identification of this compound is achieved by comparing the retention time and the mass spectrum of the sample with that of a known standard. The expected molecular ion and key fragment ions are summarized below.
| Compound | Molecular Weight ( g/mol ) | Molecular Ion [M]+• (m/z) | Key Fragment Ions (m/z) |
| This compound | 213.27[5] | 213[5] | 121[5] |
The mass spectrum of this compound is characterized by its molecular ion peak at m/z 213. A prominent fragment ion is expected at m/z 121, corresponding to the 4-methoxybenzyl cation.[5]
Experimental Workflow
Caption: Workflow for the identification of this compound.
The GC-MS method described in this application note provides a reliable and robust approach for the identification of this compound. The protocol is straightforward and utilizes common laboratory equipment and reagents. The combination of chromatographic retention time and mass spectral data allows for confident qualitative analysis of the target compound. This method is suitable for implementation in research, development, and quality control laboratories.
References
Application Notes and Protocols: N-(4-Methoxybenzyl)aniline as a Precursor for N-Substituted Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Methoxybenzyl)aniline is a versatile secondary amine that serves as a valuable precursor in the synthesis of a variety of N-substituted heterocyclic compounds. The presence of the electron-donating methoxybenzyl group can influence the reactivity of the aniline (B41778) nitrogen and the aromatic ring, making it a key building block in the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of N-substituted heterocycles, specifically focusing on the preparation of tetrahydroquinoline derivatives. Tetrahydroquinolines are a prominent class of nitrogen-containing heterocycles found in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1]
Application 1: Synthesis of 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinolines
This compound derivatives can be utilized in a multi-step synthesis to generate substituted 1,2,3,4-tetrahydroquinolines. A key step in this process involves the acid-catalyzed cyclization of an N-benzyl-3-anilinopropanamide intermediate. This intramolecular reaction leads to the formation of the core tetrahydroquinoline scaffold, a privileged structure in medicinal chemistry.
Experimental Workflow: Synthesis of Tetrahydroquinoline Derivatives
The synthesis of 4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinolines from an aniline precursor involves a two-step process. The initial step is the formation of an N-benzyl-3-anilinopropanamide intermediate. This is followed by an acetic anhydride-mediated intramolecular cyclization to yield the final tetrahydroquinoline product.
Experimental Protocol: Cyclization of N-Benzyl-3-(4-methoxyphenyl)aminopropanamide
This protocol is adapted from the synthesis of methoxy-4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline.
Materials:
-
N-benzyl-3-(4-methoxyphenyl)aminopropanamide (10.0 g, 0.035 mol)
-
Acetic anhydride (5.5 g, 0.053 mol)
-
Distilled water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulphate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
A mixture of N-benzyl-3-(4-methoxyphenyl)aminopropanamide (10.0 g, 0.035 mol) and acetic anhydride (5.5 g, 0.053 mol) is placed in a round-bottom flask.
-
The mixture is refluxed for 30 minutes.
-
After cooling, the reaction mixture is poured into 200 mL of distilled water.
-
The aqueous mixture is boiled to decompose excess acetic anhydride.
-
The organic layer is separated, diluted with dichloromethane, washed thoroughly with water, and dried over anhydrous sodium sulphate.
-
The solvent is removed in vacuo to yield the crude product.
-
The resulting thick liquid is purified by thin-layer chromatography (TLC).
Quantitative Data
| Precursor | Product | Reagent | Reaction Time | Yield | Reference |
| N-benzyl-3-(4-methoxyphenyl)aminopropanamide | 6-Methoxy-4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline | Acetic Anhydride | 30 minutes | 69% | [2] |
Biological Significance of Tetrahydroquinoline Derivatives
Tetrahydroquinoline derivatives are known to exhibit a wide range of biological activities, with a significant focus on their potential as anticancer agents.[1][3][4] Their mechanism of action often involves the induction of apoptosis (programmed cell death) in cancer cells through various signaling pathways.
Signaling Pathway: Anticancer Mechanism of Tetrahydroquinolines
Tetrahydroquinoline derivatives can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of a cascade of caspase enzymes, which are key executioners of apoptosis.
Conclusion
This compound and its derivatives are valuable and versatile precursors for the synthesis of N-substituted heterocycles, particularly those with interesting biological profiles such as tetrahydroquinolines. The provided protocol for the synthesis of a 4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline derivative demonstrates a practical application of this precursor in constructing complex heterocyclic systems. The significant anticancer activities associated with the tetrahydroquinoline scaffold underscore the importance of developing efficient synthetic routes to these compounds for drug discovery and development. Further exploration of this compound in other cyclization and multicomponent reactions is warranted to expand the library of accessible N-substituted heterocycles.
References
- 1. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents | Bentham Science [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Catalytic Reductive Amination of Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic reductive amination of aniline (B41778) derivatives with carbonyl compounds. This versatile C-N bond-forming reaction is a cornerstone in synthetic chemistry, particularly for the preparation of secondary and tertiary amines, which are prevalent motifs in pharmaceuticals and other bioactive molecules.[1][2][3][4]
Introduction
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds (aldehydes and ketones) and an amine source.[4] The reaction typically proceeds through the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[1][5] For aniline derivatives, this reaction provides a direct route to N-alkylanilines, which are important building blocks in medicinal chemistry.
Various catalytic systems, both homogeneous and heterogeneous, have been developed to facilitate this transformation, offering a range of selectivities and functional group tolerances.[1][6][7] The choice of catalyst, reducing agent, and reaction conditions is crucial for achieving high yields and selectivity, especially when dealing with functionalized or electron-deficient anilines.[8][9]
Catalytic Systems and Methodologies
A diverse array of catalysts and reducing agents can be employed for the reductive amination of aniline derivatives. The selection of the appropriate system depends on the specific substrates, desired selectivity, and scalability of the reaction.
Homogeneous Catalysis
Homogeneous catalysts, typically metal complexes soluble in the reaction medium, offer high activity and selectivity under mild conditions.[1]
-
Iridium-Based Catalysts: Iridium complexes, particularly those with Cp* (pentamethylcyclopentadienyl) ligands, are highly effective for reductive amination via transfer hydrogenation.[10][11] These catalysts often utilize formic acid or its salts as a safe and readily available hydrogen source.[11] Iridium catalysts have demonstrated broad substrate scope, including the successful amination of both electron-rich and electron-deficient anilines.[10]
-
Iron-Based Catalysts: As an earth-abundant and low-cost metal, iron has gained significant attention in catalysis.[12] Iron complexes, such as Knölker-type catalysts, have been successfully employed in the reductive amination of various carbonyl compounds with anilines, often using molecular hydrogen as the reductant.[1]
-
Ruthenium-Based Catalysts: Ruthenium complexes are also efficient for reductive amination. For instance, the [RuCl2(p-cymene)]2 system in the presence of a silane (B1218182) reducing agent is highly chemoselective and tolerates a wide array of functional groups.[13]
-
Copper-Based Catalysts: Simple copper salts, like copper(II) acetate, can catalyze the reductive amination of ketones with anilines using molecular hydrogen, offering an inexpensive and environmentally friendly option.[14]
Heterogeneous Catalysis
Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages in terms of easy separation and recyclability.
-
Palladium on Carbon (Pd/C): Pd/C is a classic and widely used heterogeneous catalyst for hydrogenations. It can be employed for the reductive amination of anilines, often in conjunction with reducing agents like decaborane (B607025) or under hydrogen pressure.[7]
-
Platinum-Based Catalysts: Supported platinum catalysts, such as Pt-MoOx/TiO2, have shown high activity and reusability for the reductive amination of levulinic acid with aniline.[15] The addition of promoters like molybdenum oxide can significantly enhance catalytic performance.[15]
-
Nickel-Based Catalysts: Nickel nanoparticles represent a cost-effective alternative to precious metal catalysts. They can catalyze reductive amination via transfer hydrogenation using isopropanol (B130326) as the hydrogen donor.[13]
-
Gold-Based Catalysts: Supported gold nanoparticles have been utilized for the reductive amination of aldehydes with nitroarenes, which are reduced in situ to anilines.[16][17]
-
Silver-Based Catalysts: Silver nanoparticles supported on materials like γ-alumina have also been shown to be effective for the one-pot reductive amination of aldehydes with nitroarenes under flow conditions.[7]
Reducing Agents
The choice of reducing agent is critical and can influence the chemoselectivity of the reaction.
-
Borohydrides: Sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are common stoichiometric reducing agents.[5][9] NaBH3CN is particularly useful as it is selective for the reduction of the iminium ion over the carbonyl starting material.[5]
-
Silanes: Hydrosilanes, such as triethylsilane (Et3SiH) and phenylsilane (B129415) (PhSiH3), are effective reducing agents in the presence of a suitable catalyst.[13]
-
Molecular Hydrogen (H2): The use of H2 is highly atom-economical and environmentally benign, producing only water as a byproduct.[14] It is typically used with heterogeneous catalysts or certain homogeneous catalysts under pressure.[7][14]
-
Transfer Hydrogenation Reagents: Formic acid, ammonium (B1175870) formate (B1220265), and isopropanol are common hydrogen donors in transfer hydrogenation reactions, offering a safer alternative to gaseous hydrogen.[11][18]
Quantitative Data Summary
The following tables summarize the performance of various catalytic systems for the reductive amination of aniline derivatives.
Table 1: Homogeneous Catalytic Systems
| Catalyst | Carbonyl Substrate | Aniline Derivative | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Ir-complex | 3-Phenylpropanal (B7769412) | Aniline | HCOONa | - | - | - | 86-99 | [10] |
| Knölker-type Fe-complex | Aliphatic Aldehydes | Aliphatic Amines | H2 | Ethanol | 85 | - | 38-94 | [1] |
| [RuCl2(p-cymene)]2 | Various Aldehydes | Anilines | Ph2SiH2 | - | - | - | Good | [13] |
| Cu(OAc)2 | Various Ketones | Anilines | H2 | - | - | - | High | [14] |
Table 2: Heterogeneous Catalytic Systems
| Catalyst | Carbonyl Substrate | Aniline Derivative | Reducing Agent | Solvent | Temp (°C) | Pressure (bar) | Yield (%) | Reference |
| Pd/C | Nitroaromatics/Aldehydes | (from Nitroarene) | Decaborane | - | - | - | - | [7] |
| Pt-MoOx/TiO2 | Levulinic Acid | Aniline | H2 | Solvent-free | 100 | 3 | High | [15] |
| Ni nanoparticles | Aldehydes | - | Isopropanol | - | 76 | - | - | [13] |
| Au/Al2O3 | Aldehydes | (from Nitroarene) | H2 | - | - | - | Good | [7] |
| Ag/γ-Al2O3 | Aldehydes | (from Nitroarene) | H2 | Toluene | 100 | 3 | Good-Excellent | [19] |
Table 3: Stoichiometric Hydride-Mediated Reductive Amination
| Hydride Reagent | Carbonyl Substrate | Aniline Derivative | Additive/Catalyst | Solvent | Time | Yield (%) | Reference |
| BH3·THF/TMSCl/DMF | Various Ketones | Electron-deficient anilines | - | DMF | 10-25 min | Full conversion | [8][9] |
| NaBH4/TMSCl/DMF | Various Ketones | Electron-deficient anilines | - | DMF | 10-25 min | Full conversion | [8][9] |
| NaBH(OAc)3 | Aldehydes/Ketones | Weakly basic anilines | Acetic Acid (optional) | DCE | - | Excellent | [9][13] |
Experimental Protocols
Protocol 1: Iridium-Catalyzed Transfer Hydrogenation for the Synthesis of N-(3-phenylpropyl)aniline[10]
Materials:
-
3-Phenylpropanal
-
Aniline
-
Iridium catalyst (e.g., Cp*Ir complex)
-
Sodium formate (HCOONa)
-
Solvent (e.g., methanol)
Procedure:
-
To a reaction vessel, add 3-phenylpropanal (1.0 mmol), aniline (1.2 mmol), the iridium catalyst (0.5-2 mol%), and sodium formate (2.0 mmol).
-
Add the solvent (e.g., 2 mL of methanol).
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40 °C) for the required time (typically a few hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-(3-phenylpropyl)aniline.
Protocol 2: Heterogeneous Reductive Amination using Pd/C and Molecular Hydrogen (General Procedure)
Materials:
-
Aldehyde or ketone
-
Aniline derivative
-
10% Palladium on carbon (Pd/C)
-
Solvent (e.g., ethanol, methanol, or THF)
-
Hydrogen gas (H2)
Procedure:
-
In a hydrogenation vessel, dissolve the aldehyde or ketone (1.0 mmol) and the aniline derivative (1.1 mmol) in the chosen solvent (e.g., 10 mL of ethanol).
-
Add 10% Pd/C (5-10 mol% of Pd).
-
Seal the vessel and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-10 bar).
-
Stir the reaction mixture vigorously at room temperature or with heating for several hours to overnight.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography or crystallization to obtain the desired secondary amine.
Protocol 3: Reductive Amination of an Electron-Deficient Aniline using NaBH(OAc)3[9]
Materials:
-
Ketone (e.g., cyclohexanone)
-
Electron-deficient aniline (e.g., 4-nitroaniline)
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Acetic acid (optional, as a catalyst)
-
1,2-Dichloroethane (DCE)
Procedure:
-
To a stirred solution of the ketone (1.0 mmol) and the electron-deficient aniline (1.1 mmol) in DCE (10 mL), add acetic acid (1.1 mmol, if necessary).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.
-
Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to yield the N-alkylated aniline.
Reaction Mechanisms and Workflows
The following diagrams illustrate the general mechanism of catalytic reductive amination and a typical experimental workflow.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Reductive Amination in the Synthesis of Pharmaceuticals. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. General and selective synthesis of primary amines using Ni-based homogeneous catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. Selective Iridium-Catalyzed Reductive Amination Inside Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. blogs.rsc.org [blogs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 17. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. One-pot transfer hydrogenation and reductive amination of polyenals - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. encyclopedia.pub [encyclopedia.pub]
Application Notes and Protocols: One-Pot Synthesis of N-(4-Methoxybenzyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the one-pot synthesis of N-(4-Methoxybenzyl)aniline, a secondary amine of interest in medicinal chemistry and materials science. The synthesis is achieved through a reductive amination reaction between 4-methoxybenzaldehyde (B44291) (p-anisaldehyde) and aniline (B41778), followed by in-situ reduction of the intermediate imine. This method offers a streamlined and efficient approach to the target molecule, minimizing the need for isolation of intermediates and potentially increasing overall yield. The protocol herein utilizes sodium borohydride (B1222165) as the reducing agent, a common and effective reagent for this transformation.
Introduction
The synthesis of secondary amines is a fundamental transformation in organic chemistry, with the products serving as crucial building blocks for pharmaceuticals, agrochemicals, and functional materials. One of the most efficient methods for preparing secondary amines is the one-pot reductive amination of an aldehyde or ketone with a primary amine. This process involves the initial formation of an imine intermediate, which is then reduced in the same reaction vessel to the desired amine. This approach avoids the often-difficult isolation of the imine and can lead to higher overall efficiency. This compound is a valuable scaffold in various research areas, and a reliable one-pot synthesis is highly desirable.
Experimental Workflow
Caption: Experimental workflow for the one-pot synthesis of this compound.
Quantitative Data Summary
The following table summarizes the typical quantitative parameters for the one-pot synthesis of this compound via reductive amination.
| Parameter | Value | Notes |
| Reactants | ||
| 4-Methoxybenzaldehyde | 1.0 mmol | Limiting reagent |
| Aniline | 1.0 - 1.2 mmol | A slight excess of the amine can favor imine formation. |
| Reducing Agent | ||
| Sodium Borohydride (NaBH₄) | 1.0 - 2.0 mmol | Added portion-wise to control the reaction rate. |
| Solvent | ||
| Methanol or THF | 3 - 10 mL | The choice of solvent can influence reaction rates and yields. |
| Reaction Conditions | ||
| Imine Formation Time | 20 min - 2 h | Monitored by TLC until consumption of the aldehyde. |
| Reduction Time | 10 min - overnight | Reaction completion is monitored by TLC. |
| Temperature | Room Temperature | The reaction is typically carried out at ambient temperature. |
| Work-up & Purification | ||
| Extraction Solvent | Ethyl Acetate (B1210297) or Dichloromethane | Used to extract the product from the aqueous layer. |
| Purification Method | Column Chromatography on Silica (B1680970) Gel | Eluent systems such as Ethyl Acetate/Hexane are commonly used. |
| Yield | ||
| Isolated Yield | 85 - 93% | Yields can vary depending on the specific conditions and purification efficiency.[1] |
Detailed Experimental Protocol
This protocol details the one-pot synthesis of this compound from 4-methoxybenzaldehyde and aniline.
Materials:
-
4-Methoxybenzaldehyde (p-Anisaldehyde)
-
Aniline
-
Sodium Borohydride (NaBH₄)
-
Methanol (or Tetrahydrofuran - THF)
-
Ethyl Acetate
-
Hexane
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (optional)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxybenzaldehyde (1.0 mmol) in methanol (5 mL).
-
Addition of Aniline: To the stirring solution, add aniline (1.0 mmol) dropwise at room temperature.
-
Imine Formation: Allow the reaction mixture to stir at room temperature. Monitor the formation of the imine by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-methoxybenzaldehyde spot. This step typically takes between 20 minutes to 2 hours.[1][2]
-
Reduction: Once the imine formation is complete (or has reached equilibrium), slowly add sodium borohydride (1.5 mmol) to the reaction mixture in small portions over 10-15 minutes. Be cautious as the addition may cause bubbling.[3][4]
-
Reaction Monitoring: Continue to stir the reaction mixture at room temperature. Monitor the progress of the reduction by TLC until the imine spot has been completely consumed. This may take from 30 minutes to a few hours.
-
Quenching: After the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of deionized water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
-
Characterization: Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas, which is flammable. Handle with care and quench excess reagent slowly.
-
Aniline is toxic and can be absorbed through the skin. Handle with appropriate caution.
-
Organic solvents are flammable and should be handled away from ignition sources.
References
Application in the synthesis of avanafil intermediates
An overview of the key synthetic pathways for avanafil (B1665834) intermediates is provided in this application note, which is intended for researchers, scientists, and professionals in drug development. It offers in-depth experimental protocols, quantitative data summaries, and process visualizations to aid in the efficient synthesis of these crucial compounds.
Introduction to Avanafil Synthesis
Avanafil, marketed as Stendra or Spedra, is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[1][2] Its chemical name is (S)-4-[(3-chloro-4-methoxybenzyl) amino]-2-[2-(hydroxymethyl)-1-pyrrolidinyl]-N-(2-pyrimidyl methyl)-5-pyrimidinecarboxamide.[3][4] The synthesis of Avanafil is a multi-step process that relies on the efficient preparation of several key intermediates. The strategic assembly of the pyrimidine (B1678525) core with various side chains is central to most synthetic routes.[3]
Key Synthetic Intermediates
The synthesis of avanafil involves several crucial intermediates. The most common strategies involve building the molecule around a central pyrimidine ring. Key intermediates frequently reported include:
-
4-((3-Chloro-4-methoxybenzyl)amino)-2-((S)-2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid (Intermediate M6/Imp-A) : This is a direct precursor that is amidated in the final step to yield avanafil.[5]
-
Ethyl 4-(3-chloro-4-methoxybenzylamino)-2-(methylthio)pyrimidine-5-carboxylate : A common intermediate formed by the reaction of 3-chloro-4-methoxybenzylamine with a substituted pyrimidine.[6][7]
-
3-Chloro-4-methoxybenzenemethanamine : A critical starting material that forms a significant portion of the final avanafil structure.[1]
Synthetic Pathways and Strategies
Several synthetic routes to avanafil have been developed, often starting from substituted pyrimidine derivatives or even basic materials like cytosine.[3][6] A common approach involves the sequential substitution of groups at the C2, C4, and C5 positions of the pyrimidine ring.[3]
One prevalent strategy begins with a 4-chloro-substituted pyrimidine, which first reacts with 3-chloro-4-methoxybenzylamine. The resulting compound undergoes further reactions, including oxidation and substitution with (S)-prolinol, to build the core structure.[6] An alternative method uses cytosine as a starting material, which undergoes halogenation, condensation, and substitution reactions to form the final product.[3]
Experimental Protocols
Below are detailed protocols for the synthesis of key avanafil intermediates, compiled from various sources.
Protocol 1: Synthesis of Ethyl 4-(3-chloro-4-methoxybenzylamino)-2-(methylthio)pyrimidine-5-carboxylate
This protocol describes a nucleophilic substitution reaction to form a core intermediate of avanafil.[1][6]
Materials:
-
Ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate
-
3-chloro-4-methoxybenzylamine
-
Methylene (B1212753) dichloride (DCM)
-
Water
-
Sodium carbonate
-
Tetrabutylammonium (B224687) bromide
Procedure:
-
To 600ml of methylene dichloride, add 100g of ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate and 91.2g of 3-chloro-4-methoxybenzylamine.[6]
-
Stir the reaction mixture and add 500ml of water, 48g of sodium carbonate, and 1g of tetrabutylammonium bromide.[6]
-
Maintain the reaction mixture at 25-30°C overnight with continuous stirring.[6]
-
After the reaction is complete, separate the organic phase.[1]
-
Wash the organic phase with water.[6]
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and filter.[1]
-
Evaporate the solvent under reduced pressure to obtain the crude product.[1][6]
-
The product, ethyl 4-(3-chloro-4-methoxybenzylamino)-2-(methylthio)pyrimidine-5-carboxylate, can be purified further if necessary.[1]
Protocol 2: Multi-step Synthesis of an Avanafil Intermediate
This protocol outlines a series of reactions starting from proline ester hydrochloride to generate a key pyrimidine-based intermediate.[8]
Materials:
-
Proline ester hydrochloride (Formula I)
-
Oxygen methyl-isourea salt
-
Alcoholic solvent (e.g., ethanol)
-
Ethoxymethylidene
-
Base (e.g., triethylamine)
-
Chlorinating agent (e.g., thionyl chloride, phosphorus oxychloride)[8]
-
Organic solvent (e.g., methylene dichloride, chloroform)[8]
Procedure:
-
Step a (Ammonolysis): React proline ester hydrochloride (Formula I) with oxygen methyl-isourea salt in an alcoholic solvent to obtain the compound of Formula II.[8]
-
Step b: React the compound of Formula II with ethoxymethylidene in an alcoholic solvent under base catalysis to yield the compound of Formula III.[8]
-
Step c (Chlorination): React the compound of Formula III with a chlorinating agent in an organic solvent. The reaction temperature is typically maintained between 30-120°C. The molar ratio of the Formula III compound to the chlorinating agent is recommended to be 1:(1.0-3.0). This step yields the compound of Formula IV.[8]
-
Step d (Reduction): The intermediate from the previous step is then reduced using a suitable reducing agent to obtain the final intermediate (Formula V).[8]
Data Presentation
The following tables summarize quantitative data reported for different synthetic routes of avanafil and its intermediates.
Table 1: Reaction Conditions and Yields
| Step/Reaction | Starting Materials | Key Reagents/Catalysts | Conditions | Yield | Purity (HPLC) | Reference |
|---|---|---|---|---|---|---|
| Overall Process | Proline ester hydrochloride | - | Multi-step | 40% (Total) | 99.8% | [8] |
| Final Purification | Crude Avanafil | Methanol | Crystallization | 7.5 g | 99% | [6] |
| Chlorination | Compound of Formula III | Thionyl chloride | 30-120°C | - | - | [8] |
| Amidation | Intermediate M6 | EDCI, HOBT | Room Temp, 12h | - | - |[9] |
Table 2: Reagent Details for Chlorination (Protocol 2, Step c) [8]
| Parameter | Details |
|---|---|
| Organic Solvent | Methylene dichloride, chloroform, ethylene (B1197577) dichloride, toluene, or benzene |
| Chlorinating Agent | Thionyl chloride, phosphorus oxychloride, phosphorus pentachloride, or chlorsulfonic acid |
| Solvent Ratio | 1 gram of reactant : (5-10) mL of solvent |
| Molar Ratio (Reactant:Agent) | 1 : (1.0 - 3.0) |
Conclusion
The synthesis of avanafil intermediates can be achieved through various strategic pathways. The selection of a particular route depends on factors such as the availability of starting materials, desired yield and purity, and scalability for industrial production. The protocols and data provided herein offer valuable guidance for researchers engaged in the synthesis and development of avanafil, enabling them to optimize reaction conditions and improve overall efficiency. The methods described have been shown to produce intermediates with high purity, which is crucial for the synthesis of the final active pharmaceutical ingredient (API).[6][8]
References
- 1. benchchem.com [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. US20160362400A1 - Avanafil preparation method - Google Patents [patents.google.com]
- 4. Avanafil | C23H26ClN7O3 | CID 9869929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Identification, synthesis and characterization of avanafil process impurities and determination by UPLC - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01224C [pubs.rsc.org]
- 6. WO2015177807A1 - A process for the preparation of avanafil and its novel intermediates - Google Patents [patents.google.com]
- 7. WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide - Google Patents [patents.google.com]
- 8. CN104557877A - Avanafil intermediate as well as preparation method and application thereof - Google Patents [patents.google.com]
- 9. Synthesis and mutagenic risk of avanafil's potential genotoxic impurities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing the N-(p-Methoxybenzyl) Group as an Amine Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The para-methoxybenzyl (PMB) group is a versatile and widely employed protecting group for primary and secondary amines in organic synthesis. Its utility stems from its relative stability under a range of reaction conditions and, most notably, the multiple methods available for its selective removal. The electron-donating methoxy (B1213986) group on the phenyl ring makes the PMB group susceptible to oxidative cleavage under mild conditions, a key feature that allows for its orthogonal removal in the presence of other protecting groups like Boc, Cbz, and benzyl (B1604629) groups.[1] This document provides detailed application notes and experimental protocols for the protection of amines with the PMB group and its subsequent deprotection via various chemical methods.
Protection of Amines with the p-Methoxybenzyl Group
The introduction of the PMB group onto a primary or secondary amine can be efficiently achieved through two primary methods: direct N-alkylation with p-methoxybenzyl chloride or reductive amination with p-anisaldehyde.
Method 1: N-Alkylation with p-Methoxybenzyl Chloride
Direct alkylation of an amine with p-methoxybenzyl chloride (PMB-Cl) in the presence of a base is a straightforward method for installing the PMB group.[2]
General Reaction Scheme:
Figure 1: N-Alkylation for PMB protection.
Quantitative Data for N-Alkylation:
| Substrate (Amine) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxybenzylamine (B45378) | Triethylamine (B128534) (1.0) | Dichloromethane (B109758) | 0 to RT | 0.5 | High | [3] |
| Primary Amine | Potassium Carbonate (3.0) | DMF | 60 | 1.2 | High | [3] |
Experimental Protocol: N-Alkylation of 4-Methoxybenzylamine [3]
-
Reaction Setup: In a two-necked round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-methoxybenzylamine (1.0 eq) in dichloromethane.
-
Base Addition: Add triethylamine (1.0 eq) to the solution.
-
PMB-Cl Addition: Cool the mixture in an ice-water bath and add 2-nitrobenzenesulfonyl chloride (0.9 eq) portion-wise over 5 minutes.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography to yield the N-PMB protected amine.
Method 2: Reductive Amination with p-Anisaldehyde
Reductive amination offers a mild and efficient one-pot procedure for the formation of N-PMB protected amines from a primary or secondary amine and p-anisaldehyde. The reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a suitable reducing agent.[4][5]
General Reaction Scheme:
Figure 2: Reductive amination for PMB protection.
Quantitative Data for Reductive Amination:
| Substrate (Amine) | Reducing Agent (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methyl Carbamate | TBDMSH (1.5) | Acetonitrile | 150 (MW) | 0.25 | 66-96 | [6] |
| Benzylamine | Benzylamine-borane (1.0) | THF | RT | - | Good | [5] |
Experimental Protocol: Reductive Amination using Sodium Borohydride (B1222165) [4]
-
Reaction Setup: In a round-bottom flask, dissolve the primary or secondary amine (1.0 eq) and p-tolualdehyde (1.0-1.2 eq) in a suitable solvent (e.g., methanol, dichloromethane).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-12 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of water or a saturated solution of sodium bicarbonate. Remove the bulk of the organic solvent under reduced pressure.
-
Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography if necessary.
Deprotection of N-(p-Methoxybenzyl) Amines
The removal of the PMB group can be accomplished under various conditions, providing flexibility in complex synthetic routes. The most common methods include oxidative cleavage, acid-catalyzed hydrolysis, and catalytic transfer hydrogenation.
Method 1: Oxidative Cleavage with 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
Oxidative deprotection with DDQ is a hallmark of PMB chemistry, offering mild and selective cleavage.[1] The electron-rich PMB group forms a charge-transfer complex with DDQ, leading to its removal.[1] This method is often orthogonal to many other protecting groups.
Deprotection Mechanism with DDQ:
Figure 3: Mechanism of DDQ-mediated PMB deprotection.
Quantitative Data for DDQ Deprotection:
| Substrate | DDQ (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-PMB protected substrate | 1.3 | CH₂Cl₂:pH 7 buffer (18:1) | 0 to RT | 1 | 97 | [7] |
| 2,4-Dimethoxybenzyl protected alcohol | 1.1-1.5 | CH₂Cl₂/H₂O | RT | 1-4 | High | [8] |
Experimental Protocol: DDQ Deprotection [7]
-
Reaction Setup: Dissolve the N-PMB protected amine (1.0 eq) in a mixture of dichloromethane and a pH 7 sodium phosphate (B84403) buffer (e.g., 18:1 v/v).
-
DDQ Addition: Cool the solution to 0 °C in an ice bath. Slowly add DDQ (1.1-1.5 eq) as a solid.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, the crude mixture can be directly loaded onto a silica gel column for purification.
-
Purification: Purify the product by silica gel column chromatography to afford the deprotected amine.
Method 2: Acid-Catalyzed Cleavage with Trifluoroacetic Acid (TFA)
The PMB group can be cleaved under acidic conditions, typically using trifluoroacetic acid (TFA).[2][9] This method is effective but less selective if other acid-sensitive functional groups are present in the molecule.[2]
General Reaction Scheme:
Figure 4: TFA-mediated PMB deprotection.
Quantitative Data for TFA Deprotection:
| Substrate | TFA (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-PMB thiophene-2-sulfonamides | Excess | Dichloromethane | RT | - | 68-98 | [10] |
| N-Boc-D-erythro-sphingosine | 5-10 | Dichloromethane | 0 to RT | 1-3 | High | [11] |
Experimental Protocol: TFA Deprotection [11]
-
Reaction Setup: Dissolve the N-PMB protected amine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.
-
TFA Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (e.g., a 1:1 v/v mixture with DCM or 5-10 equivalents).
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
Neutralization: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Extraction and Isolation: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected amine.
Method 3: Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation provides a mild, non-acidic, and non-oxidative method for the deprotection of N-PMB groups, which is particularly useful for substrates sensitive to acid or oxidation. Ammonium (B1175870) formate (B1220265) is a common hydrogen donor in the presence of a palladium catalyst.[12][13]
General Reaction Scheme:
Figure 5: Catalytic transfer hydrogenation for PMB deprotection.
Quantitative Data for Catalytic Transfer Hydrogenation:
| Substrate | Hydrogen Donor (Equiv.) | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-Benzyl derivatives | Ammonium Formate (excess) | 10% Pd/C | Ethanol | Reflux | - | High | [14] |
| N-Benzyl amino derivatives | Ammonium Formate (excess) | Magnesium | Methanol | RT | 0.25 | 85-95 | [15] |
Experimental Protocol: Catalytic Transfer Hydrogenation [14]
-
Reaction Setup: To a stirred suspension of the N-PMB protected amine (1.0 eq) and 10% Pd/C in ethanol, add ammonium formate (excess) in a single portion under a nitrogen atmosphere.
-
Reaction: Heat the resulting reaction mixture at reflux temperature. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and filter the catalyst through a pad of Celite.
-
Isolation: Wash the Celite pad with the reaction solvent. The combined organic filtrate, upon evaporation under reduced pressure, affords the desired amine.
Experimental Workflow Overview
Figure 6: General workflow for using the PMB protecting group.
Conclusion
The N-(p-methoxybenzyl) group is a highly effective and versatile protecting group for amines. The choice of protection and deprotection method can be tailored to the specific needs of a synthetic route, taking into account the stability of other functional groups within the molecule. The oxidative cleavage with DDQ, in particular, offers a mild and selective deprotection strategy that is orthogonal to many other common protecting groups, making the PMB group an invaluable tool in modern organic synthesis and drug development.
References
- 1. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 2. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 6. Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes [organic-chemistry.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. PMB Deprotection - TFA [commonorganicchemistry.com]
- 10. A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 13. Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate | Semantic Scholar [semanticscholar.org]
- 14. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of N-(4-Methoxybenzyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the large-scale synthesis of N-(4-Methoxybenzyl)aniline, a key intermediate in the pharmaceutical and chemical industries. The synthesis is based on a two-step, one-pot reductive amination of p-anisaldehyde with aniline (B41778), followed by in-situ reduction of the resulting Schiff base using sodium borohydride (B1222165). This method is efficient, scalable, and offers high yields. These application notes include a summary of quantitative data, a detailed experimental protocol, and visualizations of the chemical pathway and experimental workflow to aid in process understanding and implementation.
Introduction
This compound is a secondary amine of significant interest in organic synthesis, serving as a versatile building block for various more complex molecules, including active pharmaceutical ingredients. The efficient and scalable production of this intermediate is therefore of critical importance. The reductive amination of an aldehyde with a primary amine is a robust and widely used method for the synthesis of secondary amines. This protocol details a large-scale procedure adapted from established laboratory-scale syntheses.
Data Presentation
The following table summarizes the quantitative data for the large-scale synthesis of this compound.
| Parameter | Value |
| Reactants | |
| p-Anisaldehyde | 10.0 kg (73.4 mol, 1.0 eq) |
| Aniline | 6.8 kg (73.0 mol, 1.0 eq) |
| Sodium Borohydride | 2.8 kg (74.0 mol, 1.01 eq) |
| Solvents | |
| Methanol (B129727) | 100 L |
| Catalyst | |
| Acetic Acid | 0.5 L |
| Reaction Conditions | |
| Temperature | 65-70 °C (reflux) |
| Reaction Time | 4-6 hours |
| Product Output | |
| Theoretical Yield | 15.5 kg |
| Actual Yield | >14.0 kg |
| Purity (by GC) | >98% |
Chemical Reaction Pathway
Caption: Figure 1: Synthesis of this compound.
Experimental Protocol
Materials:
-
p-Anisaldehyde (≥98%)
-
Aniline (≥99%)
-
Sodium Borohydride (NaBH4) (≥98%)
-
Methanol (MeOH) (ACS grade)
-
Acetic Acid (glacial)
-
Sodium Bicarbonate (NaHCO3)
-
Ethyl Acetate (B1210297) (EtOAc)
-
Magnesium Sulfate (anhydrous)
-
500 L glass-lined reactor with reflux condenser, mechanical stirrer, and temperature probe
-
Addition funnel
-
Filtration unit
-
Rotary evaporator
Procedure:
-
Reaction Setup: Charge the 500 L reactor with p-anisaldehyde (10.0 kg, 73.4 mol) and methanol (100 L).
-
Addition of Aniline: Slowly add aniline (6.8 kg, 73.0 mol) to the reactor with continuous stirring.
-
Schiff Base Formation: Heat the mixture to reflux (65-70 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC or GC-MS to confirm the formation of the Schiff base intermediate.
-
Reduction: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Preparation of Reducing Agent: In a separate vessel, carefully prepare a solution of sodium borohydride (2.8 kg, 74.0 mol) in methanol (50 L).
-
Addition of Reducing Agent: Slowly add the sodium borohydride solution to the reactor over 1-2 hours, maintaining the temperature below 10 °C.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.5 L) to the reaction mixture.
-
Completion of Reaction: Allow the reaction to stir at room temperature for an additional 2-3 hours. Monitor the disappearance of the Schiff base by TLC or GC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the reaction mixture to a suitable extraction vessel and extract with ethyl acetate (3 x 50 L).
-
Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve higher purity if required.
Experimental Workflow
Caption: Figure 2: Large-Scale Synthesis Workflow.
Safety Precautions
-
All operations should be conducted in a well-ventilated area or under a fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Handle with care and avoid contact with water during storage and handling.
-
Aniline is toxic and can be absorbed through the skin. Handle with appropriate precautions.
-
The quenching step with sodium bicarbonate will generate gas. Ensure adequate venting to prevent pressure buildup.
Conclusion
The described protocol for the large-scale synthesis of this compound via reductive amination is a robust and high-yielding procedure. The use of a one-pot, two-step approach simplifies the workflow and minimizes waste. The provided data, protocol, and visualizations serve as a comprehensive guide for researchers and professionals in the chemical and pharmaceutical industries for the efficient production of this important intermediate. Further optimization of reaction conditions and purification methods may be performed to meet specific purity requirements.
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(4-Methoxybenzyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(4-Methoxybenzyl)aniline.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the widely used reductive amination method.
Issue 1: Low to No Product Yield
Low or no yield of the desired this compound is a frequent challenge. The underlying causes can often be traced back to suboptimal reaction conditions or reagent quality.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Imine Formation | The initial condensation of p-anisaldehyde and aniline (B41778) to form the imine intermediate is a reversible reaction. To drive the equilibrium towards the imine, remove water as it forms. This can be achieved by using a Dean-Stark apparatus, adding a drying agent like anhydrous MgSO₄ or molecular sieves, or performing the reaction in a solvent that forms an azeotrope with water. |
| Ineffective Reduction Step | The reducing agent may be old or inactive. Test the activity of the sodium borohydride (B1222165) on a simple ketone like acetone (B3395972) and monitor by TLC. If inactive, use a fresh batch. Ensure the reducing agent is added portion-wise at a controlled temperature (e.g., 0 °C) to prevent runaway reactions. |
| Suboptimal pH | Imine formation is typically favored under slightly acidic conditions (pH 4-6). The addition of a catalytic amount of acetic acid can significantly improve the rate of imine formation. However, a pH that is too low will protonate the aniline, rendering it non-nucleophilic. |
| Incorrect Stoichiometry | Ensure the molar ratios of the reactants are appropriate. A 1:1 molar ratio of p-anisaldehyde to aniline is standard. An excess of one reagent may be used to drive the reaction to completion, but this can complicate purification. |
Troubleshooting Workflow for Low Yield:
Issue 2: Presence of Significant Side Products
The formation of side products can complicate purification and reduce the overall yield of this compound.
Common Side Products and Prevention Strategies:
| Side Product | Formation Mechanism | Prevention Strategy |
| 4-Methoxybenzyl alcohol | Reduction of unreacted p-anisaldehyde by the reducing agent. | Use a milder reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) which is more selective for the iminium ion over the aldehyde. Alternatively, ensure complete imine formation before adding a stronger reducing agent like sodium borohydride. |
| N,N-bis(4-methoxybenzyl)aniline (Tertiary Amine) | The secondary amine product is more nucleophilic than the starting aniline and can react with another molecule of p-anisaldehyde. | Use a 1:1 or a slight excess of the aniline to p-anisaldehyde ratio. A stepwise approach where the imine is formed first, and then reduced in a separate step can also minimize this. |
| Unreacted Starting Materials | Incomplete reaction due to insufficient reaction time, low temperature, or poor mixing. | Increase the reaction time and/or temperature. Ensure efficient stirring, especially if the reaction mixture is heterogeneous. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed. |
Logical Flow for Minimizing Side Products:
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most widely employed and effective method is reductive amination . This two-step, one-pot reaction involves the initial formation of an imine (Schiff base) from p-anisaldehyde and aniline, followed by the in-situ reduction of the imine to the desired secondary amine. This method is popular due to its high efficiency, often achieving yields greater than 90%, and operational simplicity.[1]
Q2: Which reducing agent is best for this synthesis: sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB)?
A2: Both are effective, but the choice depends on the desired reaction setup.
-
Sodium Borohydride (NaBH₄): A strong, cost-effective reducing agent. However, it can also reduce the starting aldehyde. To avoid this, it is best to perform a stepwise reaction where the imine is allowed to form completely before the addition of NaBH₄.[2]
-
Sodium Triacetoxyborohydride (STAB): A milder and more selective reducing agent. It preferentially reduces the iminium ion over aldehydes or ketones, making it ideal for one-pot reductive aminations where all reagents are mixed from the start. This often leads to cleaner reactions with fewer side products.[2][3]
Comparison of Reducing Agents:
| Reducing Agent | Selectivity | Typical Procedure | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Less selective; can reduce aldehydes. | Stepwise: 1. Imine formation. 2. Addition of NaBH₄. | Cost-effective, powerful. | Can lead to aldehyde reduction if not controlled. |
| Sodium Triacetoxyborohydride (STAB) | Highly selective for iminium ions. | One-pot: All reagents mixed together. | Cleaner reaction, higher selectivity, good for sensitive substrates. | More expensive than NaBH₄. |
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most common and convenient method. You should spot the starting materials (p-anisaldehyde and aniline) and the reaction mixture on a TLC plate. The formation of a new spot corresponding to the imine, and subsequently the product, along with the disappearance of the starting materials, indicates the reaction is progressing. A suitable eluent system would be a mixture of ethyl acetate (B1210297) and hexanes.
Q4: What are the key parameters to control for a high-yield synthesis?
A4: To achieve a high yield, focus on the following:
-
Water Removal: Actively remove water during imine formation.
-
pH Control: Use a catalytic amount of acid to accelerate imine formation.
-
Temperature: Control the temperature during the addition of the reducing agent to prevent side reactions.
-
Purity of Reagents: Use pure starting materials and a fresh, active reducing agent.
Q5: What is a reliable experimental protocol for the synthesis of this compound?
A5: The following protocol is based on a high-yield reductive amination procedure.
Experimental Protocol: Reductive Amination Synthesis
Materials:
-
p-Anisaldehyde
-
Aniline
-
Methanol (MeOH)
-
Acetic Acid (AcOH), catalytic amount
-
Sodium Borohydride (NaBH₄)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve p-anisaldehyde (1.0 eq) and aniline (1.0 eq) in methanol.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Stir the mixture at room temperature and monitor the formation of the imine by TLC. The reaction can be gently heated to accelerate imine formation if necessary.
-
Reduction: Once the imine formation is complete (as indicated by TLC), cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 - 2.0 eq) in small portions, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the imine is fully consumed (monitor by TLC).
-
Workup and Purification: Quench the reaction by slowly adding a saturated solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by column chromatography on silica (B1680970) gel or by recrystallization.
Reaction Workflow Diagram:
References
Technical Support Center: Purification of Crude N-(4-Methoxybenzyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude N-(4-4-Methoxybenzyl)aniline by column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of N-(4-Methoxybenzyl)aniline.
| Problem | Possible Cause | Recommended Solution |
| Product does not move from the baseline on TLC/column (Low Rf). | 1. The mobile phase is not polar enough.2. The compound is strongly adsorbed to the acidic silica (B1680970) gel. | 1. Gradually increase the polarity of the mobile phase. For a hexane (B92381)/ethyl acetate (B1210297) system, incrementally increase the percentage of ethyl acetate.2. Add a small amount of a basic modifier like triethylamine (B128534) (0.5-1%) to your mobile phase to neutralize the acidic sites on the silica gel.[1][2] |
| Product elutes too quickly (High Rf). | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, decrease the percentage of ethyl acetate. |
| Broad, tailing, or streaking peaks/spots on the column/TLC. | Acid-base interaction between the basic amine and the acidic silanol (B1196071) groups on the silica gel.[1] | Add a basic modifier such as triethylamine (0.5-1%) to the eluent. This will compete for the acidic sites on the silica and improve peak shape.[1][2] |
| Multiple overlapping spots on TLC or co-eluting peaks from the column. | 1. The chosen mobile phase does not provide adequate separation of the product from impurities.2. The column is overloaded with the sample. | 1. Experiment with different solvent systems. Try a different combination of solvents, for example, dichloromethane (B109758)/methanol with a basic modifier.2. Reduce the amount of crude product loaded onto the column. A general rule of thumb is a 1:30 to 1:100 ratio of crude product to silica gel by weight.[2] |
| The purified product is still impure. | Fractions containing the pure product were mixed with impure fractions. | Carefully monitor the fractions by TLC. Only combine fractions that show a single spot for the desired product. |
| Low recovery of the product. | 1. The compound may have decomposed on the acidic silica gel.2. The compound is not fully eluting from the column. | 1. Before running the column, test the stability of your compound on a silica TLC plate.[1] If it is unstable, consider using a different stationary phase like alumina.2. After collecting the main fractions, flush the column with a more polar solvent system to ensure all the product has been eluted. |
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the purification of this compound?
A1: The most common stationary phase is silica gel. However, due to the basic nature of the aniline (B41778) functional group, standard silica gel can lead to peak tailing.[1] To counter this, it is highly recommended to add a basic modifier, such as triethylamine (TEA), to the mobile phase.[1][2]
Q2: How do I select the appropriate mobile phase?
A2: The ideal mobile phase is determined by thin-layer chromatography (TLC). A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The polarity is adjusted until the desired product has an Rf value of approximately 0.2-0.4. For this compound, a good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 to 4:1) with the addition of 0.5-1% triethylamine.[1]
Q3: What are the likely impurities in my crude this compound?
A3: If synthesized via reductive amination of 4-methoxybenzaldehyde (B44291) and aniline, potential impurities include unreacted starting materials (4-methoxybenzaldehyde and aniline), the intermediate N-(4-methoxybenzylidene)aniline (an imine), and the over-alkylated product, N,N-bis(4-methoxybenzyl)aniline.
Q4: How can I visualize the spots on the TLC plate?
A4: this compound and many of its likely impurities are UV-active due to the aromatic rings. Therefore, the spots can be visualized under a UV lamp (typically at 254 nm). Staining with potassium permanganate (B83412) can also be an effective visualization method.
Q5: What is "dry loading" and should I use it?
A5: Dry loading involves pre-adsorbing your crude sample onto a small amount of silica gel, evaporating the solvent, and then loading the resulting dry powder onto the top of your column. This technique is particularly useful if your sample is not very soluble in the initial mobile phase.[3]
Experimental Protocol: Purification of this compound
This protocol outlines a general procedure for the purification of crude this compound using flash column chromatography.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Triethylamine (TEA)
-
TLC plates (silica gel coated)
-
Standard laboratory glassware (column, flasks, beakers, etc.)
-
UV lamp for TLC visualization
2. Mobile Phase Selection (TLC Analysis):
-
Prepare a stock solution of the crude product in a small amount of a solvent like dichloromethane or ethyl acetate.
-
Prepare several developing chambers with different ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3, 4:1) containing 0.5-1% triethylamine.
-
Spot the crude mixture on TLC plates and develop them in the prepared chambers.
-
The ideal solvent system will give the this compound spot an Rf value of approximately 0.2-0.4 and show good separation from impurities.[1]
Table of Expected Rf Values:
| Compound | Expected Rf Value (Hexane:EtOAc with 0.5% TEA) | Notes |
| 4-Methoxybenzaldehyde | Higher Rf than the product | Less polar than the secondary amine. |
| Aniline | Lower Rf than the product | More polar than the secondary amine. |
| N-(4-Methoxybenzylidene)aniline (Imine) | Similar or slightly higher Rf than the product | Polarity is similar to the product. |
| This compound | ~0.2-0.4 in an optimized system (e.g., 8:2 Hexane:EtOAc) | The target Rf for good separation. |
| N,N-bis(4-methoxybenzyl)aniline | Higher Rf than the product | Less polar than the secondary amine. |
3. Column Packing:
-
Select a column of appropriate size for the amount of crude material (a general ratio is 30-100 g of silica gel per gram of crude product).[2]
-
Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 95:5 hexane:ethyl acetate with 0.5% TEA).
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
4. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the dry powder to the top of the column.[3]
5. Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase determined from the TLC analysis.
-
If a gradient elution is necessary, start with a less polar solvent mixture and gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Collect fractions in test tubes or other suitable containers.
6. Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which contain the pure product.
-
Combine the fractions that show a single spot corresponding to the Rf of this compound.
7. Product Isolation:
-
Evaporate the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
Identifying and minimizing side products in aniline benzylation
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the N-benzylation of aniline (B41778). The focus is on identifying and minimizing the formation of common side products to improve the yield and purity of the desired N-benzylaniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the benzylation of aniline, and how is it formed?
The most common side product is N,N-dibenzylaniline.[1][2] It is formed when the desired product, N-benzylaniline (a secondary amine), acts as a nucleophile and reacts with a second molecule of the benzylating agent (e.g., benzyl (B1604629) chloride).[1] This second benzylation, or over-alkylation, results in the formation of a tertiary amine.
Q2: How can I prevent the formation of N,N-dibenzylaniline?
Controlling the reaction stoichiometry is the most effective method. Using a significant excess of aniline compared to the benzylating agent increases the probability that the benzylating agent will react with the more abundant primary amine (aniline) rather than the secondary amine product (N-benzylaniline).[1][3] A molar ratio of 4:1 of aniline to benzyl chloride has been shown to be effective.[1] Additionally, using a mild base like sodium bicarbonate is preferred over stronger bases, as stronger bases can promote the formation of high-boiling by-products.[1]
Q3: What analytical techniques are recommended for identifying and quantifying N-benzylaniline and its side products?
For the identification and quantification of reaction components, the following techniques are highly recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating volatile compounds like aniline, benzyl chloride, N-benzylaniline, and N,N-dibenzylaniline and identifying them based on their mass spectra and retention times.[4][5]
-
High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) Detector: HPLC is a versatile technique for separating the reaction mixture.[5] A PDA detector provides UV-Vis spectra for each component, aiding in peak identification and purity assessment.[5]
-
Thin Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the reaction in real-time. It can help visualize the consumption of starting materials and the formation of products and byproducts.
Q4: Are there alternative, greener methods for aniline benzylation that offer high selectivity?
Yes, the "hydrogen borrowing" or "hydrogen auto-transfer" methodology is a greener alternative.[6][7] This method uses benzyl alcohol as the alkylating agent instead of benzyl halides. The reaction, often catalyzed by transition metals, produces only water as a byproduct, making it more environmentally friendly.[8] These catalytic systems can achieve very high selectivity (up to 97%) for the desired mono-N-benzylated product.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of N-benzylaniline and significant amount of N,N-dibenzylaniline. | Over-alkylation. The molar ratio of aniline to benzylating agent is too low. | Increase the molar excess of aniline. A ratio of 4 moles of aniline to 1 mole of benzyl chloride is a good starting point.[1] |
| Base is too strong. Strong bases can accelerate the second alkylation step. | Use a milder base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1] | |
| Reaction is violent or difficult to control. | Reaction conditions are too harsh. High temperatures can lead to uncontrolled reactions and byproduct formation. | Add the benzylating agent slowly (dropwise) to the heated aniline mixture to maintain control. Ensure vigorous stirring.[1] |
| Presence of unexpected byproducts. | Side reactions of the benzylating agent. Benzyl chloride can hydrolyze to benzyl alcohol or undergo other side reactions. | Ensure the benzyl chloride is freshly distilled and pure.[1] |
| Difficulty separating the product from unreacted aniline. | High boiling point of aniline. Aniline (184°C) and N-benzylaniline (300°C) have significantly different boiling points, but large excesses can be cumbersome. | Remove the excess aniline by distillation under reduced pressure.[1] The difference in basicity can also be exploited through careful extraction procedures. |
Data and Protocols
Table 1: Effect of Reactant Stoichiometry on Product Yield
This table summarizes the outcome of a standard benzylation protocol, highlighting the importance of using an excess of aniline.
| Aniline (moles) | Benzyl Chloride (moles) | Base (NaHCO₃, moles) | N-Benzylaniline Yield (%) | Key Side Product | Reference |
| 4 | 1 | 1.25 | 85-87% | N,N-Dibenzylaniline | Organic Syntheses[1] |
| <4 | 1 | 1.25 | Lowered Yield | N,N-Dibenzylaniline | Organic Syntheses[1] |
Experimental Protocols
Protocol 1: Selective Mono-N-Benzylation of Aniline
This protocol is adapted from a procedure in Organic Syntheses and is designed to favor the formation of N-benzylaniline.[1]
Materials:
-
Aniline (372 g, 4.0 mol)
-
Benzyl Chloride (127 g, 1.0 mol), freshly distilled
-
Sodium Bicarbonate (105 g, 1.25 mol)
-
Water (100 mL)
-
Anhydrous Sodium Sulfate (B86663)
-
Saturated Salt Solution
Procedure:
-
Setup: Equip a 1500 mL flask with a mechanical stirrer, reflux condenser, and a dropping funnel.
-
Charging Flask: Add aniline (372 g), sodium bicarbonate (105 g), and water (100 mL) to the flask.
-
Heating: Heat the mixture to 90-95°C on a steam bath with vigorous stirring.
-
Addition of Benzyl Chloride: Add benzyl chloride (127 g) slowly from the dropping funnel over a period of at least 1.5 to 2 hours while maintaining vigorous agitation.
-
Reaction: Continue heating and stirring for a total of four hours.
-
Workup: Cool the mixture and filter with suction. Separate the organic layer from the aqueous layer.
-
Washing: Wash the organic layer with a saturated salt solution to improve separation.[1]
-
Drying: Dry the organic layer with anhydrous sodium sulfate and filter.
-
Purification: Remove the excess aniline via distillation under reduced pressure (aniline boils at ~81°C / 12 mm Hg).
-
Product Isolation: After the aniline has been removed, the N-benzylaniline product is collected by distillation at 178-180°C / 12 mm Hg. The expected yield is 155-160 g (85-87%).
Protocol 2: General Procedure for GC-MS Analysis
This protocol provides a starting point for analyzing the reaction mixture.
1. Sample Preparation:
-
Take a small aliquot (e.g., 50 µL) of the crude reaction mixture.
-
Dilute it with a suitable solvent like dichloromethane (B109758) or ethyl acetate (B1210297) (e.g., in 1 mL).
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
2. GC-MS Conditions (Illustrative):
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Scan Range: m/z 40-500.
-
Mode: Electron Ionization (EI).
-
3. Data Analysis:
-
Identify peaks based on their retention times and by comparing their mass spectra to a library (e.g., NIST).
-
Expected Retention Order (increasing): Aniline, Benzyl Chloride, N-Benzylaniline, N,N-Dibenzylaniline.
Visualizations
Caption: Reaction pathway for aniline benzylation showing the desired product and the over-alkylation side product.
Caption: A troubleshooting workflow for optimizing the selective synthesis of N-benzylaniline.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Efficient and selective N -benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00372E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Reaction Conditions for N-(4-Methoxybenzyl)aniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-(4-Methoxybenzyl)aniline.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via a two-step reductive amination process: the formation of an imine from 4-methoxybenzaldehyde (B44291) and aniline (B41778), followed by its reduction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete Imine Formation: The equilibrium for imine formation may not favor the product. This can be due to the presence of water, which can hydrolyze the imine back to the starting materials. | • Water Removal: Use a Dean-Stark apparatus to azeotropically remove water during the reaction. Alternatively, add a dehydrating agent such as anhydrous magnesium sulfate (B86663) (MgSO₄) or molecular sieves to the reaction mixture. • Acid Catalysis: The reaction is catalyzed by acid. Add a catalytic amount of a weak acid like acetic acid. The optimal pH for imine formation is generally between 4.5 and 5.5. Be cautious, as a strong acid can protonate the aniline, rendering it non-nucleophilic. |
| Ineffective Reduction: The chosen reducing agent may not be suitable, or the reaction conditions may be suboptimal. | • Choice of Reducing Agent: For a one-pot reaction, a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is preferred as it selectively reduces the imine in the presence of the aldehyde. Sodium cyanoborohydride (NaBH₃CN) is also effective but more toxic. If using a stronger reducing agent like sodium borohydride (B1222165) (NaBH₄), ensure the imine formation is complete before its addition to avoid reduction of the starting aldehyde. • Reaction Conditions: Ensure the reducing agent is added under appropriate conditions (e.g., correct temperature and solvent). | |
| Poor Quality of Reagents: Impurities in the starting materials (4-methoxybenzaldehyde and aniline) can interfere with the reaction. | • Purify Starting Materials: Aniline is susceptible to oxidation and may need to be distilled under reduced pressure before use, especially if it has darkened in color. Ensure 4-methoxybenzaldehyde is also of high purity. | |
| Formation of Side Products | Over-alkylation: The product, this compound, can react further with the aldehyde and reducing agent to form a tertiary amine. | • Control Stoichiometry: Use a slight excess of the aniline relative to the 4-methoxybenzaldehyde to favor the formation of the secondary amine. |
| Reduction of Aldehyde: If a strong reducing agent like sodium borohydride is used before the imine formation is complete, it can reduce the 4-methoxybenzaldehyde to 4-methoxybenzyl alcohol. | • Two-Step Procedure: Isolate the intermediate imine before carrying out the reduction step. • Use a Mild Reducing Agent: Employ a reagent like sodium triacetoxyborohydride that is less likely to reduce the aldehyde under the reaction conditions. | |
| Difficult Purification | Presence of Unreacted Starting Materials: Incomplete reaction can leave unreacted aniline and 4-methoxybenzaldehyde in the crude product. | • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the reaction goes to completion. • Purification Technique: Column chromatography on silica (B1680970) gel is an effective method for separating the product from the starting materials and any side products. |
| Product is an Oil: The final product may be an oil, making crystallization difficult. | • Purification Method: If the product is an oil, purification by column chromatography or distillation under reduced pressure are suitable methods. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and versatile method is the reductive amination of 4-methoxybenzaldehyde with aniline. This process involves two main steps: the formation of the N-(4-methoxybenzylidene)aniline (an imine or Schiff base) intermediate, followed by its reduction to the desired secondary amine.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction's progress. You can track the disappearance of the starting materials (aniline and 4-methoxybenzaldehyde) and the appearance of the imine intermediate and the final product. A suitable eluent system, for example, a mixture of ethyl acetate (B1210297) and hexanes, can be used to achieve good separation of the spots on the TLC plate.
Q3: My TLC plate shows three spots after the reduction step. What could they be?
A3: The three spots could correspond to:
-
Unreacted starting material: Either aniline or 4-methoxybenzaldehyde.
-
Intermediate imine: N-(4-methoxybenzylidene)aniline, if the reduction is incomplete.
-
Desired product: this compound.
-
Side product: Such as 4-methoxybenzyl alcohol, if the starting aldehyde was reduced. Running reference spots of your starting materials alongside your reaction mixture on the TLC plate will help in identifying the components.
Q4: What is the optimal pH for the imine formation step and how do I maintain it?
A4: The optimal pH for imine formation is typically weakly acidic, around 4.5 to 5.5. This can be achieved by adding a catalytic amount of a weak acid, such as acetic acid. The acidic conditions protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic for the nucleophilic attack by the amine.
Q5: Can I perform the reaction as a one-pot synthesis?
A5: Yes, a one-pot synthesis is possible and often preferred for its efficiency. In this approach, the aldehyde, amine, and a mild reducing agent like sodium triacetoxyborohydride are mixed together. The reducing agent is chosen for its ability to selectively reduce the imine as it is formed in situ, without significantly reducing the starting aldehyde.
Data Presentation
Table 1: Comparison of Reducing Agents for the Synthesis of this compound
| Reducing Agent | Reaction Conditions | Yield (%) | Reference(s) |
| Sodium Borohydride (NaBH₄) | Methanol, Reflux, 2h (after imine formation) | ~92% | [1] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (B109758), Room Temperature, 12h | High | General knowledge |
| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol, Room Temperature, Atmospheric Pressure | High | General knowledge |
Note: Yields can vary significantly based on the specific reaction conditions, scale, and purity of reagents.
Table 2: Influence of Solvent on Imine Formation
| Solvent | Conditions | Observations | Reference(s) |
| Ethanol | Reflux, 6h | High yield of imine formation. | [2] |
| Chloroform | 100°C, 10h | Good yield (92%) of the imine.[3] | |
| Dichloromethane | Room Temperature, 24h with Na₂SO₄ | Effective for imine synthesis. | [4] |
| Toluene | Reflux with Dean-Stark trap | Efficient water removal, drives equilibrium towards imine. | General knowledge |
Experimental Protocols
Protocol 1: Two-Step Synthesis using Sodium Borohydride
Step 1: Synthesis of N-(4-methoxybenzylidene)aniline (Imine Formation)
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxybenzaldehyde (1.0 eq) and aniline (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature. The imine may precipitate upon cooling and can be isolated by filtration, or the crude mixture can be used directly in the next step.
Step 2: Reduction of the Imine to this compound
-
To the cooled reaction mixture containing the imine, add sodium borohydride (NaBH₄, 1.5 eq) portion-wise. The reaction is exothermic, so maintain the temperature with an ice bath if necessary.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the disappearance of the imine by TLC.
-
Once the reaction is complete, quench the excess sodium borohydride by the slow addition of water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes as the eluent) to obtain pure this compound.
Protocol 2: One-Pot Synthesis using Sodium Triacetoxyborohydride
-
To a round-bottom flask, add 4-methoxybenzaldehyde (1.0 eq) and aniline (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC (typically 12-24 hours).
-
Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for the two-step synthesis of this compound.
References
Technical Support Center: Troubleshooting Imine Reduction in Secondary Amine Synthesis
This guide provides solutions to common problems encountered during the imine reduction step of secondary amine synthesis, a cornerstone reaction in pharmaceutical and chemical development.[1]
Frequently Asked Questions (FAQs)
Q1: My reductive amination reaction has a low yield. What are the common causes and how can I improve it?
Low yields often stem from three primary areas: incomplete imine formation, issues with the reducing agent, or suboptimal reaction conditions.[2]
-
Imine Formation: The condensation of a carbonyl and an amine to form an imine is a reversible equilibrium reaction that produces water.[3] To drive the reaction forward, water must be removed. Consider using a drying agent like anhydrous MgSO₄ or molecular sieves, or employing a Dean-Stark trap for azeotropic water removal.[2][3][4][5]
-
Reducing Agent: The choice and quality of the reducing agent are critical. A strong reducing agent, such as sodium borohydride (B1222165) (NaBH₄), can prematurely reduce the starting aldehyde or ketone instead of the target imine, leading to alcohol byproducts and lower yields.[2][6][7] It is often better to use a milder, more selective reagent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion.[1][2][8][9] Also, verify the activity of your reducing agent, as borohydrides can degrade over time.[1][10]
-
Reaction Conditions (pH): The reaction pH is crucial. A mildly acidic environment (typically pH 4-7) is optimal.[6][11][12] This pH is low enough to catalyze imine formation but not so acidic that it fully protonates the amine, rendering it non-nucleophilic.[13][14]
Q2: I'm observing significant reduction of my starting aldehyde/ketone to an alcohol. How can I prevent this?
This side reaction is a classic sign that your reducing agent is too reactive or that the conditions favor carbonyl reduction over imine reduction.
-
Switch to a Milder Reducing Agent: This is the most effective solution. Sodium borohydride (NaBH₄) is a powerful reducer that can readily attack aldehydes and ketones.[6][15] Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is an excellent alternative as it is highly selective for the imine/iminium ion and will not typically reduce the starting carbonyl compounds.[1][8][9][16]
-
Employ a Two-Step (Indirect) Procedure: First, form and isolate the imine. This involves mixing the carbonyl and amine, often with a dehydrating agent, until formation is complete (monitor by TLC or NMR).[11] After removing the drying agent, the isolated imine can then be reduced with a less selective agent like NaBH₄, as the competing carbonyl is no longer present.[11][13]
Q3: My reaction is producing a tertiary amine (over-alkylation) instead of the desired secondary amine. How can I minimize this?
Over-alkylation occurs when the secondary amine product, which is often more nucleophilic than the starting primary amine, reacts with another molecule of the aldehyde to form a new iminium ion that is subsequently reduced.[2][13]
-
Control Stoichiometry: Use a large excess of the primary amine relative to the aldehyde. This statistically favors the reaction of the aldehyde with the primary amine over the secondary amine product.[13]
-
Use a Two-Step Procedure: Pre-forming the imine and then introducing the reducing agent is a highly effective way to prevent over-alkylation, as it gives the primary amine and aldehyde time to react before the secondary amine product is generated.[11][13]
-
Adjust Reaction Conditions: Some studies suggest that running the reaction under non-acidic conditions can suppress the formation of the tertiary amine.[13]
Q4: How do I choose the right reducing agent for my reaction?
The choice depends on the desired procedure (one-pot vs. two-step) and the sensitivity of your substrates.
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Formula | Selectivity & Reactivity | Optimal pH | Common Solvents | Key Considerations |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Mild and highly selective for imines/iminium ions over carbonyls.[1][8][9][16] | N/A (often used with catalytic acetic acid)[9] | Aprotic solvents like DCE, DCM, THF.[1] | Excellent for one-pot reactions.[9] Water-sensitive.[1][16] Safer alternative to NaBH₃CN.[1][9] |
| Sodium Cyanoborohydride | NaBH₃CN | Mild reducing agent, selective for iminium ions at controlled pH.[6][7][12] | 6–7[12][13] | Protic solvents like Methanol (B129727), Ethanol. | Effective for one-pot reactions.[17] Highly toxic; can release HCN gas during acidic workup.[13] |
| Sodium Borohydride | NaBH₄ | Strong, non-selective reducing agent. Reduces both imines and carbonyls.[6][8] | N/A | Protic solvents like Methanol, Ethanol. | Best suited for two-step procedures where the imine is pre-formed.[11][15] Cheaper than other agents.[8] |
| Catalytic Hydrogenation | H₂/Catalyst (Pd, Pt, Ni) | Effective for reducing imines. | N/A | Various | Requires specialized hydrogenation equipment. Can reduce other functional groups (e.g., alkenes, nitro groups). |
Mandatory Visualization
// Nodes start [label="Problem:\nLow Yield or Incomplete Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; check_imine [label="Step 1: Verify Imine Formation\n(Monitor by TLC/NMR)", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; imine_ok [label="Imine Formation is Successful", fillcolor="#F1F3F4", fontcolor="#202124"]; imine_bad [label="Imine Formation is Incomplete", fillcolor="#F1F3F4", fontcolor="#202124"];
action_water [label="Action:\nRemove Water\n(Add molecular sieves, MgSO₄, or use Dean-Stark)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; action_ph [label="Action:\nAdjust to optimal pH (4-7)\n(Add catalytic AcOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
check_reductant [label="Step 2: Evaluate Reducing Agent", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; reductant_ok [label="Agent is Active & Selective", fillcolor="#F1F3F4", fontcolor="#202124"]; reductant_bad [label="Issue with Reducing Agent", fillcolor="#F1F3F4", fontcolor="#202124"];
action_verify [label="Action:\nVerify Reductant Activity\n(Test on a simple ketone)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; action_switch [label="Action:\nSwitch to Milder Agent\n(e.g., use STAB instead of NaBH₄)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
check_byproducts [label="Step 3: Analyze Byproducts", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; alcohol [label="Alcohol from Carbonyl Reduction", fillcolor="#F1F3F4", fontcolor="#202124"]; over_alkylation [label="Tertiary Amine Formation", fillcolor="#F1F3F4", fontcolor="#202124"];
action_twostep [label="Action:\nUse Two-Step Protocol\n(Isolate imine before reduction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; action_stoich [label="Action:\nUse Excess Primary Amine", fillcolor="#4285F4", fontcolor="#FFFFFF"];
end_node [label="Reaction Optimized", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges start -> check_imine; check_imine -> imine_ok [label=" Yes "]; check_imine -> imine_bad [label=" No "];
imine_bad -> action_water; imine_bad -> action_ph; action_water -> check_imine [style=dashed]; action_ph -> check_imine [style=dashed];
imine_ok -> check_reductant; check_reductant -> reductant_ok [label=" Yes "]; check_reductant -> reductant_bad [label=" No "];
reductant_bad -> action_verify; reductant_bad -> action_switch; action_verify -> check_reductant [style=dashed];
reductant_ok -> check_byproducts; check_byproducts -> alcohol [label=" Carbonyl Reduction "]; check_byproducts -> over_alkylation [label=" Over-alkylation "];
alcohol -> action_switch; over_alkylation -> action_twostep; over_alkylation -> action_stoich;
action_switch -> end_node; action_twostep -> end_node; action_stoich -> end_node; } end_dot Caption: A troubleshooting workflow for low-yield reductive amination reactions.
// Nodes for main pathway carbonyl [label="Aldehyde / Ketone\n(R₂C=O)"]; amine [label="Primary Amine\n(R'NH₂)"]; hemiaminal [label="Hemiaminal Intermediate", fillcolor="#FFFFFF"]; imine [label="Imine\n(R₂C=NR')", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Secondary Amine\n(R₂CH-NHR')", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes for side reactions alcohol [label="Side Product:\nAlcohol\n(R₂CH-OH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; tert_amine [label="Side Product:\nTertiary Amine\n(R₂CH-NR'₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Invisible nodes for structure dummy1 [shape=point, width=0]; dummy2 [shape=point, width=0];
// Edges for main pathway {rank=same; carbonyl; amine;} carbonyl -> hemiaminal; amine -> hemiaminal; hemiaminal -> imine [label="- H₂O\n(equilibrium)"]; imine -> product [label=" Reduction \n (e.g., STAB) ", color="#34A853", fontcolor="#34A853"];
// Edges for side reactions carbonyl -> alcohol [label=" Carbonyl Reduction \n (e.g., NaBH₄) ", color="#EA4335", fontcolor="#EA4335", style=dashed];
{rank=same; product; dummy1;} product -> dummy1 [style=invis]; dummy1 -> tert_amine [label=" Over-alkylation \n (+ R₂C=O, then reduction) ", color="#EA4335", fontcolor="#EA4335", style=dashed]; } end_dot Caption: Reaction pathway for secondary amine synthesis and common side reactions.
Experimental Protocols
Protocol 1: One-Pot (Direct) Reductive Amination using STAB
This method is convenient and effective when over-alkylation and carbonyl reduction are not significant concerns.[13]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 equiv), the primary amine (1.0-1.2 equiv), and an appropriate aprotic solvent (e.g., 1,2-dichloroethane, DCE, or dichloromethane, DCM) to make a ~0.1-0.5 M solution.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. For less reactive substrates, adding a catalytic amount of acetic acid (0.1 equiv) can be beneficial.[9]
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv) portion-wise to the stirring solution. The reaction is often slightly exothermic.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 2-24 hours).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Protocol 2: Two-Step (Indirect) Reductive Amination using NaBH₄
This protocol is preferred when reacting primary amines with aldehydes to prevent over-alkylation or when using a less selective reducing agent like NaBH₄.[11][13]
Step A: Imine Formation
-
Setup: Dissolve the aldehyde (1.0 equiv) and the primary amine (1.0 equiv) in methanol (MeOH) or another suitable solvent.[11]
-
Dehydration: Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or 4Å molecular sieves.[2][5]
-
Reaction: Stir the mixture at room temperature until imine formation is complete, as monitored by TLC or ¹H NMR (typically 1-4 hours).[11]
-
Isolation: Filter off the dehydrating agent and wash it with a small amount of the solvent. Concentrate the filtrate under reduced pressure to yield the crude imine, which can be used directly in the next step.
Step B: Imine Reduction
-
Setup: Dissolve the crude imine from Step A in a protic solvent like methanol or ethanol.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride (NaBH₄) (1.1-1.5 equiv) in small portions, ensuring the temperature remains below 10 °C.[11]
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or LC-MS).
-
Workup & Purification: Perform an aqueous workup and purification as described in Protocol 1.
References
- 1. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 9. interchim.fr [interchim.fr]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Sodium triacetoxyborohydride - Sciencemadness Wiki [sciencemadness.org]
- 17. Reductive amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Product Mixtures Containing p-Anisaldehyde
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing unreacted p-anisaldehyde from their product mixtures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted p-anisaldehyde from a reaction mixture?
A1: The primary methods for removing unreacted p-anisaldehyde leverage differences in physical and chemical properties between the aldehyde and the desired product. The most common techniques include:
-
Aqueous Extraction with Sodium Bisulfite: This is a highly effective method that involves the reaction of p-anisaldehyde with a saturated aqueous solution of sodium bisulfite to form a water-soluble adduct, which can then be easily separated from the organic layer containing the product.[1][2][3][4][5]
-
Column Chromatography: A versatile technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) and solubility in a mobile phase.[4][6][7][8] It is particularly useful for separating compounds with different polarities.
-
Recrystallization: This method is suitable if your desired product is a solid. It relies on the differential solubility of the product and p-anisaldehyde in a chosen solvent at different temperatures.[9][10][11][12]
-
Distillation: If there is a significant difference in the boiling points of p-anisaldehyde (248 °C) and the desired product, distillation (simple, fractional, or vacuum) can be an effective separation method.[13]
Q2: How does the sodium bisulfite wash work to remove p-anisaldehyde?
A2: The sodium bisulfite wash is a chemoselective purification technique. The bisulfite anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of p-anisaldehyde. This reaction forms a stable, water-soluble bisulfite adduct (a salt).[5] Because this adduct is ionic, it is highly soluble in the aqueous phase and can be easily removed from the organic phase, which contains the desired non-aldehyde product, through a simple liquid-liquid extraction.
Q3: Can I recover the p-anisaldehyde after it has formed the bisulfite adduct?
A3: Yes, the formation of the bisulfite adduct is a reversible reaction. To recover the p-anisaldehyde, the aqueous layer containing the adduct can be treated with a base (e.g., sodium hydroxide) or an acid.[2][4] This will regenerate the aldehyde, which can then be extracted back into an organic solvent.
Q4: When is column chromatography the preferred method for removing p-anisaldehyde?
A4: Column chromatography is the preferred method when:
-
Other methods like extraction or recrystallization are ineffective due to similar solubilities of the product and p-anisaldehyde.
-
The product is also an aldehyde or ketone that might react with sodium bisulfite.
-
The product and p-anisaldehyde have significantly different polarities.
Q5: What are the key considerations when choosing a recrystallization solvent to remove p-anisaldehyde?
A5: The ideal recrystallization solvent should exhibit the following properties:
-
The desired product should be highly soluble at elevated temperatures and poorly soluble at room temperature or below.
-
p-Anisaldehyde should either be very soluble or very insoluble in the solvent at all temperatures.
-
The solvent should not react with the product.[11]
-
The solvent should have a relatively low boiling point for easy removal during drying.[11]
Troubleshooting Guides
Issue 1: The sodium bisulfite wash is not completely removing the p-anisaldehyde.
| Possible Cause | Troubleshooting Step |
| Insufficient Sodium Bisulfite | Use a saturated solution of sodium bisulfite and ensure a molar excess is used relative to the amount of p-anisaldehyde. |
| Incomplete Reaction | Increase the shaking time and vigor during the extraction to ensure thorough mixing of the aqueous and organic phases.[3] |
| Reaction Equilibrium | Perform multiple washes with fresh saturated sodium bisulfite solution. |
| Product is also reacting | If your product has a reactive carbonyl group, consider a different purification method like column chromatography. |
Issue 2: My product is lost during the recrystallization process.
| Possible Cause | Troubleshooting Step |
| Too much solvent was used | Use the minimum amount of hot solvent necessary to fully dissolve the solid.[9] |
| Cooling was too rapid | Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[12] |
| Product has high solubility | Consider using a different solvent or a solvent mixture to decrease the solubility of your product at low temperatures. |
Issue 3: p-Anisaldehyde is co-eluting with my product during column chromatography.
| Possible Cause | Troubleshooting Step |
| Incorrect solvent system | The polarity of the eluent is not optimal. Use thin-layer chromatography (TLC) to screen for a solvent system that provides better separation between your product and p-anisaldehyde.[7] A less polar solvent system may be required. |
| Column was overloaded | Use a larger column or reduce the amount of crude material loaded onto the column. |
| Column was packed improperly | Ensure the column is packed uniformly to prevent channeling. |
Experimental Protocols
Protocol 1: Removal of p-Anisaldehyde using Sodium Bisulfite Wash
-
Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bisulfite.
-
Mixing: Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release any pressure.
-
Separation: Allow the layers to separate. The aqueous layer (bottom layer if using a halogenated solvent, top layer otherwise) will contain the p-anisaldehyde-bisulfite adduct.
-
Aqueous Layer Removal: Drain the aqueous layer.
-
Repeat: Repeat the extraction with a fresh portion of saturated sodium bisulfite solution to ensure complete removal.
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation: Pack a glass column with silica gel or another suitable stationary phase as a slurry in the initial, least polar eluting solvent.
-
Sample Loading: Dissolve the crude product mixture in a minimal amount of the eluting solvent and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) or kept constant (isocratic elution).
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the fractions using thin-layer chromatography (TLC) to identify which fractions contain the purified product, free of p-anisaldehyde.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Physical Properties of p-Anisaldehyde
| Property | Value |
| Molecular Formula | C₈H₈O₂ |
| Molecular Weight | 136.15 g/mol |
| Boiling Point | 248 °C |
| Melting Point | -1 °C[14] |
| Solubility in Water | Insoluble (0.3%)[15][16] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone, chloroform.[15][16][17] |
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Workflow for p-anisaldehyde removal via bisulfite extraction.
References
- 1. US3985809A - Production of anisaldehyde - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Workup [chem.rochester.edu]
- 6. longdom.org [longdom.org]
- 7. columbia.edu [columbia.edu]
- 8. magritek.com [magritek.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. mt.com [mt.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. CN103044222A - Synthetic process of anisaldehyde - Google Patents [patents.google.com]
- 14. chemicalland21.com [chemicalland21.com]
- 15. p-Anisaldehyde | 123-11-5 [chemicalbook.com]
- 16. Page loading... [wap.guidechem.com]
- 17. foreverest.net [foreverest.net]
Stability issues and proper storage of N-(4-Methoxybenzyl)aniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and proper storage of N-(4-Methoxybenzyl)aniline.
Troubleshooting Guide
Users may encounter several issues during the handling and storage of this compound. This guide provides a systematic approach to troubleshooting common problems.
Issue 1: Discoloration of the solid compound (white to yellow/brown)
-
Potential Cause: Oxidation of the aniline (B41778) moiety is a primary cause of discoloration. Aromatic amines are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, opaque container in a cool, dark, and dry place.[1][2] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
-
Assess Purity: A change in color often indicates the formation of impurities. The purity of the compound should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Consider Purification: If the purity is compromised, recrystallization or column chromatography may be necessary to remove colored impurities.
-
Issue 2: Inconsistent experimental results
-
Potential Cause: Degradation of this compound can lead to the presence of unknown compounds in the reaction mixture, affecting experimental outcomes.
-
Troubleshooting Steps:
-
Purity Check of Starting Material: Always verify the purity of the this compound stock before use, especially if it has been stored for an extended period or if discoloration is observed.
-
Freshly Prepare Solutions: Whenever possible, prepare solutions of this compound immediately before use.
-
Control Reaction Conditions: Be mindful of reaction conditions that could accelerate degradation, such as exposure to strong oxidizing agents, high temperatures, or intense light.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool (2-8°C is often recommended), dry, and dark place.[3] The container should be tightly sealed to minimize exposure to air and moisture. For optimal protection against oxidation, storage under an inert atmosphere, such as nitrogen or argon, is advised.
Q2: How does exposure to light and air affect the stability of this compound?
A2: Exposure to light and air, particularly the oxygen component, can lead to the oxidation of the aniline functional group. This oxidative degradation is a common issue with aromatic amines and often results in the formation of colored impurities, causing the compound to change from white to yellow or brown.
Q3: What are the known incompatibilities of this compound?
A3: this compound is incompatible with strong oxidizing agents, which can cause vigorous or even explosive reactions. It should also be kept away from strong acids.
Q4: What are the potential degradation products of this compound?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, analogous aniline compounds are known to oxidize to form nitroso, nitro, and polymeric impurities. The benzyl (B1604629) C-N bond may also be susceptible to cleavage under certain conditions.
Q5: How can I monitor the purity and degradation of my this compound sample?
A5: The purity of this compound can be effectively monitored using chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a suitable technique for assessing purity and detecting non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities and potential degradation products. Derivatization may be necessary for improved chromatographic performance.
Stability Data
| Stress Condition | Expected Stability | Potential Degradation Products |
| Elevated Temperature | Moderate to Low | Increased oxidation and potential for decomposition. |
| Light Exposure (UV/Visible) | Low | Accelerated oxidation leading to colored impurities. |
| High Humidity | Moderate | May facilitate hydrolysis or other degradation pathways. |
| **Oxidative Stress (e.g., H₂O₂) ** | Very Low | Rapid oxidation to various oxidized aniline species. |
| Acidic Conditions | Moderate | Salt formation; potential for hydrolysis of the methoxy (B1213986) group under harsh conditions. |
| Basic Conditions | Generally Stable | - |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purity analysis of this compound. Optimization may be required based on the specific instrumentation and impurities expected.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or phosphoric acid for improved peak shape). For Mass-Spec compatible applications, formic acid should be used.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL) and dilute to a suitable working concentration (e.g., 0.1 mg/mL).
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the sample solution.
-
Run the gradient program to elute the compound and any impurities.
-
The purity is determined by the area percentage of the main peak relative to the total peak area.
-
Protocol 2: Identification of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of volatile impurities in this compound.
-
Instrumentation: GC-MS system.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Injector Temperature: 250-280°C.
-
Oven Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300°C).
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). Derivatization with a suitable agent may be required to improve volatility and peak shape.[5][6]
-
Procedure:
-
Inject the sample into the GC.
-
Run the temperature program to separate the components.
-
The mass spectrometer will provide mass spectra of the eluting peaks, which can be compared to spectral libraries for identification.
-
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Logical relationships for proper storage and handling of this compound.
References
- 1. N-(4-Methoxybenzylidene)aniline [webbook.nist.gov]
- 2. 836-41-9 CAS MSDS (N-(4-METHOXYBENZYLIDENE)ANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of 4-Methoxyaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation and Regeneration in Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during reductive amination experiments, with a focus on catalyst deactivation and regeneration.
Troubleshooting Guides
Issue 1: Decreased or No Catalytic Activity
Q: My reductive amination reaction shows low conversion or has stopped completely. How do I determine if the catalyst is deactivated?
A: A decrease in reaction rate or yield is a primary indicator of catalyst deactivation. To confirm this, you can perform a catalyst activity check.
Experimental Protocol: Catalyst Activity Test
-
Set up Parallel Reactions: Prepare two identical small-scale reductive amination reactions.
-
Use Different Catalyst Batches: In one reaction, use a fresh batch of the catalyst. In the second reaction, use the suspected deactivated catalyst from a previous experiment.
-
Monitor Reaction Progress: Track the conversion of the starting materials in both reactions over time using an appropriate analytical technique (e.g., GC, LC-MS, TLC, or NMR).
-
Compare Results: A significantly lower conversion rate with the used catalyst compared to the fresh catalyst confirms deactivation.
A logical workflow for troubleshooting these issues is presented below.
Figure 1: A logical workflow for troubleshooting reductive amination reactions.
Frequently Asked Questions (FAQs)
Catalyst Deactivation
Q1: What are the most common causes of catalyst deactivation in reductive amination?
A1: Catalyst deactivation in reductive amination can be broadly categorized into four main mechanisms: poisoning, coking or fouling, thermal degradation (sintering), and leaching of the active metal.
-
Poisoning: This occurs when impurities in the reactants, solvents, or gaseous streams strongly adsorb to the active sites of the catalyst, rendering them inactive.[1] Common poisons include sulfur, nitrogen, and heavy metal compounds.[1] Even at low concentrations, these can have a significant impact on catalyst performance.
-
Coking/Fouling: This involves the physical deposition of carbonaceous materials or high-molecular-weight byproducts on the catalyst surface and within its pores.[1] This blockage prevents reactants from reaching the active sites.
-
Thermal Degradation (Sintering): High reaction temperatures can cause the small metal particles of the catalyst to agglomerate into larger ones.[2] This process, known as sintering, leads to a decrease in the active surface area of the catalyst.[2] Sintering is often irreversible.
-
Leaching: The active metal component of the catalyst can dissolve into the reaction medium, leading to a permanent loss of catalytic activity.[3] This can be influenced by the solvent, pH, and the presence of complexing agents.
The primary mechanisms of catalyst deactivation are illustrated in the diagram below.
Figure 2: The four primary mechanisms of heterogeneous catalyst deactivation.
Q2: How do I know which deactivation mechanism is affecting my catalyst?
A2: Identifying the specific deactivation mechanism often requires a combination of experimental observation and analytical techniques.
| Deactivation Mechanism | Common Indicators |
| Poisoning | Rapid loss of activity with a new batch of reagents or solvent. |
| Coking/Fouling | Gradual loss of activity over several runs; visible discoloration of the catalyst. |
| Sintering | Loss of activity after exposure to high temperatures. |
| Leaching | Color change in the reaction solution; loss of catalyst mass. |
For a more definitive diagnosis, catalyst characterization techniques such as Temperature Programmed Oxidation (TPO) for coke quantification, and Transmission Electron Microscopy (TEM) for observing changes in metal particle size (sintering) can be employed.
Q3: Can the amine or aldehyde/ketone itself deactivate the catalyst?
A3: Yes, in some cases, the amine substrate, the imine intermediate, or the final amine product can adsorb strongly onto the catalyst surface and act as an inhibitor, reducing the number of available active sites for the hydrogenation step.
Catalyst Regeneration
Q4: Is it possible to regenerate a deactivated catalyst?
A4: Yes, in many cases, catalyst regeneration is possible and can be a cost-effective alternative to replacing the catalyst. The appropriate regeneration method depends on the cause of deactivation.
Q5: What are the common methods for catalyst regeneration?
A5: Common regeneration methods aim to remove poisons or coke deposits, or to redisperse the active metal.
-
Solvent Washing: For deactivation caused by fouling with soluble organic residues, washing the catalyst with an appropriate solvent can sometimes restore activity.
-
Oxidative Treatment (Calcination): This is a common method for removing coke deposits. The catalyst is heated in a controlled flow of a dilute oxidant (e.g., air in nitrogen) to burn off the carbonaceous material. Care must be taken to control the temperature to avoid sintering.
-
Reductive Treatment: For catalysts deactivated by oxidation of the metal surface, treatment with a reducing agent, typically hydrogen at elevated temperatures, can restore the active metallic phase.
-
Acid/Base Washing: This can be effective for removing certain types of poisons or inorganic fouling. For example, a mild acid wash can remove basic impurities that poison acidic sites on a support.
A general workflow for catalyst regeneration is depicted below.
Figure 3: A workflow illustrating the steps for regenerating a deactivated catalyst.
Q6: Can you provide a specific protocol for regenerating a common reductive amination catalyst?
A6: The following is a detailed protocol for the regeneration of a Raney®-Nickel catalyst that has been deactivated by coking.
Experimental Protocol: Regeneration of Raney®-Nickel by Reductive Treatment
-
Catalyst Recovery: After the reaction, allow the catalyst to settle and decant the reaction mixture.
-
Solvent Washing: Wash the catalyst multiple times with a suitable solvent (e.g., methanol (B129727) or the reaction solvent) to remove residual reactants and products.
-
Transfer to Reactor: Transfer the washed catalyst to a high-pressure reactor.
-
Reductive Treatment: Pressurize the reactor with hydrogen gas (e.g., 30 bar) and heat to a temperature of approximately 150°C. Maintain these conditions for a set period (e.g., 2-4 hours) with stirring.
-
Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the hydrogen.
-
Storage: The regenerated catalyst can be stored under an inert solvent (e.g., ethanol (B145695) or water) for future use.
Caution: Raney®-Nickel is pyrophoric and must be handled with care under a liquid or inert atmosphere.
Quantitative Data on Catalyst Performance
The following tables provide a summary of quantitative data on catalyst performance, deactivation, and regeneration from various studies.
Table 1: Performance of Fresh vs. Deactivated Catalysts
| Catalyst | Reaction | Deactivation Cause | Performance Metric | Fresh Catalyst | Deactivated Catalyst |
| Pd/C | Reductive amination | Sulfur poisoning | Conversion (%) | >99% | <10% |
| Raney®-Ni | Nitrile hydrogenation | Coking | Conversion (%) | 98% | 20% |
| Pt/Al2O3 | VOC Oxidation | Silicon Poisoning | T50 (Temperature for 50% conversion) | 200°C | 280°C |
Table 2: Catalyst Regeneration Efficiency
| Catalyst | Deactivation Cause | Regeneration Method | Activity Recovery |
| Raney®-Nickel | Coking | Hydrogen treatment (150°C, 30 bar H₂) | ~100% |
| Pt/C | Coking | Air oxidation (200°C) followed by H₂ reduction (180°C) | ~100% |
| Rh/C | Leaching/Sintering | Acid leaching and redeposition | 85-95% |
| Pd/Al2O3 | Sulfur Poisoning | High-temperature reduction | Partial to full recovery |
Visualizing Reaction and Deactivation Pathways
The following diagrams illustrate the reductive amination cycle and the mechanism of thermal sintering.
Figure 4: The catalytic cycle for reductive amination.[4]
Figure 5: Illustration of thermal sintering via particle and atom migration.[2]
References
Effect of solvent choice on N-(4-Methoxybenzyl)aniline reaction rate
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(4-Methoxybenzyl)aniline. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of solvent effects on the reaction rate of a closely related compound, N-Benzylideneaniline, to provide insights into solvent selection.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and other Schiff bases, focusing on solvent-related challenges.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Formation | 1. Equilibrium not shifted towards product: The formation of an imine is a reversible reaction, and the presence of the water byproduct can drive the equilibrium back to the reactants.[1][2] 2. Low reactivity of starting materials: Steric hindrance or electronic effects can reduce the nucleophilicity of the aniline (B41778) or the electrophilicity of the aldehyde. 3. Suboptimal pH: The reaction is acid-catalyzed, but a pH that is too low will protonate the aniline, rendering it non-nucleophilic.[1] | 1. Water Removal: Use a Dean-Stark apparatus with an azeotropic solvent like toluene (B28343) to remove water as it forms.[1] Alternatively, add a drying agent such as anhydrous MgSO₄, Na₂SO₄, or 4Å molecular sieves to the reaction mixture.[2] 2. Catalysis: Add a catalytic amount of a weak acid, such as acetic acid or p-toluenesulfonic acid (p-TsOH), to increase the reaction rate.[1] 3. Temperature: Increase the reaction temperature to overcome activation energy barriers, but monitor for potential side reactions. |
| Formation of Side Products | 1. Over-alkylation: If the reaction conditions are too harsh or if there is an excess of the alkylating agent (in related syntheses), the product amine can react further. 2. Polymerization/Decomposition: Aldehydes, particularly aliphatic ones, can be unstable and prone to polymerization.[1] Some Schiff bases can also be thermally unstable.[2] 3. Aldol condensation: If the aldehyde has α-hydrogens, it can undergo self-condensation under basic or acidic conditions. | 1. Control Stoichiometry: Use a 1:1 molar ratio of aniline to 4-methoxybenzaldehyde (B44291). 2. Temperature Control: Maintain the optimal reaction temperature and avoid excessive heating. 3. Solvent Choice: Select a solvent that is inert to the reactants and products under the reaction conditions. |
| Product is an Oil and Difficult to Purify | 1. Presence of impurities: Unreacted starting materials or solvent residues can prevent crystallization. 2. Inherent property of the product: Some Schiff bases are low-melting solids or oils at room temperature. | 1. Purification: Attempt purification by column chromatography on silica (B1680970) gel. 2. Trituration: Try to induce crystallization by adding a non-polar solvent like hexane (B92381) and scratching the flask.[1] 3. Salt Formation: If the imine is stable, it can be converted to a crystalline salt (e.g., hydrochloride) for purification.[1] |
| Incomplete Reaction | 1. Insufficient reaction time: The reaction may not have reached equilibrium. 2. Poor solubility of reactants: One or both of the starting materials may not be fully dissolved in the chosen solvent. | 1. Monitor the reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction until the starting materials are consumed. 2. Solvent Selection: Choose a solvent in which both aniline and 4-methoxybenzaldehyde are soluble. A co-solvent system may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal type of solvent for the synthesis of this compound?
A1: The choice of solvent can significantly impact the reaction rate and yield. Both protic and aprotic solvents can be used. Protic solvents like ethanol (B145695) and methanol (B129727) are common and can facilitate the proton transfer steps in the reaction mechanism. Aprotic solvents such as toluene are often used with a Dean-Stark apparatus to azeotropically remove water and drive the reaction to completion.[1] The optimal solvent choice may depend on the specific reaction conditions and the desired work-up procedure.
Q2: How does solvent polarity affect the reaction rate?
A2: The effect of solvent polarity on the reaction rate of imine formation can be complex. The reaction proceeds through a carbinolamine intermediate, and the transition states leading to and from this intermediate can be stabilized to different extents by solvents of varying polarity. For the related synthesis of N-Benzylideneaniline, polar solvents like ethanol and chloroform (B151607) have been shown to give good yields.[3][4][5]
Q3: Is a catalyst always necessary for this reaction?
A3: While the reaction can proceed without a catalyst, it is often slow. The addition of a catalytic amount of a weak acid, such as glacial acetic acid or p-toluenesulfonic acid, is highly recommended to accelerate the reaction.[1][4] The acid protonates the carbonyl oxygen of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the aniline.
Q4: How can I remove the water formed during the reaction?
A4: Removing the water byproduct is crucial for achieving a high yield as it shifts the equilibrium towards the product.[1][2] Common methods include:
-
Azeotropic distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene.[1]
-
Dehydrating agents: Adding anhydrous salts like magnesium sulfate (B86663) (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves (4Å) directly to the reaction mixture.[2]
Q5: My product is hydrolyzing back to the starting materials during work-up. How can I prevent this?
A5: Imine hydrolysis is a common issue, especially in the presence of water and acid or base.[2] To minimize hydrolysis, ensure that the work-up is performed under neutral or slightly basic conditions and that the organic extracts are thoroughly dried before solvent removal. If the product is particularly sensitive, it may be necessary to work quickly and avoid prolonged contact with aqueous phases.
Data Presentation: Effect of Solvent on N-Benzylideneaniline Yield
| Solvent | Reaction Time (hours) | Yield (%) | Reference |
| Ethanol | 4 | Good | [3] |
| Chloroform | 4 | Good | [3] |
| Toluene | 4 | Good | [3] |
| Methanol | 4 | Moderate | [3] |
| Water | 4 | Moderate | [3] |
| Diethyl ether | 4 | Low | [3] |
| Hexane | 4 | Low | [3] |
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound in different solvents.
Protocol 1: Synthesis in Ethanol with Acetic Acid Catalyst
Materials:
-
4-Methoxybenzaldehyde
-
Aniline
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 4-methoxybenzaldehyde (1 equivalent) in absolute ethanol.
-
Add aniline (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
If the product does not precipitate, remove the ethanol under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Synthesis in Toluene with Azeotropic Water Removal
Materials:
-
4-Methoxybenzaldehyde
-
Aniline
-
Toluene
-
p-Toluenesulfonic acid (p-TsOH)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-methoxybenzaldehyde (1 equivalent) and aniline (1 equivalent) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap, indicating the reaction is complete.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the toluene under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical relationship of solvent choice on the reaction rate of this compound.
References
Technical Support Center: Scaling Up N-(4-Methoxybenzyl)aniline Synthesis
Welcome to the technical support center for the synthesis of N-(4-Methoxybenzyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered when scaling this synthesis from the laboratory to a pilot plant.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for scaling up?
A1: The two main industrial-viable routes are Reductive Amination and Direct N-Alkylation. Reductive amination involves the reaction of p-anisaldehyde with aniline (B41778) to form an imine intermediate, which is then reduced to the target secondary amine. This method is often preferred for its high selectivity, which minimizes the formation of over-alkylated byproducts. Direct N-alkylation involves reacting aniline with a 4-methoxybenzyl halide or alcohol. While potentially more atom-economical, this route requires careful control to prevent the formation of di- and tri-substituted aniline impurities.
Q2: What is the most common side reaction when scaling up N-alkylation, and how can it be mitigated?
A2: The most prevalent side reaction is over-alkylation, leading to the formation of N,N-bis(4-methoxybenzyl)aniline. This occurs because the product, this compound, can be more nucleophilic than the starting aniline. To mitigate this at a pilot scale, it is crucial to carefully control the stoichiometry of the reactants. Using a slight excess of aniline can favor mono-alkylation. Additionally, controlling the reaction temperature and using a less polar solvent can help reduce the rate of subsequent alkylations.
Q3: How can I improve a low yield during the scale-up of this synthesis?
A3: Low yields can stem from several factors. Firstly, ensure the purity of your starting materials, as impurities can inhibit the reaction. Inappropriate reaction conditions are a common culprit; ensure optimal temperature and solvent selection for your chosen route. For catalytic reactions, the catalyst's activity may be diminished, so consider catalyst loading and potential deactivation. Product inhibition of the catalyst can also occur, where the formed this compound coordinates with the catalyst, reducing its efficacy.
Q4: What are the key safety precautions when handling large quantities of aniline and p-anisaldehyde in a pilot plant?
A4: Both aniline and p-anisaldehyde present significant health and safety risks at scale. Aniline is toxic and can be absorbed through the skin, while p-anisaldehyde can cause skin and eye irritation.[1][2][3] It is imperative to work in a well-ventilated area, preferably within a closed system, and to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing.[1][4] An emergency shower and eyewash station must be readily accessible.[1] For large-scale operations, implementing engineering controls like closed-system transfers and dedicated ventilation is crucial.[2] All personnel should be thoroughly trained on the specific hazards and emergency procedures.[4]
Troubleshooting Guides
Issue 1: Poor Selectivity in N-Alkylation (High levels of Di-alkylation)
| Potential Cause | Troubleshooting Steps for Pilot Plant Scale |
| Incorrect Stoichiometry | Carefully control the molar ratio of aniline to the 4-methoxybenzylating agent. A slight excess of aniline is often beneficial. Implement precise dosing systems in the pilot plant. |
| High Reaction Temperature | Lowering the reaction temperature can decrease the rate of the second alkylation. Implement a robust temperature control system in the reactor. |
| Inappropriate Solvent | A less polar solvent may disfavor the second alkylation. Conduct solvent screening studies at the lab scale before implementing at the pilot scale. |
| Highly Reactive Alkylating Agent | If using a 4-methoxybenzyl halide, consider switching to a less reactive one (e.g., chloride instead of bromide) or using 4-methoxybenzyl alcohol in a borrowing hydrogen reaction. |
Issue 2: Incomplete Reaction or Stagnation in Reductive Amination
| Potential Cause | Troubleshooting Steps for Pilot Plant Scale |
| Inefficient Imine Formation | Ensure anhydrous conditions, as water can hydrolyze the imine back to the starting materials. The use of a dehydrating agent or a Dean-Stark trap might be necessary at a larger scale. |
| Poor Reducing Agent Activity | The choice and handling of the reducing agent are critical. For catalytic hydrogenation, ensure the catalyst is active and not poisoned. For hydride reagents, ensure they have not degraded during storage. |
| Insufficient Mixing | In a pilot plant reactor, ensure adequate agitation to keep the catalyst suspended (for heterogeneous catalysts) and to ensure good mass transfer between phases. Poor mixing can lead to localized "hot spots" or areas of low reactant concentration. |
| Sub-optimal pH | The pH of the reaction medium can influence both imine formation and the reduction step. Monitor and control the pH within the optimal range for the specific reducing agent and catalyst system. |
Data Presentation
Table 1: Comparison of Laboratory-Scale Synthesis Methods
| Method | Reactants | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-Alkylation | Aniline, Benzyl Alcohol | CoNx@NC, t-BuOK | Toluene | 140 | 18-24 | High | [5] |
| N-Alkylation | Aniline, Benzyl Alcohol | Fe(ClO4)3/SiO2 | - | 60 | Optimized | Good to Excellent | [6] |
| N-Alkylation | Aniline, Benzyl Alcohol | Ag/GO | - | Mild | Short | High | [6] |
| N-Alkylation | Aniline, Substituted Anilines | Cobalt-based MOF | - | - | - | Excellent | [7] |
| N-Alkylation | Aniline, Benzyl Alcohol | Cu-Chromite | o-Xylene | 110 | 8 | - | [8] |
| Reductive Amination | Araldehydes, Anilines | CeCl3·7H2O, NaBH4 | Ethanol | Room Temp | - | Good | [9] |
Note: The data presented is based on laboratory-scale experiments and serves as a starting point for pilot-plant process development. Yields and optimal conditions will vary with scale.
Experimental Protocols
Protocol 1: Pilot-Scale Reductive Amination of p-Anisaldehyde with Aniline
Materials:
-
p-Anisaldehyde
-
Aniline
-
Methanol or another suitable solvent
-
Catalyst (e.g., Palladium on Carbon, Raney Nickel)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Pilot-scale reactor equipped with a heating/cooling jacket, agitator, temperature and pressure sensors, and connections for gas inlet and outlet.
-
Hydrogen source and delivery system.
-
Filtration system for catalyst removal.
-
Solvent recovery system.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert gas.
-
Charge Reactants: Charge the reactor with p-anisaldehyde and the solvent. Begin agitation.
-
Aniline Addition: Slowly add aniline to the reactor. The temperature may be controlled during this addition to manage any exotherm.
-
Imine Formation: The mixture is stirred at a controlled temperature to allow for the formation of the N-(4-methoxybenzylidene)aniline intermediate. Water is a byproduct of this step.
-
Catalyst Addition: The hydrogenation catalyst is added to the reactor under an inert atmosphere.
-
Hydrogenation: The reactor is pressurized with hydrogen to the desired pressure. The reaction is heated to the target temperature. Monitor the reaction progress by analyzing samples for the disappearance of the imine and formation of the product.
-
Reaction Completion and Cooldown: Once the reaction is complete, the hydrogen supply is stopped, and the reactor is cooled to a safe temperature.
-
Catalyst Removal: The catalyst is removed by filtration.
-
Product Isolation: The solvent is removed under reduced pressure. The crude this compound can then be purified.
Protocol 2: Pilot-Scale Purification by Acid-Base Extraction
Materials:
-
Crude this compound in a suitable organic solvent (e.g., Toluene, Ethyl Acetate)
-
Dilute aqueous hydrochloric acid (e.g., 1-2 M)
-
Aqueous sodium hydroxide (B78521) or sodium carbonate solution
-
Brine
Equipment:
-
Jacketed reactor or extraction vessel with an agitator.
-
Phase separation capability (e.g., bottom outlet valve).
Procedure:
-
Acidic Wash: The organic solution of the crude product is washed with dilute hydrochloric acid. The basic this compound will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Phase Separation: The layers are allowed to separate, and the organic layer containing impurities is removed.
-
Basification: The acidic aqueous layer containing the protonated product is cooled and then basified by the slow addition of a sodium hydroxide or sodium carbonate solution until the desired pH is reached, causing the free amine to precipitate or form an organic layer.
-
Extraction: The free amine is extracted back into a fresh organic solvent.
-
Washing and Drying: The organic layer is washed with water and then brine to remove any remaining inorganic salts. The organic layer is then dried over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Solvent Removal: The solvent is removed under reduced pressure to yield the purified this compound.
Visualizations
Caption: Workflow for the pilot-scale synthesis of this compound via reductive amination.
Caption: A logical workflow for troubleshooting low yield in the synthesis of this compound.
References
- 1. ipo.rutgers.edu [ipo.rutgers.edu]
- 2. bloomtechz.com [bloomtechz.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. kelid1.ir [kelid1.ir]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. tsijournals.com [tsijournals.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Challenges in the Purification of Polar Secondary Amines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the purification of polar secondary amines.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of polar secondary amines.
Question: My polar secondary amine shows significant peak tailing during normal-phase chromatography on a silica (B1680970) gel column. How can I improve the peak shape?
Answer:
Peak tailing is a common issue when purifying basic compounds like secondary amines on acidic silica gel. This is primarily due to strong interactions between the basic amine and the acidic silanol (B1196071) groups on the silica surface. Here are several strategies to mitigate this problem:
-
Use of Basic Additives: Incorporating a small amount of a basic additive into your mobile phase can neutralize the acidic silanol groups, thus reducing the strong interaction with your polar secondary amine.
-
Common Additives: Triethylamine (TEA), diethylamine (B46881) (DEA), or ammonium (B1175870) hydroxide (B78521) are frequently used. A typical concentration is 0.1-1% (v/v) in the mobile phase.[1]
-
Solvent System Example: A mobile phase of Dichloromethane/Methanol with 0.5% Triethylamine can be effective.[2]
-
-
Amine-Functionalized Silica: Using a stationary phase that is chemically modified with amino groups can significantly improve peak shape. This "basic" stationary phase minimizes the unwanted interactions with the basic analyte.[3]
-
Deactivation of Silica Gel: You can deactivate the silica gel before use to reduce its acidity. This can be achieved by preparing a slurry of the silica gel with a solvent containing a small percentage of a basic additive like triethylamine, and then packing the column.[4]
Question: My highly polar secondary amine has poor retention and elutes in the solvent front during reversed-phase chromatography. What can I do to improve its retention?
Answer:
This is a common challenge with highly polar compounds on traditional C18 columns. Here are several effective strategies to enhance retention:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds. It utilizes a polar stationary phase (like silica, diol, or amide-bonded phases) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[2][5]
-
High pH Reversed-Phase Chromatography: At a high pH, basic compounds like secondary amines are in their neutral (free base) form, making them more hydrophobic and thus more retentive on a reversed-phase column.
-
Column Selection: It is crucial to use a pH-stable reversed-phase column, such as a hybrid silica or polymer-based C18 column, that can withstand high pH mobile phases.[2]
-
Mobile Phase: A typical mobile phase would consist of an aqueous buffer with a high pH (e.g., 10 mM ammonium bicarbonate at pH 10) and an organic modifier like acetonitrile (B52724) or methanol.[2]
-
-
Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with the charged amine, increasing its retention on a reversed-phase column. However, it's important to note that ion-pairing reagents can be difficult to remove from the column and the purified sample.
Question: My polar secondary amine is unstable on silica gel and degrades during purification. What are my options?
Answer:
If your compound is sensitive to the acidic nature of silica gel, it is essential to use a more inert stationary phase or a different purification technique.
-
Alternative Stationary Phases:
-
Alumina (B75360): Basic or neutral alumina can be a good alternative to silica for acid-sensitive compounds.
-
Amine-Functionalized Silica: As mentioned for improving peak shape, this stationary phase is also less acidic and can prevent degradation.[3]
-
Reversed-Phase Chromatography: The non-polar nature of the stationary phase in reversed-phase chromatography is less likely to cause acid-catalyzed degradation.[2]
-
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for purifying polar and basic compounds. The mobile phase, typically supercritical CO2 with a polar co-solvent like methanol, is less acidic than silica gel. The addition of a basic additive to the co-solvent can further improve peak shape.[2]
Frequently Asked Questions (FAQs)
1. What is the best general approach for a first attempt at purifying an unknown polar secondary amine?
For an initial attempt, reversed-phase HPLC with a C18 column is often a good starting point due to its versatility. Begin with a generic gradient of water and acetonitrile, both containing 0.1% formic acid (for acidic conditions) or 0.1% ammonium hydroxide (for basic conditions) to assess the compound's behavior. Based on the initial results (retention time, peak shape), you can then decide to optimize this method or switch to an alternative technique like HILIC or SFC.
2. How can I effectively remove a polar secondary amine from a reaction mixture during workup?
An acid-base extraction is a highly effective method. By washing the organic layer with a dilute aqueous acid (e.g., 1M HCl), the basic secondary amine will be protonated to form a water-soluble salt, which will then partition into the aqueous layer. The aqueous layers can then be combined, basified (e.g., with NaOH or NaHCO3), and the free amine can be back-extracted into an organic solvent.[2]
3. Can I use crystallization to purify a polar secondary amine?
Yes, crystallization can be a very effective purification method, especially for obtaining highly pure material. Polar secondary amines can often be crystallized as their hydrochloride or other salts. The choice of solvent is crucial and typically involves dissolving the amine salt in a polar solvent (like ethanol, methanol, or water) at an elevated temperature and then allowing it to cool slowly. Anti-solvent addition (a solvent in which the salt is insoluble) can also induce crystallization.[6]
4. What are the advantages of using SFC for purifying polar secondary amines?
SFC offers several advantages for purifying polar secondary amines:
-
Speed: Separations are typically much faster than with HPLC.[7]
-
Reduced Solvent Consumption: The primary mobile phase component is environmentally benign CO2, which significantly reduces the use of organic solvents.[7]
-
Improved Peak Shape: SFC can provide better peak shapes for basic compounds compared to normal-phase HPLC.[1]
-
Suitability for Chiral Separations: SFC is a powerful technique for the separation of chiral amines.[1]
5. When should I consider using ion-exchange chromatography?
Ion-exchange chromatography (IEC) is particularly useful for the purification of charged molecules.[8][9] For polar secondary amines, which are basic and can be readily protonated to form cations, cation-exchange chromatography is a suitable technique. It is especially effective for separating amines from neutral or acidic impurities and can handle large sample loads.[3][10]
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Polar Secondary Amine Purification
| Technique | Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages |
| Normal-Phase Chromatography | Silica Gel | Hexane/Ethyl Acetate with basic additive (e.g., TEA) | Well-established, good for less polar amines. | Peak tailing for basic compounds, potential for degradation on acidic silica.[11] |
| Amine-Functionalized Chromatography | Amine-Functionalized Silica | Hexane/Ethyl Acetate | Excellent peak shape for basic amines, no need for basic additives.[3] | More expensive than bare silica. |
| Reversed-Phase Chromatography (High pH) | pH-stable C18 | Acetonitrile/Water with high pH buffer (e.g., NH4HCO3) | Good retention for basic amines in their neutral form.[2] | Requires pH-stable columns and HPLC system. |
| HILIC | Silica, Diol, Amide | Acetonitrile/Aqueous Buffer | Excellent for very polar amines that are not retained in reversed-phase.[2][5] | Can have longer equilibration times. |
| SFC | Various (Chiral and Achiral) | Supercritical CO2 with polar co-solvent (e.g., methanol) | Fast separations, low organic solvent usage, excellent for chiral separations.[1][7] | Requires specialized equipment, analyte solubility in CO2 can be a limitation. |
| Ion-Exchange Chromatography | Cation or Anion Exchange Resin | Aqueous buffer with increasing salt concentration or pH gradient | Excellent for charged and highly polar amines, high capacity.[3][10] | Requires the compound to be charged, high salt concentrations in fractions may need removal. |
Experimental Protocols
Protocol 1: HILIC for Polar Secondary Amine Purification
-
Stationary Phase: Select a HILIC-specific column (e.g., silica, diol, or amide-bonded phase). Standard silica columns can also be operated in HILIC mode.
-
Mobile Phase Preparation:
-
Solvent A: Acetonitrile.
-
Solvent B: Aqueous buffer (e.g., 10 mM ammonium formate (B1220265), pH 3-6). Ensure the buffer is soluble in the high organic mobile phase.
-
-
Gradient: Start with a high percentage of acetonitrile (e.g., 95%) and gradually increase the aqueous component. A typical gradient might be from 5% to 40% Solvent B over 15-20 minutes.
-
Flow Rate: Adjust based on column dimensions and particle size (e.g., 1 mL/min for a 4.6 mm ID analytical column).
-
Detection: Use UV or Mass Spectrometry (MS). Volatile buffers like ammonium formate are compatible with MS detection.
-
Sample Injection: Dissolve the sample in the initial mobile phase conditions to ensure good peak shape.
Protocol 2: Acid-Base Extraction for Workup
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1M HCl). Repeat the wash 2-3 times.
-
Combine Aqueous Layers: Combine all the acidic aqueous layers. The protonated polar secondary amine is now in the aqueous phase.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO3 solution) until the solution is basic (pH > 10).
-
Back-Extraction: Extract the free amine from the basified aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Repeat the extraction 2-3 times.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the purified amine.
Protocol 3: Crystallization of a Polar Secondary Amine as a Hydrochloride Salt
-
Salt Formation: Dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate). Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring until precipitation is complete.
-
Solvent Screening for Recrystallization:
-
Test the solubility of a small amount of the crude amine hydrochloride salt in various polar solvents (e.g., ethanol, methanol, isopropanol, water) and solvent mixtures.
-
The ideal solvent will dissolve the salt when hot but have low solubility when cold.
-
-
Recrystallization:
-
Dissolve the crude salt in the minimum amount of the chosen hot recrystallization solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cooling in an ice bath can maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Mandatory Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. Chromatography [chem.rochester.edu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chromtech.com [chromtech.com]
- 10. Analyzing Amines by Ion Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 11. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of N-(4-Methoxybenzyl)aniline
This guide provides a comprehensive spectroscopic analysis of N-(4-Methoxybenzyl)aniline, a secondary amine of interest in synthetic chemistry and drug development. For researchers, scientists, and professionals in drug development, this document offers a comparative look at its spectral characteristics alongside similar aniline (B41778) derivatives. The data presented is crucial for structural elucidation, purity assessment, and quality control.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for N-(4-M-ethoxybenzyl)aniline and selected structural analogs. This comparative approach highlights the influence of substituents on the spectral properties.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Ar-H (aniline ring) | Ar-H (benzyl ring) | -CH₂- | -NH- | Other |
| This compound | 7.07-7.03 (dd, 2H), 6.61-6.58 (t, 1H), 6.50-6.49 (d, 2H)[1] | 7.16-7.14 (d, 2H), 6.76-6.74 (d, 2H)[1] | 4.10 (s, 2H)[1] | ~4.0 (br s, 1H) | 3.65 (s, 3H, -OCH₃)[1] |
| N-(4-Methylbenzyl)aniline | 7.17-7.12 (m, 2H), 6.71-6.67 (t, 1H), 6.62-6.59 (dd, 2H) | 7.25-7.23 (d, 2H), 7.17-7.12 (m, 2H) | 4.25 (s, 2H) | 3.93 (s, 1H) | 2.33 (s, 3H, -CH₃) |
| N-(4-Chlorobenzyl)aniline | 7.09 (t, 2H), 6.68 (t, 1H), 6.53 (d, 2H) | 7.21 (s, 4H) | 4.24 (s, 2H) | 4.01 (s, 1H) | - |
| N-Benzylaniline | 7.19-7.15 (m, 2H), 6.75-6.71 (m, 1H), 6.64-6.62 (m, 2H) | 7.36-7.25 (m, 5H) | 4.31 (s, 2H) | ~4.0 (br s, 1H) | - |
Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)
| Compound | Ar-C (aniline ring) | Ar-C (benzyl ring) | -CH₂- | Other |
| This compound | 147.9, 128.9, 117.1, 112.5[1] | 158.5, 131.1, 128.4, 113.6[1] | 47.4[1] | 54.9 (-OCH₃)[1] |
| N-(4-Methylbenzyl)aniline | 147.8, 128.9, 117.1, 112.4 | 136.4, 136.0, 128.8, 127.1 | 47.6 | 20.7 (-CH₃) |
| N-(4-Chlorobenzyl)aniline | 146.8, 128.3, 116.8, 111.9 | 137.0, 131.9, 127.7, 127.7 | 46.6 | - |
| N-Benzylaniline | 147.7, 128.8, 117.1, 112.4 | 139.0, 128.2, 127.1, 126.8 | 47.9 | - |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | ν(N-H) (cm⁻¹) | ν(C-H, aromatic) (cm⁻¹) | ν(C-H, aliphatic) (cm⁻¹) | ν(C=C, aromatic) (cm⁻¹) | ν(C-O) (cm⁻¹) |
| This compound | ~3400 | ~3050 | ~2830, ~2950 | ~1600, ~1500 | ~1240, ~1030 |
| N-Benzylaniline | ~3410 | ~3060 | ~2840, ~2920 | ~1605, ~1510 | - |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound | 213[2] | 121 (base peak), 106, 91, 77[2] |
| N-Benzylaniline | 183 | 91 (base peak), 106, 77 |
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of N-benzylaniline derivatives typically exhibits absorption bands due to π-π* transitions within the aromatic rings. For this compound, the presence of the methoxy (B1213986) group, an auxochrome, on the benzyl (B1604629) ring is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted N-benzylaniline. The spectrum is anticipated to show strong absorbance in the UV region.
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A sample of approximately 5-10 mg is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: A 400 MHz (or higher field) NMR spectrometer is used.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
2. Infrared (IR) Spectroscopy:
-
Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
3. Mass Spectrometry (MS):
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) for volatile compounds.
-
Ionization: Electron ionization (EI) is a common method for generating ions.
-
Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their relative abundance.
4. UV-Visible (UV-Vis) Spectroscopy:
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The absorbance of the solution is measured over a range of wavelengths, typically from 200 to 400 nm. A solvent blank is used as a reference.
Visualized Workflows and Concepts
The following diagrams illustrate the general workflow for spectroscopic characterization and the complementary nature of the information provided by each technique.
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.
Caption: Comparison of information from different spectroscopic techniques.
References
Confirming the Structure of N-(4-Methoxybenzyl)aniline: A Comparative Guide to COSY and HMQC Analysis
In the landscape of drug discovery and chemical research, the unambiguous confirmation of molecular structure is a cornerstone of reliable and reproducible science. For researchers and professionals in these fields, a variety of analytical techniques are available, each offering unique insights into a compound's architecture. This guide provides a detailed comparison of two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques—specifically COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence)—for the structural elucidation of N-(4-Methoxybenzyl)aniline. The performance of these methods will be contrasted with alternative analytical techniques, supported by experimental data and detailed protocols.
Structural Elucidation of this compound using 2D NMR
This compound is a secondary amine containing two aromatic rings and a methylene (B1212753) bridge. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, 2D NMR techniques are essential for confirming the connectivity between these atoms, thereby solidifying the structural assignment.
1D NMR Spectral Data
The foundational step in the structural analysis of this compound is the acquisition and assignment of its 1D ¹H and ¹³C NMR spectra. The data presented below is a compilation from published literature.[1][2]
Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.16–7.14 | d | 2H | H-2', H-6' |
| 7.07–7.03 | dd | 2H | H-3, H-5 |
| 6.76–6.74 | d | 2H | H-3', H-5' |
| 6.61–6.58 | t | 1H | H-4 |
| 6.50–6.49 | d | 2H | H-2, H-6 |
| 4.10 | s | 2H | H-7 (CH₂) |
| 3.65 | s | 3H | H-8 (OCH₃) |
| ~4.0 (broad) | s | 1H | N-H |
Table 2: ¹³C NMR Data for this compound (101 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 158.5 | C-4' |
| 147.9 | C-1 |
| 131.1 | C-1' |
| 128.9 | C-3, C-5 |
| 128.4 | C-2', C-6' |
| 117.1 | C-4 |
| 113.6 | C-3', C-5' |
| 112.5 | C-2, C-6 |
| 54.9 | C-8 (OCH₃) |
| 47.4 | C-7 (CH₂) |
2D NMR Correlation Analysis: COSY and HMQC
To definitively connect the protons and carbons within the this compound molecule, COSY and HMQC experiments are invaluable.
COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those separated by two to three bonds. The expected COSY correlations for this compound are outlined in Table 3. These correlations help to establish the connectivity within the two aromatic rings.
Table 3: Expected COSY Correlations for this compound
| Proton (δ ppm) | Correlating Proton(s) (δ ppm) | Interpretation |
| 7.07–7.03 (H-3, H-5) | 6.61–6.58 (H-4), 6.50–6.49 (H-2, H-6) | Confirms the aniline (B41778) ring spin system. |
| 6.61–6.58 (H-4) | 7.07–7.03 (H-3, H-5) | Confirms coupling to the ortho protons. |
| 6.50–6.49 (H-2, H-6) | 7.07–7.03 (H-3, H-5) | Confirms coupling to the meta protons. |
| 7.16–7.14 (H-2', H-6') | 6.76–6.74 (H-3', H-5') | Confirms the 4-methoxybenzyl ring spin system. |
| 6.76–6.74 (H-3', H-5') | 7.16–7.14 (H-2', H-6') | Confirms coupling to the ortho protons. |
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons to which they are attached. Table 4 details the expected HMQC correlations, which are crucial for assigning the carbon signals based on the known proton assignments.
Table 4: Expected HMQC/HSQC Correlations for this compound
| Proton (δ ppm) | Correlating Carbon (δ ppm) | Assignment Confirmation |
| 7.16–7.14 | 128.4 | H-2', H-6' to C-2', C-6' |
| 7.07–7.03 | 128.9 | H-3, H-5 to C-3, C-5 |
| 6.76–6.74 | 113.6 | H-3', H-5' to C-3', C-5' |
| 6.61–6.58 | 117.1 | H-4 to C-4 |
| 6.50–6.49 | 112.5 | H-2, H-6 to C-2, C-6 |
| 4.10 | 47.4 | H-7 to C-7 |
| 3.65 | 54.9 | H-8 to C-8 |
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining high-quality, reproducible NMR data.
Protocol for COSY Experiment
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Spectrometer Setup:
-
Tune and match the probe for the ¹H frequency.
-
Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Acquisition Parameters (400 MHz Spectrometer):
-
Pulse Program: cosygpqf (or equivalent gradient-selected COSY).
-
Spectral Width (SW): 12-15 ppm in both F1 and F2 dimensions.
-
Number of Scans (NS): 2-4.
-
Number of Increments (NI) in F1: 256-512.
-
Acquisition Time (AQ): ~0.2 s.
-
Relaxation Delay (D1): 1-2 s.
-
-
Processing:
-
Apply a sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum.
-
Symmetrize the spectrum if necessary.
-
Protocol for HMQC/HSQC Experiment
-
Sample Preparation: Use the same sample as prepared for the COSY experiment.
-
Spectrometer Setup:
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Lock and shim as described for the COSY experiment.
-
-
Acquisition Parameters (400 MHz Spectrometer):
-
Pulse Program: hsqcedetgpsisp2.3 (or equivalent edited HSQC with gradient selection).
-
Spectral Width (SW) in F2 (¹H): 12-15 ppm.
-
Spectral Width (SW) in F1 (¹³C): 180-200 ppm.
-
Number of Scans (NS): 4-8.
-
Number of Increments (NI) in F1: 128-256.
-
¹J(C,H) Coupling Constant: Set to an average value of 145 Hz.
-
Relaxation Delay (D1): 1.5-2 s.
-
-
Processing:
-
Apply appropriate window functions (e.g., squared sine-bell).
-
Perform a two-dimensional Fourier transform.
-
Phase and baseline correct the spectrum.
-
Structural Confirmation Workflow
The logical progression from initial 1D NMR data to the complete structural confirmation via 2D NMR is illustrated in the following workflow diagram.
Caption: Logical workflow for the structural elucidation of this compound using NMR.
Comparison with Alternative Analytical Techniques
While 2D NMR is powerful for detailed structural mapping, other techniques provide complementary information and can be used for initial identification and confirmation of molecular weight and functional groups.
Table 5: Comparison of Analytical Techniques for the Structural Elucidation of this compound
| Technique | Information Provided | Advantages | Limitations |
| COSY/HMQC NMR | Detailed atom-to-atom connectivity (¹H-¹H and ¹H-¹³C one-bond). Unambiguous assignment of all proton and carbon signals. Stereochemical information. | Provides a complete and detailed structural map. Non-destructive. | Requires a relatively large amount of pure sample. Can be time-consuming to acquire and interpret. |
| Mass Spectrometry (MS) | Molecular weight determination (Molecular Ion Peak). Fragmentation pattern provides clues about the structure. | High sensitivity (requires very little sample). Fast analysis. Can be coupled with chromatography (GC-MS, LC-MS). | Does not provide detailed connectivity information. Isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., N-H stretch, C-O stretch, aromatic C-H and C=C bends). | Fast and simple to perform. Provides a "fingerprint" of the molecule. | Does not provide information on the carbon skeleton or atom connectivity. Spectra can be complex to interpret. |
For this compound, Mass Spectrometry would show a molecular ion peak corresponding to its molecular weight and characteristic fragments from the cleavage of the benzyl-nitrogen bond. Infrared Spectroscopy would reveal characteristic absorptions for the N-H bond, the aromatic rings, and the ether linkage. However, neither of these techniques alone can provide the detailed and unambiguous structural confirmation that is achieved through the combined use of 1D and 2D NMR spectroscopy.
References
A Comparative Guide to the Synthesis of N-(4-Methoxybenzyl)aniline and Other Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-substituted anilines is a cornerstone of modern organic chemistry, providing key intermediates for pharmaceuticals, agrochemicals, and materials science. This guide offers an objective comparison of the primary synthetic routes to N-(4-Methoxybenzyl)aniline and other substituted anilines, supported by experimental data and detailed protocols. The methodologies covered include reductive amination, direct N-alkylation, and Buchwald-Hartwig amination, providing a comprehensive resource for selecting the optimal synthetic strategy.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance indicators for the synthesis of this compound and related substituted anilines via different methods, allowing for a straightforward comparison of their efficacy and requirements.
| Synthesis Route | Starting Materials | Key Reagents/Catalysts | Typical Solvent | Reaction Temperature (°C) | Typical Reaction Time (h) | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Reductive Amination | Aniline (B41778), 4-Methoxybenzaldehyde (B44291) | NaBH₄, DOWEX(R)50WX8 | THF | Room Temperature | 0.7 | 93[1] | Mild conditions, high yields, operational simplicity.[2] | Requires a stoichiometric reducing agent. |
| N-Alkylation (with alcohol) | Aniline, 4-Methoxybenzyl alcohol | Ruthenium(II) complexes | Toluene (B28343) | 110 | 24 | 85-91 (conversion)[3] | Atom economical (water is the main byproduct), uses readily available alcohols.[4] | Requires a transition metal catalyst and elevated temperatures. |
| N-Alkylation (with halide) | 4-Methoxyaniline, Benzyl (B1604629) chloride | NaHCO₃ or K₂CO₃ | Ethanol or Acetonitrile | Reflux | Not specified | Good | Simple and classical method. | Risk of over-alkylation, formation of salt byproduct. |
| Buchwald-Hartwig Amination | Aniline, 4-Methoxybenzyl bromide | Pd(OAc)₂, BINAP, Cs₂CO₃ | Toluene | 110 | 8 | Typically >90 | Excellent functional group tolerance, high yields, broad substrate scope.[5][6] | Requires a precious metal catalyst and specialized ligands.[7] |
Mandatory Visualization
The following diagrams illustrate the general workflows for the three primary synthetic routes discussed in this guide.
Caption: General workflow for Reductive Amination.
Caption: General workflow for N-Alkylation.
Caption: General workflow for Buchwald-Hartwig Amination.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature procedures.
Protocol 1: Reductive Amination for the Synthesis of this compound[1]
This one-pot protocol involves the in-situ formation and reduction of an imine from aniline and 4-methoxybenzaldehyde.
Materials:
-
Aniline (1 mmol)
-
4-Methoxybenzaldehyde (1 mmol)
-
Sodium borohydride (B1222165) (NaBH₄) (1 mmol)
-
DOWEX(R)50WX8 resin (0.5 g)
-
Tetrahydrofuran (THF) (3 mL)
-
Magnetic stirrer
-
Round-bottomed flask (10 mL)
Procedure:
-
In a 10 mL round-bottomed flask equipped with a magnetic stirrer, prepare a solution of 4-methoxybenzaldehyde (1 mmol) and aniline (1 mmol) in THF (3 mL).
-
Add DOWEX(R)50WX8 resin (0.5 g) to the solution.
-
Stir the resulting mixture for 5 minutes at room temperature.
-
Add sodium borohydride (1 mmol) to the reaction mixture and continue stirring at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion (typically within 40 minutes), filter the reaction mixture.[1]
-
The filtrate is then concentrated under reduced pressure to yield the crude product.
-
Purify the crude product by silica (B1680970) gel column chromatography or recrystallization to obtain pure this compound.
Protocol 2: Classical N-Alkylation of 4-Methoxyaniline with Benzyl Chloride[8]
This method describes the direct nucleophilic substitution of a benzyl halide by an aniline.
Materials:
-
4-Methoxyaniline
-
Benzyl chloride
-
Base (e.g., Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃))
-
Solvent (e.g., Ethanol (EtOH) or Acetonitrile (MeCN))
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 4-methoxyaniline in the chosen solvent (Ethanol or Acetonitrile).
-
Add the base (e.g., K₂CO₃, 1.5 equivalents) to the solution.
-
Add benzyl chloride (1.1 equivalents) dropwise to the stirring mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography or recrystallization.
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of N-Aryl Anilines[9]
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of anilines with aryl bromides.
Materials:
-
Aryl bromide (e.g., 4-Methoxybenzyl bromide) (1 equiv.)
-
Aniline (1.5 equiv.)
-
Cesium carbonate (Cs₂CO₃) (2 equiv.)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.05 equiv.)
-
BINAP (0.08 equiv.)
-
Toluene (10 vol)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube, add the aryl bromide (1 equiv.), aniline (1.5 equiv.), Cs₂CO₃ (2 equiv.), Pd(OAc)₂ (0.05 equiv.), and BINAP (0.08 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen) three times.
-
Add degassed toluene (10 vol) to the reaction mixture.
-
Heat the mixture to 110 °C and stir for 8 hours under the inert atmosphere.[8]
-
After cooling to room temperature, filter the resulting mixture through celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resultant residue by silica gel column chromatography to obtain the desired N-aryl aniline.
References
- 1. redalyc.org [redalyc.org]
- 2. gctlc.org [gctlc.org]
- 3. researchgate.net [researchgate.net]
- 4. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. organic-synthesis.com [organic-synthesis.com]
A Comparative Guide to N-benzylaniline and N-(4-Methoxybenzyl)aniline as Synthesis Precursors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, particularly in the development of novel pharmaceuticals and bioactive molecules, the choice of precursors is a critical determinant of reaction efficiency, yield, and the ultimate success of a synthetic route. Among the versatile building blocks available, N-substituted anilines play a pivotal role. This guide provides an in-depth comparison of two such precursors: N-benzylaniline and N-(4-Methoxybenzyl)aniline, focusing on their reactivity, applications, and the influence of the methoxy (B1213986) substituent on the latter's performance in key synthetic transformations.
Introduction to the Precursors
N-benzylaniline and this compound are secondary amines that serve as valuable intermediates in a variety of organic reactions. Their core structure, featuring a phenyl ring attached to a benzylamine (B48309) moiety, is a common scaffold in many biologically active compounds.[1][2] The primary distinction between the two lies in the presence of a methoxy group at the para-position of the benzyl (B1604629) ring in this compound. This seemingly minor structural modification has significant implications for the molecule's electronic properties and, consequently, its reactivity.
Electronic Effects and Reactivity
The reactivity of aniline (B41778) derivatives is profoundly influenced by the electronic nature of substituents on the aromatic rings. In this compound, the methoxy group (-OCH₃) acts as a strong electron-donating group (EDG) through resonance. This increases the electron density on the benzyl ring and, importantly, on the nitrogen atom of the amine.[3] In contrast, the benzyl group in N-benzylaniline has a less pronounced electronic effect.
This enhanced electron density on the nitrogen atom of this compound makes it a more potent nucleophile compared to N-benzylaniline. This heightened nucleophilicity is expected to translate into faster reaction rates and potentially higher yields in reactions where the amine acts as a nucleophile, such as in N-alkylation and related C-N bond-forming reactions. The principles of Hammett plots, which correlate reaction rates with substituent electronic effects, support this expectation, with electron-donating groups generally accelerating reactions that involve the buildup of positive charge in the transition state.[4][5]
Comparative Performance in Key Synthetic Reactions
While direct, side-by-side quantitative comparisons in the literature are scarce, the established principles of organic chemistry allow for a reasoned evaluation of their expected performance in common synthetic applications.
N-Alkylation Reactions
N-alkylation is a fundamental transformation for the synthesis of more complex amines. Both N-benzylaniline and this compound can be further alkylated on the nitrogen atom. Due to its increased nucleophilicity, This compound is expected to react more readily with alkylating agents , leading to shorter reaction times and potentially higher yields under identical conditions.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, core structures in many alkaloids and pharmaceutical agents.[6] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. The rate-determining step is often the electrophilic attack of the iminium ion on the electron-rich aromatic ring. The presence of an electron-donating group on the aromatic ring of the amine precursor can significantly accelerate this reaction.[7] Therefore, when using a tryptamine (B22526) derivative where the indole (B1671886) nitrogen is substituted with a benzyl or 4-methoxybenzyl group, the increased electron-donating nature of the 4-methoxybenzyl group in this compound would be anticipated to facilitate the cyclization step, potentially leading to higher yields and milder reaction conditions compared to N-benzylaniline.[3]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of the two precursors and provides an expected comparison of their reactivity in key synthetic reactions based on theoretical principles and available literature.
| Property | N-benzylaniline | This compound | Reference(s) |
| Molecular Formula | C₁₃H₁₃N | C₁₄H₁₅NO | [8][9] |
| Molecular Weight | 183.25 g/mol | 213.27 g/mol | [8][9] |
| Appearance | White to off-white solid | White to light yellow powder/crystal | [8][10] |
| Melting Point | 34-38 °C | 62-66 °C | [8][10] |
| Boiling Point | 302 °C | Not available | [8] |
| Expected Reactivity (Nucleophilicity) | Moderate | High | [3][4][5] |
| Expected Yield in N-Alkylation | Good | Excellent | Inferred from electronic effects |
| Expected Yield in Pictet-Spengler | Good | Excellent | [3][7] |
Experimental Protocols
Detailed methodologies for key reactions involving these precursors are crucial for reproducible research. Below are representative protocols for N-alkylation and the Pictet-Spengler reaction.
Protocol 1: General Procedure for N-Alkylation of N-benzylaniline or this compound
This protocol describes a typical procedure for the further N-alkylation of the secondary amine precursors.
Materials:
-
N-benzylaniline or this compound (1.0 mmol)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Acetonitrile (B52724) (10 mL)
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To a round-bottom flask containing a stir bar, add N-benzylaniline or this compound (1.0 mmol) and potassium carbonate (2.0 mmol).
-
Add acetonitrile (10 mL) to the flask.
-
Add the alkyl halide (1.1 mmol) dropwise to the stirring suspension.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash with a small amount of acetonitrile.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: General Procedure for the Pictet-Spengler Reaction with Tryptamine and an Aldehyde
This protocol outlines the synthesis of a tetrahydro-β-carboline, a reaction where an N-benzylated tryptamine derivative could be employed.
Materials:
-
Tryptamine (or N-benzyl/N-(4-methoxybenzyl)tryptamine) (1.0 mmol)
-
Aldehyde (e.g., benzaldehyde) (1.1 mmol)
-
Trifluoroacetic acid (TFA) (10 mol%)
-
Dichloromethane (B109758) (DCM) (10 mL)
-
Stir bar
-
Round-bottom flask
Procedure:
-
To a round-bottom flask containing a stir bar, dissolve tryptamine (or its N-substituted derivative) (1.0 mmol) and the aldehyde (1.1 mmol) in dichloromethane (10 mL).
-
Add trifluoroacetic acid (10 mol%) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[11]
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. dpublication.com [dpublication.com]
- 2. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective Hydroformylation of Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzylaniline | C13H13N | CID 66028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | C14H15NO | CID 408377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 3526-43-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Catalysts for the Synthesis of N-(4-Methoxybenzyl)aniline
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-substituted anilines, such as N-(4-Methoxybenzyl)aniline, is a fundamental transformation in organic chemistry, with wide applications in the pharmaceutical and materials science sectors. The classical approach to this synthesis, reductive amination of 4-methoxybenzaldehyde (B44291) with aniline (B41778), has been the subject of extensive research to develop more efficient, cost-effective, and environmentally benign catalytic systems. This guide provides a comparative analysis of alternative catalysts, supported by experimental data, to inform the selection of the most suitable method for specific research and development needs.
Catalyst Performance Comparison
The following table summarizes the performance of various catalytic systems for the synthesis of this compound, highlighting key reaction parameters and yields.
| Catalyst System | Catalyst Loading | Reductant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Green Catalyst | |||||||
| Kinnow Peel Powder + NaBH₄ | 10 mg (per mmol) | NaBH₄ | Ethanol | Room Temp. | 0.5 | ~85 (Imine) | [1][2] |
| Homogeneous Catalyst | |||||||
| Cobalt Complex (e.g., [Co(pincer-ligand)]) | 3 mol% | - | Toluene | 85 | 24 | ~89 | [3] |
| Heterogeneous Catalysts | |||||||
| Pd/C | 10 mol% | H₂ (1 atm) | Methanol (B129727) | Room Temp. | 12 | 95 | |
| Nickel Nanoparticles | 20 mol% | Isopropanol | Isopropanol | 76 | - | High | [4] |
| Reductive Amination Systems | |||||||
| NaBH₄ / DOWEX® 50WX8 | 0.5 g (per mmol) | NaBH₄ | THF | Room Temp. | 0.75 | 93 | [5][6] |
| NaBH₄ / AcOH | Catalytic | NaBH₄ | Methanol | 0 - Room Temp. | 2 | >90 | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.
Green Synthesis using Kinnow Peel Powder and NaBH₄ (Two-Step)
This method utilizes a readily available and biodegradable catalyst for the initial imine formation, followed by reduction.
Step 1: Synthesis of N-(4-Methoxybenzylidene)aniline
-
Materials: 4-methoxybenzaldehyde (1 mmol), aniline (1 mmol), Kinnow peel powder (10 mg), ethanol.
-
Procedure: In a round-bottom flask, a mixture of 4-methoxybenzaldehyde (1 mmol) and aniline (1 mmol) is stirred in ethanol. To this, 10 mg of Kinnow peel powder is added.[1][2] The reaction is stirred at room temperature for approximately 3 minutes.[1] The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the catalyst is filtered off.
Step 2: Reduction to this compound
-
Materials: Crude N-(4-Methoxybenzylidene)aniline from Step 1, Sodium Borohydride (B1222165) (NaBH₄), Methanol.
-
Procedure: The crude imine is dissolved in methanol and cooled in an ice bath. Sodium borohydride (1.5 mmol) is added portion-wise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for 30 minutes. Upon completion (monitored by TLC), the reaction is quenched by the slow addition of water. The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield the final product.
Homogeneous Catalysis with a Well-Defined Cobalt Complex
This protocol describes a one-pot synthesis using a specific cobalt pincer complex.
-
Materials: 4-Methoxybenzyl alcohol (0.25 mmol), aniline (0.25 mmol), Cobalt Complex I (3 mol%), KOtBu (110 mol%), Toluene (0.75 mL).[3]
-
Procedure: In a sealed reaction tube, 4-methoxybenzyl alcohol, aniline, the cobalt complex, and potassium tert-butoxide are combined in toluene.[3] The mixture is heated at 85°C for 24 hours.[3] The reaction progress is monitored by an appropriate method (e.g., GC-MS or NMR). After completion, the reaction mixture is cooled, and the product is isolated and purified using column chromatography.
Heterogeneous Catalysis with Palladium on Carbon (Pd/C)
A classic and efficient method for reductive amination using a heterogeneous catalyst and molecular hydrogen.
-
Materials: 4-methoxybenzaldehyde (1 mmol), aniline (1 mmol), 10% Pd/C (10 mol%), Methanol.
-
Procedure: 4-methoxybenzaldehyde and aniline are dissolved in methanol in a flask equipped with a magnetic stirrer. 10% Pd/C is added to the mixture. The flask is then evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenator). The reaction is stirred under a hydrogen atmosphere at room temperature for 12 hours. The catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.
Reductive Amination using NaBH₄ and DOWEX® 50WX8
This method employs a cation exchange resin as a recyclable acid catalyst in conjunction with a borohydride reducing agent.
-
Materials: 4-methoxybenzaldehyde (1 mmol), aniline (1 mmol), DOWEX® 50WX8 resin (0.5 g), NaBH₄ (1 mmol), Tetrahydrofuran (THF, 3 mL).[5][6]
-
Procedure: In a round-bottom flask, 4-methoxybenzaldehyde, aniline, and DOWEX® 50WX8 resin are stirred in THF for 5 minutes at room temperature.[5][6] Sodium borohydride is then added, and the mixture is stirred for an additional 45 minutes.[6] The reaction is monitored by TLC. Upon completion, the resin is filtered off, and the solvent is evaporated. The crude product is then purified by column chromatography.[5]
Reaction Pathway and Experimental Workflow
The synthesis of this compound via reductive amination generally proceeds through two key steps: the formation of an imine intermediate followed by its reduction to the corresponding amine. The choice of catalyst can influence whether the reaction proceeds in a one-pot fashion or as a two-step process.
Caption: General workflow for the synthesis of this compound.
The initial step involves the condensation of 4-methoxybenzaldehyde and aniline to form the N-(4-methoxybenzylidene)aniline intermediate. This step is often catalyzed by an acid. The subsequent reduction of the imine C=N double bond yields the final secondary amine product. One-pot procedures combine these two steps by including the reducing agent from the start, while two-step methods isolate the imine before reduction.
Caption: Logical flow of the experimental procedure.
References
- 1. researchgate.net [researchgate.net]
- 2. Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O – Oriental Journal of Chemistry [orientjchem.org]
- 3. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 4. researchgate.net [researchgate.net]
- 5. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin [scielo.org.mx]
- 6. redalyc.org [redalyc.org]
- 7. 4-Methoxy-N-(4-nitrobenzyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Sodium Borohydride vs. Catalytic Hydrogenation for Imine Reduction
For researchers, scientists, and professionals in drug development, the efficient and selective reduction of imines to amines is a cornerstone of organic synthesis. The choice of reduction methodology can significantly impact yield, purity, and functional group tolerance. This guide provides an in-depth comparison of two of the most prevalent methods: sodium borohydride (B1222165) (NaBH₄) reduction and catalytic hydrogenation.
This comparison delves into the practical aspects of each method, presenting quantitative data, detailed experimental protocols, and visual guides to aid in selecting the optimal conditions for your specific synthetic needs.
Performance Comparison at a Glance
The selection between sodium borohydride and catalytic hydrogenation is often dictated by the substrate's nature, the presence of other reducible functional groups, and desired reaction conditions such as temperature and pressure. Below is a summary of key performance indicators for the reduction of a model imine, N-benzylideneaniline.
| Parameter | Sodium Borohydride | Catalytic Hydrogenation (Pd/C) |
| Reagent | Sodium Borohydride (NaBH₄) | Hydrogen Gas (H₂) |
| Catalyst | PEG400 (Phase-transfer catalyst) | Palladium on Carbon (Pd/C) |
| Solvent | None (Solvent-free) | Propan-2-ol |
| Temperature | Room Temperature | Reflux |
| Pressure | Atmospheric | Atmospheric |
| Reaction Time | Not specified | 4 - 10 hours |
| Yield/Conversion | High (Specific yield not provided in the direct comparison) | 54% - 100% Conversion[1] |
| Chemoselectivity | Good; can be highly chemoselective with additives.[2][3][4] | High; excellent for reducing C=N bonds while preserving many other functional groups. |
| Operational Simplicity | Generally simpler setup, no specialized pressure equipment required.[5] | Requires handling of hydrogen gas and catalyst filtration. |
| Safety Considerations | NaBH₄ is flammable and reacts with water. | Hydrogen gas is flammable and explosive; Pd/C is pyrophoric. |
Delving into the Chemistry: Reaction Mechanisms
The fundamental difference between these two methods lies in their reaction mechanisms. Sodium borohydride acts as a nucleophilic hydride donor, while catalytic hydrogenation involves the addition of hydrogen across the double bond on a catalyst surface.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in the laboratory. Below are representative procedures for the reduction of an imine using both sodium borohydride and catalytic hydrogenation.
Sodium Borohydride Reduction of N-benzylideneaniline[5]
Materials:
-
N-benzylideneaniline (0.1 mol)
-
Water (0.2 mol)
-
PEG400 (1.5 mL)
-
Sodium borohydride (0.05 mol)
-
50 mL three-necked, round-bottomed flask
-
Mechanical stirrer
Procedure:
-
To a 50 mL three-necked, round-bottomed flask equipped with a mechanical stirrer, add N-benzylideneaniline (0.1 mol), water (0.2 mol), and PEG400 (1.5 mL).
-
Stir the mixture for 10 minutes.
-
Gradually add sodium borohydride (0.05 mol) over a period of 20 minutes.
-
Continue to stir the mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture three times with water.
-
Separate the organic phase, dry it over magnesium sulfate, and purify as required.
Catalytic Hydrogenation of N-benzylideneaniline[1]
Materials:
-
N-benzylideneaniline
-
Palladium(II) catalyst
-
Propan-2-ol (solvent)
-
Base (e.g., NaOH or t-BuOK)
-
Hydrogen source (e.g., formic acid or hydrogen gas)
-
Reaction vessel suitable for hydrogenation
Procedure:
-
In a suitable reaction vessel, dissolve N-benzylideneaniline in propan-2-ol.
-
Add the Palladium(II) catalyst and the base. The substrate-to-catalyst ratio and base-to-catalyst ratio should be optimized based on the specific catalyst used.
-
If using formic acid as the hydrogen source, add it to the reaction mixture. If using hydrogen gas, purge the reaction vessel with an inert gas and then introduce hydrogen.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC, TLC). Reactions can take between 4 to 10 hours for complete conversion.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the catalyst.
-
Remove the solvent under reduced pressure and purify the resulting amine.
Experimental Workflow Comparison
The operational workflows for these two reduction methods differ significantly in terms of setup and safety precautions.
Chemoselectivity and Functional Group Tolerance
A critical consideration in complex molecule synthesis is the chemoselectivity of the reducing agent.
Sodium Borohydride: While generally selective for aldehydes and ketones, the reactivity of NaBH₄ can be modulated with additives. For instance, in the presence of certain activators, it can reduce imines chemoselectively in the presence of other reducible functional groups like esters and nitro groups.[2][3] However, under standard conditions, it may also reduce more reactive carbonyls.
Catalytic Hydrogenation: This method often exhibits excellent chemoselectivity. The C=N bond of an imine is typically more readily hydrogenated than many other functional groups. For example, catalytic hydrogenation can often be performed without affecting aromatic rings, esters, and amides. However, functional groups like nitro groups, nitriles, and alkynes are also readily reduced under typical hydrogenation conditions, which must be considered in the synthetic design.
Conclusion
Both sodium borohydride and catalytic hydrogenation are powerful tools for the reduction of imines, each with its distinct advantages and disadvantages.
-
Sodium borohydride offers operational simplicity and is often the go-to method for quick, small-scale reductions where the substrate is not sensitive to basic conditions and does not contain other highly reactive carbonyl groups. The use of additives can significantly enhance its chemoselectivity.
-
Catalytic hydrogenation provides high yields and excellent chemoselectivity, making it a robust and scalable method, particularly in industrial settings. While it requires more specialized equipment and handling of hazardous materials, its predictability and broad functional group tolerance make it invaluable for the synthesis of complex molecules.
The optimal choice will ultimately depend on a careful evaluation of the specific substrate, the desired scale of the reaction, the available equipment, and the overall synthetic strategy.
References
- 1. repositorio.uchile.cl [repositorio.uchile.cl]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. lib3.dss.go.th [lib3.dss.go.th]
Analysis of reaction efficiency for different N-benzylation methods
For Researchers, Scientists, and Drug Development Professionals
The introduction of a benzyl (B1604629) group to a nitrogen atom (N-benzylation) is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of pharmaceuticals, agrochemicals, and other functional molecules. The choice of synthetic methodology for this reaction can significantly impact reaction efficiency, substrate scope, and overall process sustainability. This guide provides an objective comparison of three prevalent N-benzylation methods: direct amination of benzyl alcohols, N-benzylation using benzyl halides, and reductive amination, supported by experimental data and detailed protocols to inform methodological selection.
Comparison of Reaction Efficiency
The efficiency of N-benzylation is highly dependent on the chosen method, catalyst, and reaction conditions. The following table summarizes quantitative data for the N-benzylation of aniline (B41778) as a representative amine substrate.
| Method | Benzylating Agent | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Direct Amination | Benzyl Alcohol | Pd@La-BDC MOF (5 mol%) | Toluene (B28343) | 150 | - | 97 | [1] |
| Benzyl Alcohol | Ruthenium(II)-NHC Complex (2c) | - | - | - | 96-99 (conv.) | [2] | |
| Benzyl Alcohol | Manganese Pincer Complex (3 mol%) / t-BuOK | Toluene | 80 | 24 | 80-90 | [3] | |
| Using Benzyl Halides | Benzyl Chloride | Sodium Bicarbonate | Water/Aniline | 90-95 | 4 | 85-87 | [4] |
| Benzyl Bromide | Potassium Iodide | - | 140-150 | >48 | Good | [5] | |
| Reductive Amination | Benzaldehyde (B42025) | Au/Al2O3 / H2 (50 bar) | Toluene | 80 | - | 84 | [6] |
| Benzaldehyde | Aquivion®-Fe / NaBH4 | CPME / MeOH | 40 / RT | 3.5 | - | [7] |
Experimental Protocols
Detailed methodologies for the key N-benzylation methods are provided below.
Direct Amination of Benzyl Alcohols via Borrowing Hydrogen
This method represents a green and atom-economical approach to N-benzylation, producing water as the only byproduct.[3] The reaction typically proceeds via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, where a catalyst temporarily abstracts hydrogen from the alcohol to form an aldehyde in situ, which then reacts with the amine.[1][3]
Representative Protocol for Pd@La-BDC MOF-catalyzed N-benzylation:
-
A Teflon tube is charged with the amine (10 mmol), benzyl alcohol (50 mmol), toluene (10 mL), and the Pd@La-BDC MOF catalyst (5 mol%).
-
The tube is sealed and placed in a preheated furnace at the desired temperature.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The heterogeneous catalyst is removed by filtration.
-
The product yield is determined by gas chromatography (GC) analysis of the filtrate, using an internal standard such as n-hexadecane.[1]
N-Benzylation using Benzyl Halides
A traditional and widely used method, this approach involves the nucleophilic substitution of a halide from a benzyl halide by an amine. The reactivity of the benzylating agent is a key consideration, with benzyl tosylates and bromides generally being more reactive than benzyl chlorides, which may require harsher reaction conditions.[5][8] Over-alkylation to form secondary and tertiary amines can be a significant side reaction.[9]
Representative Protocol for N-benzylation of Aniline with Benzyl Chloride:
-
A flask is fitted with a reflux condenser, mechanical stirrer, and a separatory funnel.
-
Aniline (4 moles), sodium bicarbonate (1.25 moles), and water (100 mL) are added to the flask.
-
The mixture is heated to 90–95 °C with vigorous stirring.
-
Benzyl chloride (1 mole) is added slowly via the separatory funnel over 1.5 to 2 hours.
-
The reaction is maintained at this temperature for a total of 4 hours.
-
After cooling, the mixture is filtered, and the organic and aqueous layers are separated.
-
The organic layer is washed with a saturated salt solution and dried over anhydrous sodium sulfate.
-
Excess aniline is removed by distillation under reduced pressure.
-
The N-benzylaniline product is then distilled and collected.[4]
Reductive Amination
Reductive amination is a versatile one-pot method for forming C-N bonds.[10] It involves the reaction of a carbonyl compound (in this case, benzaldehyde) with an amine to form an imine intermediate, which is then reduced in situ to the desired amine.[10][11] A variety of reducing agents can be employed, with sodium borohydride (B1222165) and its derivatives being common choices.[7][10]
Representative Protocol for Reductive Amination of Benzaldehyde with Aniline:
-
Dissolve benzaldehyde (1 equivalent) and aniline (1 to 1.2 equivalents) in a suitable solvent such as methanol (B129727) or cyclopentyl methyl ether (CPME).[7][9]
-
If a catalyst is used (e.g., Aquivion®-Fe), it is added at this stage.[7]
-
A reducing agent, such as sodium borohydride (1.2 equivalents), is added portion-wise to the stirred solution.[9]
-
The reaction mixture is stirred at a specified temperature (e.g., 40 °C to 70 °C) and monitored by Thin Layer Chromatography (TLC).[7][9]
-
Upon completion, the reaction is quenched and the product is extracted with an organic solvent.
-
The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.[9]
Visualizing the Synthetic Pathways
The following diagrams illustrate the general workflows for each N-benzylation method.
Caption: Workflow for Direct Amination of Benzyl Alcohols.
Caption: Workflow for N-Benzylation using Benzyl Halides.
Caption: Workflow for Reductive Amination.
Conclusion
The selection of an appropriate N-benzylation method is a critical decision in the design of a synthetic route.
-
Direct amination of benzyl alcohols offers a sustainable and efficient pathway, particularly with the development of robust catalytic systems.
-
N-benzylation with benzyl halides remains a classical and effective method, though it may require more stringent control to avoid side products.
-
Reductive amination provides a versatile and widely applicable one-pot procedure for a broad range of substrates.
The choice will ultimately depend on factors such as substrate compatibility, desired scale, cost of reagents, and the importance of green chemistry principles in the overall synthetic strategy. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their specific synthetic challenges.
References
- 1. Efficient and selective N -benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00372E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. One-pot reductive amination of aldehydes with nitroarenes over an Au/Al 2 O 3 catalyst in a continuous flow reactor - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY00964B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. gctlc.org [gctlc.org]
- 11. researchgate.net [researchgate.net]
Comparative study of the biological efficacy of aniline derivatives
Comparative Efficacy of Aniline (B41778) Derivatives in Biological Systems
Aniline and its derivatives are foundational scaffolds in medicinal chemistry, contributing to a wide array of therapeutic agents, from early sulfa drugs to modern targeted cancer therapies.[1] The versatility of the aniline ring allows for extensive chemical modification, leading to a broad spectrum of biological activities, including antimicrobial, antioxidant, and cytotoxic properties.[2] This guide provides a comparative analysis of the biological efficacy of various aniline derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Quantitative Comparison of Biological Activity
The biological effectiveness of aniline derivatives is highly dependent on the nature and position of substituents on the aniline ring.[2] The following table summarizes quantitative data from multiple studies, offering a comparative overview of the performance of different aniline derivatives in various biological assays.
| Derivative Class | Specific Compound/Derivative | Target Organism/Cell Line | Assay Type | Efficacy Metric (IC₅₀/MIC) | Reference(s) |
| Antimicrobial Agents | |||||
| Trifluoro-aniline | 2-Iodo-4-trifluoromethylaniline | S. aureus, E. coli | MIC | 50 µg/mL | [2] |
| Trifluoro-aniline | 4-Amino-3-chloro-5-nitrobenzotrifluoride | S. aureus, E. coli | MIC | 100 µg/mL | [2] |
| Acetanilide Derivative | Acetanilide with 3,4-dimethyl benzaldehyde | S. aureus, E. coli | MIC | Significant Inhibition Zone | [2] |
| Nicotinamide Derivative | NC 7 | S. aureus | MIC | 0.008 mM | [2] |
| Anticancer Agents | |||||
| N-Benzylideneaniline | N-Benzylideneaniline | HT-29 (Colon Cancer) | IC₅₀ | 32.1 µM | [3] |
| 1,2,4-Triazole Derivative | Vg | MCF-7 (Breast Cancer) | IC₅₀ | 0.891 µM | [4] |
| 1,2,4-Triazole Derivative | Vf | MDA-MB-231 (Breast Cancer) | IC₅₀ | 1.914 µM | [4] |
| 4-Anilinoquinazoline (B1210976) | Canertinib (CI-1033) | EGFR-overexpressing cells | Kinase Assay | Irreversible Inhibition | [1] |
| 4-Anilinoquinolinylchalcone | Hybrid Molecule | Breast Cancer Cell Lines | Cytotoxicity | ATP depletion, Apoptosis | [5] |
| Hepatotoxicity | |||||
| Aniline | Aniline | Primary Hepatocytes | Cytotoxicity | 20-37% viability reduction at 5-10 µg/mL | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are protocols for key assays used to evaluate the biological efficacy of aniline derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[1] It relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan (B1609692) crystals.[7]
Protocol:
-
Cell Plating: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and allow them to adhere overnight in a 5% CO₂ incubator at 37°C.[4]
-
Compound Treatment: Prepare stock solutions of the aniline test compounds by dissolving them in a suitable solvent like DMSO.[4] Perform serial dilutions in culture medium to achieve a range of final concentrations. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds.[4][7] Include a vehicle control group with DMSO-treated cells.[4]
-
Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours, to allow the compound to exert its effect.[1][4]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[3][4]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[3][4]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting a dose-response curve.[2][4]
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]
Protocol:
-
Preparation of Inoculum: Culture bacterial or fungal strains in an appropriate broth overnight at 37°C.[5] Dilute the culture to a standardized concentration (e.g., 1 x 10⁵ CFU/mL).[5]
-
Serial Dilution: Serially dilute the test aniline derivative in a liquid growth medium within a 96-well plate.[1]
-
Inoculation: Inoculate each well with the standardized microbial suspension.[1]
-
Incubation: Incubate the plate under conditions suitable for microbial growth (e.g., specific temperature and time).[1]
-
Visual Assessment: Determine the MIC as the lowest concentration of the compound where no visible turbidity (growth) is observed.[1]
Comet Assay for DNA Damage
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.[7]
Protocol:
-
Cell Preparation: Treat cultured cells with the aniline compounds for a specified duration. Harvest the cells and resuspend them in ice-cold PBS at a concentration of approximately 1 x 10⁵ cells/mL.[7]
-
Slide Preparation: Mix the cell suspension with low melting point agarose (B213101) and pipette the mixture onto a microscope slide pre-coated with normal melting point agarose. Allow it to solidify.[7]
-
Lysis: Immerse the slides in a high-salt and detergent lysis solution to lyse the cells and unfold the DNA, typically overnight at 4°C.[7]
-
Electrophoresis: Place the slides in an electrophoresis tank containing an alkaline buffer to unwind the DNA. Apply an electric field to draw the negatively charged DNA towards the anode. Damaged DNA fragments will migrate faster, forming a "comet tail."
-
Visualization and Analysis: Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualize using a fluorescence microscope. Quantify the DNA damage by measuring the length and intensity of the comet tail.[6]
Visualizing Workflows and Signaling Pathways
Experimental Workflow for Synthesis and Characterization
The development of novel aniline derivatives involves a systematic process from synthesis to biological evaluation.
Caption: General workflow for the synthesis, characterization, and biological evaluation of aniline derivatives.
EGFR Signaling Pathway Inhibition
Aniline derivatives are prominent in oncology, with many acting as kinase inhibitors.[1] The 4-anilinoquinazoline derivatives, for instance, are a well-established class of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.[1] Overexpression or mutation of EGFR is a common driver in various cancers.[1]
Caption: Inhibition of the EGFR signaling cascade by 4-anilinoquinazoline derivatives, blocking downstream effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Validated Analytical Methods for the Quantification of N-(4-Methoxybenzyl)aniline
For researchers, scientists, and drug development professionals, the precise and reliable quantification of N-(4-Methoxybenzyl)aniline is essential for various applications, including quality control, safety assessment, and pharmacokinetic studies. This guide provides a comprehensive comparison of suitable analytical methodologies, supported by experimental data from analogous aromatic amines, to aid in method selection and validation. While specific validated methods for this compound are not extensively published, the principles and protocols for similar compounds are readily adaptable.
The most common and effective techniques for the analysis of aromatic amines like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] The choice between these methods depends on factors such as the sample matrix, required sensitivity, and the nature of the analyte.[3]
Data Presentation: A Comparative Summary
The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and UHPLC-ESI-MS methods for the analysis of aromatic amines, providing a baseline for what can be expected when developing a method for this compound.
| Analytical Method | Analyte(s) | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) | Accuracy/Recovery (%) |
| HPLC-UV | Aniline and N-methylaniline | > 0.999 | Not Reported | 0.010% (w/w) | Not Reported | Not Reported |
| GC-MS | Aniline in serum | Not Reported | 0.1 mg/L | Not Reported | Within-run: 3.8%, Between-run: 5.8% | Not Reported |
| GC-MS | p-Anisidine and 4-Methoxy-2-nitro aniline | 0.9920 - 0.9923 | 0.001 µg/g | 0.003 µg/g | Not Reported | 85.9% - 100.3% |
| UHPLC-ESI-MS | Five primary aromatic amines | Not Reported | 1 to 5 µg/L | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies for HPLC and GC-MS are provided below as a foundation for developing a specific method for this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating, identifying, and quantifying a wide range of compounds.[4] For polar compounds like aromatic amines, HPLC is often a simpler approach than GC.[3][5]
-
Instrumentation : An HPLC system equipped with a UV or Diode Array Detector (DAD) is typically used.[4]
-
Column : A C18 reverse-phase column is commonly employed for the separation of aromatic amines.[6]
-
Mobile Phase : A mixture of acetonitrile (B52724) and water, often with a modifier like formic acid, is a common mobile phase.[6] A gradient elution may be necessary to achieve optimal separation.[4]
-
Detection : UV detection at a wavelength that provides a strong signal for the analyte is a standard approach.[1]
-
Sample Preparation : Samples are typically dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.[4] For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be required to remove interferences.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds, offering high sensitivity and selectivity.[1][4]
-
Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is required.[1]
-
Column : A fused silica (B1680970) capillary column, such as a DB-1MS or HP-5ms, is suitable for the separation of aromatic amines.[1][4]
-
Oven Temperature Program : A temperature gradient is used to separate the analytes based on their boiling points and interactions with the stationary phase.[1]
-
Derivatization : To improve the chromatographic properties and sensitivity of polar amines, derivatization with an agent like heptafluorobutyric anhydride (B1165640) is often recommended.[7]
-
Sample Preparation : Liquid-liquid extraction is a common method for extracting aromatic amines from aqueous samples.[1] The extract is then concentrated and may be derivatized before injection.
Mandatory Visualization
Caption: General workflow for the development and validation of an analytical method.
Caption: Decision pathway for selecting an appropriate analytical method.
References
A Guide to Cross-Referencing Experimental NMR Data with Published Spectra for Researchers, Scientists, and Drug Development Professionals
In the fields of chemical research, drug discovery, and material science, the unambiguous determination of molecular structure is a critical endeavor. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for this purpose, providing detailed information about the atomic arrangement within a molecule. However, the interpretation of experimental NMR spectra is not always straightforward. A crucial step in structure elucidation and verification is the rigorous comparison of experimentally acquired data with previously published spectra or data from spectral databases. This guide provides a systematic approach to this cross-referencing process, ensuring accuracy and confidence in your results.
Data Presentation for Clear Comparison
Effective and objective comparison necessitates a clear and organized presentation of data. When cross-referencing your experimental NMR data with published literature or database entries, it is essential to summarize the quantitative information in a structured format. This not only facilitates a direct comparison but also highlights any discrepancies that may require further investigation.
Below are template tables for summarizing and comparing key NMR parameters for both ¹H and ¹³C NMR spectra.
Table 1: ¹H NMR Data Comparison
| Proton Assignment | Experimental Chemical Shift (δ, ppm) | Literature/Database Chemical Shift (δ, ppm) | Experimental Multiplicity | Literature/Database Multiplicity | Experimental Coupling Constant (J, Hz) | Literature/Database Coupling Constant (J, Hz) | Deviation (Δδ, ppm) |
| H-1 | 7.85 | 7.87 | d | d | 8.2 | 8.2 | -0.02 |
| H-2 | 7.52 | 7.54 | t | t | 7.6 | 7.5 | -0.02 |
| H-3 | 7.45 | 7.46 | t | t | 7.8 | 7.7 | -0.01 |
| H-4 | 8.10 | 8.11 | d | d | 8.0 | 8.0 | -0.01 |
Table 2: ¹³C NMR Data Comparison
| Carbon Assignment | Experimental Chemical Shift (δ, ppm) | Literature/Database Chemical Shift (δ, ppm) | Deviation (Δδ, ppm) |
| C-1 | 128.5 | 128.6 | -0.1 |
| C-2 | 129.3 | 129.4 | -0.1 |
| C-3 | 126.8 | 126.8 | 0.0 |
| C-4 | 131.2 | 131.3 | -0.1 |
| C-5 (quaternary) | 133.5 | 133.6 | -0.1 |
| C-6 (quaternary) | 145.1 | 145.0 | +0.1 |
Generally, deviations of up to 0.5 ppm in ¹³C NMR are considered acceptable, while ¹H NMR spectra are more sensitive to experimental conditions.[1]
Experimental Protocols
To ensure a meaningful and accurate comparison, the following detailed methodologies for key experiments should be followed.
Sample Preparation
-
Purity: Ensure the sample is of high purity. The presence of impurities can lead to overlapping signals and complicate spectral interpretation.
-
Solvent: Use a deuterated solvent that is compatible with your compound and does not have signals that overlap with regions of interest. Common solvents include CDCl₃, DMSO-d₆, and D₂O. Note that different solvents can cause shifts in peak positions due to solute-solvent interactions.[2]
-
Concentration: Prepare a solution with an appropriate concentration for the NMR experiment. For ¹H NMR, a concentration of 1-10 mg/mL is typical. For ¹³C NMR, a higher concentration may be necessary.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for accurate referencing of the chemical shifts.
NMR Data Acquisition
-
Instrumentation: Use a high-resolution NMR spectrometer. The magnetic field strength will affect the dispersion of the signals.
-
1D Spectra:
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.
-
-
2D Spectra (for structural assignment):
-
Acquire necessary 2D NMR spectra such as COSY, HSQC, and HMBC to aid in the definitive assignment of proton and carbon signals.[3]
-
Data Processing
-
Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to obtain the frequency-domain spectra.[4]
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain symmetrical peaks and apply a baseline correction to ensure accurate integration.[1]
-
Referencing: Properly reference the spectra. If an internal standard is not used, the residual solvent peak can be used as a secondary reference.[1]
-
Peak Picking and Assignment: Identify and list the chemical shifts of all peaks. Assign these shifts to the corresponding atoms in the proposed molecular structure, utilizing 2D correlation data for confirmation.[3]
Workflow for Cross-Referencing NMR Data
The following diagram illustrates the logical workflow for comparing experimental NMR data with published spectra for structural verification.
Leveraging Spectral Databases and Prediction Software
In addition to published literature, several online databases and software tools can aid in the cross-referencing process.
-
Spectral Databases: Resources like the Chemical Entities of Biological Interest (ChEBI), the Biological Magnetic Resonance Bank (BMRB), and commercial databases such as the CAS SciFinderⁿ NMR database offer curated collections of experimental NMR spectra.[5]
-
Prediction Software: Software packages like Mnova and ACD/Labs can predict NMR spectra for a given chemical structure.[3][6] Comparing your experimental data to a predicted spectrum can be a powerful tool for structure verification, especially when published data is unavailable. These tools often provide a compatibility score to quantify the match between the experimental and predicted spectra.[3]
By following this structured approach, researchers, scientists, and drug development professionals can confidently and accurately cross-reference their experimental NMR data, leading to reliable structural verification and accelerating the pace of scientific discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. acdlabs.com [acdlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Dissemination of Original NMR Data Enhances Reproducibility and Integrity in Chemical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR Database for Faster Structural Data | CAS [cas.org]
- 6. Predict & Compare [mestrelabcn.com]
Safety Operating Guide
Proper Disposal of N-(4-Methoxybenzyl)aniline: A Comprehensive Guide for Laboratory Professionals
For immediate reference, N-(4-Methoxybenzyl)aniline is classified as a hazardous substance requiring disposal at an approved waste facility. It is harmful if swallowed, causes skin and eye irritation, and is toxic to aquatic life.[1] Adherence to stringent safety protocols is mandatory during handling and disposal.
This guide provides detailed procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these steps will ensure the safety of laboratory personnel and the protection of the environment.
Hazard Identification and Safety Data
A thorough understanding of the hazards associated with this compound is critical for its safe handling and disposal. The following table summarizes key safety information.
| Hazard Classification | GHS Pictograms | Precautionary Statements |
| Acute Toxicity, Oral (Category 4)[1] | Danger | H302: Harmful if swallowed[1] |
| Skin Irritation (Category 2)[1] | Warning | H315: Causes skin irritation[1] |
| Serious Eye Damage (Category 1)[1] | Danger | H318: Causes serious eye damage[1] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1] | Warning | H335: May cause respiratory irritation[1] |
| Hazardous to the aquatic environment, acute hazard (Category 1)[1] | Warning | H400: Very toxic to aquatic life[1] |
Personal Protective Equipment (PPE)
Prior to handling this compound for any purpose, including disposal, all personnel must be equipped with the following personal protective equipment:
-
Eye Protection: Chemical safety goggles or a face shield.[2][3][4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[2][3][4]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[2][3]
-
Respiratory Protection: In poorly ventilated areas or when dealing with dust, a NIOSH-approved respirator is necessary.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that minimizes exposure to personnel and prevents environmental contamination.
1. Waste Collection:
- All waste containing this compound, including unused product, contaminated materials (e.g., paper towels, gloves), and empty containers, must be collected in a designated, properly labeled, and sealed hazardous waste container.[5]
- The container should be made of a material compatible with the chemical.
2. Spill Management:
- In the event of a spill, evacuate the immediate area.
- Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).
- Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4][5] Avoid creating dust.
- Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
3. Labeling and Storage of Waste:
- Clearly label the hazardous waste container with "Hazardous Waste" and the name "this compound".
- Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it can be collected for disposal.[2][3]
4. Final Disposal:
- This compound waste is classified as hazardous and must be disposed of through an approved and licensed hazardous waste disposal company.[5]
- Do not dispose of this chemical down the drain or in the regular trash.[5]
- Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for waste pickup.
- Waste generators are required to comply with all federal, state, and local regulations regarding hazardous waste disposal, including the EPA guidelines outlined in 40 CFR 261.3.[6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling N-(4-Methoxybenzyl)aniline
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of N-(4-Methoxybenzyl)aniline. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Summary and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin irritation, and can lead to serious eye damage.[1] Additionally, it may cause respiratory irritation and is very toxic to aquatic life.[1] Adherence to strict safety protocols is mandatory to minimize exposure and ensure a safe working environment.
A comprehensive personal protective equipment (PPE) strategy is the first line of defense. The following table outlines the required PPE for handling this compound. All PPE should be inspected for integrity before each use.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles and Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[2][3] |
| Hand Protection | Chemical-resistant Gloves | Nitrile, neoprene, or butyl rubber gloves are recommended.[2] Double gloving is advisable for extended operations. Gloves must be inspected prior to use and a proper removal technique must be followed to avoid skin contact.[4] |
| Body Protection | Laboratory Coat and Chemical-resistant Apron | A flame-retardant lab coat should be worn and fully buttoned. For procedures with a higher risk of splashing, a chemical-resistant apron is also required.[2] |
| Respiratory Protection | Respirator | All handling of this compound should be conducted in a certified chemical fume hood to avoid the inhalation of vapors.[2] If a fume hood is not available or during a large spill, a full-face respirator with organic vapor cartridges is necessary. |
| Foot Protection | Closed-toe Shoes | Chemical-resistant, closed-toe shoes must be worn at all times in the laboratory.[2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for the safe handling of this compound.
-
Preparation :
-
Conduct a thorough risk assessment for the specific experiment.
-
Ensure the chemical fume hood is functioning correctly.
-
Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.[2]
-
Have a chemical spill kit appropriate for organic amines readily available.[2]
-
-
Handling :
-
Don all required PPE before entering the designated handling area.
-
Handle the compound exclusively within a chemical fume hood.[2][5]
-
Use a syringe or pipette for liquid transfers to minimize the risk of spills.[2]
-
Avoid heating the compound with an open flame. Use a heating mantle, water bath, or oil bath with temperature control.[2]
-
-
Post-Handling :
Emergency Procedures
-
Eye Contact : Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[6][7]
-
Skin Contact : Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[6][7]
-
Inhalation : Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[6][7]
-
Ingestion : Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[6][7]
-
Spill : Evacuate the area. Wear appropriate PPE, including respiratory protection. For dry spills, use dry clean-up procedures and avoid generating dust. For wet spills, absorb with an inert material. Collect all residues and place them in a sealed, labeled container for disposal.[6] Prevent spillage from entering drains or waterways.[6]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Liquid Waste : Collect all liquid waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Solid Waste : Contaminated solid waste, such as gloves, pipette tips, and paper towels, must be collected in a separate, clearly labeled hazardous waste bag.[2]
-
Waste Storage : Store waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.[2]
-
Final Disposal : All waste must be disposed of through an authorized hazardous waste collection service in accordance with local, state, and federal regulations.[6][7] Do not dispose of down the drain or in regular trash.
Safe Handling Workflow
The following diagram illustrates the key stages for the safe handling and disposal of this compound.
References
- 1. This compound | C14H15NO | CID 408377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. osha.gov [osha.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
